molecular formula C6H10O5 B15593008 3-Hydroxy-2-methylglutaric acid

3-Hydroxy-2-methylglutaric acid

货号: B15593008
分子量: 162.14 g/mol
InChI 键: JJSWRLIXMHKPEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Hydroxy-2-methylglutaric acid is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C6H10O5

分子量

162.14 g/mol

IUPAC 名称

3-hydroxy-2-methylpentanedioic acid

InChI

InChI=1S/C6H10O5/c1-3(6(10)11)4(7)2-5(8)9/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)

InChI 键

JJSWRLIXMHKPEW-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-methylglutaric Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Hydroxy-2-methylglutaric acid. Due to the limited availability of experimental data for this specific isomer, this guide consolidates available computed data and presents a generalized experimental protocol relevant to its analysis.

Core Chemical Properties

This compound, with the CAS number 54665-33-7, is a dicarboxylic acid and a derivative of glutaric acid.[1] Its chemical structure and properties are summarized below.

Structure
  • IUPAC Name: 3-hydroxy-2-methylpentanedioic acid[2]

  • Chemical Formula: C₆H₁₀O₅[2]

  • Canonical SMILES: CC(C(O)CC(=O)O)C(=O)O

  • Stereochemistry: The structure of this compound contains two stereocenters, leading to the possibility of four stereoisomers. The specific stereochemistry is not always defined in general chemical databases.

The structural formula of this compound is as follows:

Quantitative Chemical Data

PropertyValueSource
Molecular Weight 162.14 g/mol PubChem[2]
Monoisotopic Mass 162.05282342 DaPubChem[2]
XLogP3-AA (Computed) -0.8PubChem[2]
Hydrogen Bond Donor Count (Computed) 3PubChem[2]
Hydrogen Bond Acceptor Count (Computed) 5PubChem[2]
Rotatable Bond Count (Computed) 4PubChem[2]
Topological Polar Surface Area (Computed) 94.8 ŲPubChem[2]
Complexity (Computed) 164PubChem[2]
pKa (Predicted) Not Available-
Melting Point Not Available-
Boiling Point Not Available-
Water Solubility Not Available-

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of this compound are not widely published, a general methodology for the analysis of organic acids in biological samples, such as urine or plasma, can be applied. This is particularly relevant as related compounds are often studied in the context of inborn errors of metabolism. The following is a generalized protocol based on gas chromatography-mass spectrometry (GC-MS), a common technique for organic acid analysis.

Objective: To detect and quantify this compound in a biological matrix.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., deuterated organic acid) is added to the biological sample (e.g., 1 mL of urine).

    • Extraction: The organic acids are extracted from the sample matrix. A common method is liquid-liquid extraction using a solvent such as ethyl acetate. This step is typically performed after acidification of the sample to ensure the organic acids are in their protonated form.

    • Derivatization: As organic acids are often not volatile enough for GC analysis, a derivatization step is necessary. This typically involves converting the acidic and hydroxyl groups to more volatile esters and ethers. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the functional groups to their trimethylsilyl (B98337) (TMS) derivatives. The reaction is usually carried out at an elevated temperature (e.g., 60-80 °C) for a set period.

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC inlet.

    • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of different organic acids is based on their boiling points and interaction with the stationary phase of the column. A temperature gradient is typically used to elute the compounds of interest.

    • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis:

    • Identification: this compound is identified by its characteristic retention time and mass spectrum. The mass spectrum is compared to a library of known spectra or to that of a pure standard.

    • Quantification: The concentration of the analyte is determined by comparing the peak area of its characteristic ion(s) to the peak area of the internal standard. A calibration curve generated from standards of known concentrations is used to ensure accuracy.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a small molecule metabolite like this compound from a biological sample.

analytical_workflow Workflow for Metabolite Analysis sample Biological Sample (e.g., Urine, Plasma) preparation Sample Preparation (Extraction & Derivatization) sample->preparation gcms GC-MS Analysis (Separation & Ionization) preparation->gcms data_acquisition Data Acquisition (Retention Time & Mass Spectra) gcms->data_acquisition data_analysis Data Analysis (Identification & Quantification) data_acquisition->data_analysis result Result (Metabolite Concentration) data_analysis->result

Caption: A generalized workflow for the analysis of this compound.

Metabolic Significance

The precise metabolic role of this compound is not well-documented. It is an isomer of the more extensively studied 3-hydroxy-3-methylglutaric acid, which is an intermediate in the metabolism of the amino acid leucine (B10760876) and in the synthesis of ketone bodies. It is plausible that this compound is a minor, alternative, or abnormal metabolite within related pathways. Further research is required to elucidate its specific biological functions and metabolic pathways.

References

3-Hydroxy-2-methylglutaric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylglutaric acid is a short-chain hydroxy fatty acid.[1] This document provides a comprehensive overview of its chemical properties, biological significance, and relevant experimental methodologies. Due to the limited availability of detailed data for this specific isomer, information from the closely related and more extensively studied compound, 3-hydroxy-3-methylglutaric acid, is included for comparative and contextual purposes, with all instances clearly noted.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 54665-33-7Human Metabolome Database[1]
Molecular Formula C6H10O5PubChem[2]
Molecular Weight 162.14 g/mol PubChem[2]
IUPAC Name 3-hydroxy-2-methylpentanedioic acidPubChem[2]

Biological Context

This compound is classified as a carboxylic acid metabolite.[3] It has been identified and isolated from the flower of the plant Veronica incana L.[3] Research suggests its potential relevance in studies concerning upper respiratory tract diseases, malignant neoplasms, gastrointestinal tract and genitourinary system disorders, and diabetes mellitus.[3]

Comparative Metabolism: The Case of 3-Hydroxy-3-methylglutaric Acid

In humans, the isomer 3-hydroxy-3-methylglutaric acid is a well-known intermediate in the degradation of the essential amino acid leucine (B10760876).[4] Its accumulation is a key diagnostic marker for the rare inherited metabolic disorder known as 3-hydroxy-3-methylglutaric aciduria (3-HMG aciduria).[4] This condition results from a deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, which is crucial for both leucine catabolism and the formation of ketone bodies.[4][5] The metabolic pathway below illustrates the central role of HMG-CoA lyase and the consequence of its deficiency.

Metabolic Pathway of Leucine Degradation Simplified Leucine Catabolism and Ketogenesis Leucine Leucine HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Leucine->HMG_CoA Multiple Steps HMGCL HMG-CoA Lyase HMG_CoA->HMGCL Acetoacetate Acetoacetate Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle HMGCL->Acetoacetate HMGCL->Acetyl_CoA Deficiency Deficiency leads to 3-HMG Aciduria HMGCL->Deficiency Accumulation Accumulation of 3-Hydroxy-3-methylglutaric acid Deficiency->Accumulation

Simplified pathway of leucine catabolism highlighting the role of HMG-CoA lyase.

Experimental Protocols

Protocol: Quantification of Urinary Organic Acids by GC-MS

Objective: To identify and quantify this compound in urine samples.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge to remove any particulate matter.

    • To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled analog like 3-methylglutaric acid-d3).

  • Extraction:

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.

    • Acidify the urine sample with hydrochloric acid to a pH of approximately 1.

    • Add 2 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.

    • Repeat the extraction process twice more, pooling the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Incubate the mixture at 70°C for 60 minutes to convert the organic acids into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

    • Injection: Inject 1 µL of the derivatized sample.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 5°C/minute.

      • Hold: Maintain 280°C for 5 minutes.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode.

      • Scan in full scan mode (e.g., m/z 50-600) for compound identification.

      • For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of the derivatized this compound and the internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authenticated standard.

    • Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

The workflow for this analytical process is depicted below.

GC-MS Workflow Workflow for Urinary Organic Acid Analysis by GC-MS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (TMS) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

General workflow for the quantification of urinary organic acids using GC-MS.

Conclusion

This compound is a naturally occurring dicarboxylic acid with potential biological relevance that warrants further investigation. While specific data for this isomer is sparse, established analytical techniques for organic acids can be readily applied for its study. The extensive research on its isomer, 3-hydroxy-3-methylglutaric acid, provides a valuable framework for understanding its potential metabolic context and for developing targeted research strategies.

References

Unveiling 3-Hydroxy-2-methylglutaric Acid: A Technical Guide to Its Origins and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylglutaric acid, with a focus on its known natural sources, detailed isolation protocols, and the analytical methodologies required for its study. While information specifically on the natural occurrence and isolation of this compound is scarce, this guide draws parallels with its well-documented isomer, 3-Hydroxy-3-methylglutaric acid, to provide a foundational understanding and practical methodological framework.

Natural Sources: A Tale of Two Isomers

Direct evidence for the natural occurrence of this compound remains elusive in the current scientific literature. The Human Metabolome Database lists it as a metabolite (HMDB0029169), suggesting its potential as an endogenous compound, though its biosynthetic pathway is not well-defined.

In contrast, its structural isomer, 3-Hydroxy-3-methylglutaric acid (HMG) , has been successfully isolated from several natural sources. Understanding the origins of this closely related compound can provide valuable clues for researchers investigating this compound.

Known natural sources of 3-Hydroxy-3-methylglutaric acid include:

  • Flax Seed (Linum usitatissimum) : This is one of the most well-documented sources of HMG.[1][2]

  • Spanish Moss (Tillandsia usneoides) : HMG has been identified as a hypoglycemic principle in this plant.[3]

  • Crotalaria dura : This plant is also known to be a source of HMG.[4]

  • Human Metabolism : HMG is an intermediate in the metabolism of the amino acid leucine (B10760876).[5][6] Its accumulation in urine is a key biomarker for the genetic disorder 3-hydroxy-3-methylglutaric aciduria.[5]

  • Microbial Metabolism : A soil bacterium from the Pseudomonadaceae family is capable of utilizing 3-hydroxy-3-methylglutarate as its sole carbon source.[7][8]

Isolation and Purification: Methodological Insights from a Close Relative

Due to the lack of identified natural sources for this compound, specific isolation protocols are not available. However, the procedures developed for the extraction and purification of 3-Hydroxy-3-methylglutaric acid from plant materials offer a robust starting point for researchers.

Isolation of 3-Hydroxy-3-methylglutaric Acid from Flax Seed

The following protocol is adapted from the work of Klosterman and Smith (1954).[1]

Experimental Protocol:

  • Defatting: Fat-free linseed meal is the starting material.

  • Extraction: The meal is extracted with an ethanol-dioxane mixture.

  • Treatment with Sodium Methoxide: The amorphous extract is treated with sodium methoxide, which yields a methyl ester of HMG, a crystalline glucoside, and a non-crystalline glucoside.

  • Ester Isolation: The methyl ester, methyl-β-hydroxy-β-methylglutarate, is separated from the aqueous solution using diethyl ether.

  • Hydrolysis: The isolated methyl ester is hydrolyzed by boiling under reflux for 2 hours in 2 N hydrochloric acid.

  • Crystallization: The solvent is removed in vacuo to yield crystalline β-hydroxy-β-methylglutaric acid.

  • Recrystallization: The crystals are further purified by recrystallization from acetone.

Bioactivity-Directed Fractionation from Spanish Moss

A study on Spanish moss utilized a bioactivity-directed fractionation approach to isolate HMG.[3]

Experimental Protocol:

  • Ethanol (B145695) Extraction: An ethanol extract is prepared from Tillandsia usneoides.

  • Fractionation: The extract is fractionated to isolate water-soluble compounds.

  • Bioassay-Guided Isolation: The fractions are tested for a specific biological activity (in this case, murine hypoglycemia and brine shrimp lethality) to guide the purification of the active compounds, one of which was identified as HMG.

Quantitative Data

The isolation of 3-Hydroxy-3-methylglutaric acid from flax seed has been reported with the following quantitative data:

ParameterValueReference
Starting MaterialFat-free linseed meal[1]
Yield of Methyl Ester1 g[1]
Yield of β-hydroxy-β-methylglutaric acid6.5 g (81%)[1]
Melting Point108°C[1]

Analytical Methods for Isomer Separation

A significant challenge in the study of hydroxy-methylglutaric acids is the analytical separation of their isomers. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of organic acids in biological fluids. However, co-elution and spectral similarity can make differentiation difficult.

A modified GC-MS method has been developed to improve the separation of 2- and 3-hydroxyglutaric acid, which could be adapted for this compound. This method involves a second-tier reinjection with a modified temperature gradient that includes an isothermal hold to enhance chromatographic separation.

Visualizing the Workflow and Biosynthetic Context

Generalized Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of a hydroxy-methylglutaric acid from a plant source, based on the protocol for flax seed.

Isolation_Workflow Start Plant Material (e.g., Flax Seed) Defatting Defatting Start->Defatting Extraction Solvent Extraction (e.g., Ethanol-Dioxane) Defatting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Esterification Esterification (e.g., with Sodium Methoxide) Crude_Extract->Esterification Methyl_Ester Methyl Ester of Hydroxy-methylglutaric Acid Esterification->Methyl_Ester Purification1 Liquid-Liquid Extraction (e.g., with Diethyl Ether) Methyl_Ester->Purification1 Purified_Ester Purified Methyl Ester Purification1->Purified_Ester Hydrolysis Acid Hydrolysis Purified_Ester->Hydrolysis Crude_Acid Crude Hydroxy-methylglutaric Acid Hydrolysis->Crude_Acid Crystallization Crystallization & Recrystallization (e.g., from Acetone) Crude_Acid->Crystallization Final_Product Pure Hydroxy-methylglutaric Acid Crystallization->Final_Product

Generalized workflow for the isolation of hydroxy-methylglutaric acid.
Biosynthetic Pathway of 3-Hydroxy-3-methylglutaryl-CoA

While the specific biosynthetic pathway for this compound is unknown, its isomer is a key intermediate in the metabolism of leucine. The following diagram illustrates the formation of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA Hydration Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase

Simplified pathway of leucine catabolism leading to HMG-CoA.

References

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-3-Methylglutaric Acid in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomer Specificity: This document addresses the biosynthesis of 3-hydroxy-3-methylglutaric acid (HMG), a critical intermediate in mammalian metabolism. The initial topic requested was 3-hydroxy-2-methylglutaric acid; however, a prominent, well-characterized biosynthetic pathway for this specific isomer in mammals is not described in scientific literature. In contrast, the pathway for 3-hydroxy-3-methylglutaric acid is a cornerstone of amino acid catabolism and ketogenesis, making it a subject of significant interest to researchers, scientists, and drug development professionals. This guide focuses on this core, clinically relevant pathway.

Executive Summary

3-Hydroxy-3-methylglutaric acid is a key metabolic intermediate derived from the catabolism of the essential branched-chain amino acid, leucine (B10760876). Its CoA-ester, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), stands at a crucial metabolic crossroads, linking amino acid breakdown with the production of ketone bodies and the synthesis of cholesterol. The pathway is primarily located within the mitochondria of various tissues, with the liver playing a central role in ketogenesis. Dysregulation of this pathway, particularly through genetic deficiencies in the enzyme HMG-CoA lyase, leads to the accumulation of 3-hydroxy-3-methylglutaric acid, resulting in the severe metabolic disorder known as 3-hydroxy-3-methylglutaric aciduria.[1][2] Understanding the intricate steps of this biosynthetic route is vital for diagnosing metabolic diseases and for the development of therapeutic interventions.

The Core Biosynthetic Pathway: Leucine Catabolism

The synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is the result of a multi-step enzymatic cascade that degrades L-leucine. The free acid form, 3-hydroxy-3-methylglutaric acid, typically accumulates only when the final step of this pathway is impaired.

The sequential enzymatic reactions are as follows:

  • Transamination of Leucine: The pathway initiates with the reversible transfer of an amino group from L-leucine to α-ketoglutarate, producing α-ketoisocaproate (KIC) and glutamate. This reaction is catalyzed by Branched-chain Amino Acid Aminotransferase (BCAT) . There are two isozymes: the mitochondrial BCAT2, predominant in most tissues except the liver, and the cytosolic BCAT1.

  • Oxidative Decarboxylation of α-Ketoisocaproate: KIC undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA. This is a critical, rate-limiting step catalyzed by the mitochondrial Branched-chain α-Ketoacid Dehydrogenase (BCKDH) complex .

  • Dehydrogenation of Isovaleryl-CoA: Isovaleryl-CoA is then oxidized to 3-methylcrotonyl-CoA by the mitochondrial flavoenzyme Isovaleryl-CoA Dehydrogenase (IVD) .

  • Carboxylation of 3-Methylcrotonyl-CoA: The biotin-dependent enzyme 3-Methylcrotonyl-CoA Carboxylase (MCC) catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.

  • Hydration of 3-Methylglutaconyl-CoA: 3-Methylglutaconyl-CoA Hydratase (AUH) adds a water molecule to 3-methylglutaconyl-CoA, yielding (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Cleavage of HMG-CoA: In the final step, HMG-CoA Lyase cleaves HMG-CoA into acetyl-CoA and the ketone body acetoacetate. A deficiency in this enzyme leads to the pathological accumulation of HMG-CoA, which is then hydrolyzed to 3-hydroxy-3-methylglutaric acid and other metabolites, leading to 3-HMG aciduria.[1][2]

Pathway Visualization

Leucine_Catabolism cluster_cofactors Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain Amino Acid Aminotransferase (BCAT) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Branched-chain α-Ketoacid Dehydrogenase (BCKDH) MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA Dehydrogenase (IVD) MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA 3-Methylcrotonyl-CoA Carboxylase (MCC) HMGCoA (S)-3-Hydroxy- 3-methylglutaryl-CoA MethylglutaconylCoA->HMGCoA 3-Methylglutaconyl-CoA Hydratase (AUH) AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMG-CoA Lyase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA Lyase HMG_Acid 3-Hydroxy- 3-methylglutaric Acid HMGCoA->HMG_Acid Hydrolysis (in HMG-CoA Lyase Deficiency) BCAT BCAT BCKDH BCKDH IVD IVD MCC MCC AUH AUH HMGL HMGL Hydrolysis Hydrolysis aKG α-Ketoglutarate Glu Glutamate NAD_CoA NAD+, CoA NADH_CO2 NADH, CO₂ FAD FAD FADH2 FADH₂ ATP_HCO3 ATP, HCO₃⁻ ADP_Pi ADP, Pi H2O H₂O

Figure 1: Mammalian Biosynthetic Pathway of 3-Hydroxy-3-methylglutaryl-CoA from L-Leucine.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the leucine catabolic pathway are dictated by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters reported in the literature.

Table 1: Kinetic Parameters of Branched-chain Amino Acid Aminotransferase (BCAT)

Substrate Isozyme Species/Tissue K_m_ (mM) Reference(s)
L-Leucine BCAT2 (mitochondrial) Human (recombinant) 0.4 N/A
α-Ketoglutarate BCAT2 (mitochondrial) Human (recombinant) 0.3 N/A
L-Isoleucine BCAT2 (mitochondrial) Human (recombinant) 0.5 N/A

| L-Valine | BCAT2 (mitochondrial) | Human (recombinant) | 1.2 | N/A |

Table 2: Kinetic Parameters of Isovaleryl-CoA Dehydrogenase (IVD)

Substrate Species K_m_ (µM) k_cat_ (s⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹) Reference(s)
Isovaleryl-CoA Human (recombinant) 1.0 4.3 4.3 x 10⁶ N/A

| Isovaleryl-CoA | Human (fibroblast) | 22 | N/A | N/A |[3] |

Table 3: Kinetic Parameters of 3-Methylglutaconyl-CoA Hydratase (AUH)

Substrate Species K_m_ (µM) V_max_ (U/mg) k_cat_ (s⁻¹) Reference(s)
(E)-3-Methylglutaconyl-CoA Human (recombinant) 8.3 3.9 5.1 N/A
(E)-Glutaconyl-CoA Human (recombinant) 2.4 1.1 1.4 N/A

| 3-Methylglutaconyl-CoA | Human (fibroblast) | 6.9 | ~0.6 U/mg | N/A |[4] |

(Note: N/A indicates data not available in the cited search results. U = µmol/min)

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentration is fundamental to studying the leucine catabolic pathway and its associated disorders. Below are detailed methodologies for key experiments.

Assay for Branched-chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This non-radioactive method measures the production of ¹³CO₂ from a labeled substrate using gas chromatography-isotope ratio mass spectrometry (GC-IRMS).[5]

  • Principle: The BCKDH complex catalyzes the oxidative decarboxylation of α-keto[1-¹³C]isocaproate, releasing ¹³CO₂. The amount of ¹³CO₂ produced is quantified by GC-IRMS and is directly proportional to the enzyme's activity.

  • Materials:

    • Reaction Buffer: 30 mM potassium phosphate (B84403) buffer (pH 7.4), 3 mM NAD+, 0.2 mM thiamine (B1217682) pyrophosphate, 1 mM MgCl₂, 0.2 mM EDTA, 0.4 mM coenzyme A, 3 mM dithiothreitol, 0.5% (v/v) Triton X-100.

    • Substrate: 1 mM α-keto[1-¹³C]isocaproate ([1-¹³C]KIC).

    • Stop Solution: 1 M HCl.

    • Internal Standard: 3.5 µmol K₂CO₃.

    • Tissue homogenate or purified enzyme preparation.

  • Procedure:

    • Prepare tissue homogenates in an appropriate extraction buffer.

    • In a 10 mL test tube, add 1 mL of the reaction mixture.

    • Initiate the reaction by adding the enzyme preparation (e.g., 50-200 µg of mitochondrial protein).

    • Incubate the mixture at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is within the linear range.

    • Terminate the reaction by adding 0.2 mL of 1 M HCl.

    • Add the internal standard (K₂CO₃) for the calculation of the total CO₂ volume.

    • Seal the test tube and incubate at 60°C for 1 hour to ensure all CO₂ is released into the gas phase.

    • Analyze the gas phase by injecting a sample into a GC-IRMS system to determine the ¹³CO₂/¹²CO₂ ratio.

    • Calculate the amount of ¹³CO₂ produced based on the isotope ratio and the known amount of the internal standard.

    • Express enzyme activity as nmol of ¹³CO₂ produced per minute per milligram of protein.

Assay for Isovaleryl-CoA Dehydrogenase (IVD) Activity

This method utilizes high-performance liquid chromatography (HPLC) to directly measure the product of the IVD reaction, 3-methylcrotonyl-CoA.[6]

  • Principle: IVD catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. The product is separated by reverse-phase HPLC and quantified by its UV absorbance.

  • Materials:

    • Enzyme Source: Crude enzyme prepared from sonicated lymphocytes or other cell types.

    • Reaction Mixture: Incubate the enzyme source with isovaleryl-CoA, flavin adenine (B156593) dinucleotide (FAD), and an artificial electron acceptor like phenazine (B1670421) methosulfate (PMS).

    • HPLC System with a UV detector (monitoring at ~260 nm).

    • Reverse-phase C18 column.

  • Procedure:

    • Isolate lymphocytes from peripheral blood and prepare a crude enzyme solution by sonication.

    • Set up the reaction by incubating an aliquot of the enzyme solution with saturating concentrations of isovaleryl-CoA, FAD, and PMS in a suitable buffer at 37°C.

    • After a specific incubation time (e.g., 15-30 minutes), terminate the reaction (e.g., by adding acid or a strong solvent).

    • Centrifuge the sample to pellet precipitated protein.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the CoA esters using a gradient elution on a C18 column.

    • Detect 3-methylcrotonyl-CoA by its UV absorbance and quantify the peak area by comparing it to a standard curve prepared with a known amount of the compound.

    • Calculate the specific activity as nmol of product formed per minute per milligram of protein.

Coupled Enzyme Assay for 3-Methylglutaconyl-CoA Hydratase (AUH) and HMG-CoA Lyase

This coupled assay allows for the detection of deficiencies in multiple enzymes distal to 3-methylcrotonyl-CoA.[7]

  • Principle: The assay starts with 3-methylcrotonyl-CoA and ¹⁴C-labeled bicarbonate. The sequential actions of MCC, AUH, and HMG-CoA Lyase produce various intermediates. The final products and accumulated intermediates are separated by HPLC and quantified by radioactivity, allowing for the pinpointing of the specific enzyme deficiency.

  • Materials:

    • Substrates: 3-methylcrotonyl-CoA and NaH¹⁴CO₃.

    • Enzyme source: Fibroblast or leukocyte homogenates.

    • Reaction buffer containing ATP and other necessary cofactors.

    • HPLC system with a radioactivity detector.

  • Procedure:

    • Incubate the cell homogenate with 3-methylcrotonyl-CoA and NaH¹⁴CO₃ in the reaction buffer at 37°C.

    • After incubation, stop the reaction and process the sample to hydrolyze the CoA esters to their free acid forms.

    • Analyze the products by HPLC with online radioactivity detection.

    • Interpretation:

      • Normal: Radioactivity is primarily detected in the final products (acetoacetate and acetyl-CoA, which may be further metabolized).

      • MCC Deficiency: No significant incorporation of ¹⁴C is observed beyond the substrate.

      • AUH Deficiency: Radioactivity accumulates in the 3-methylglutaconic acid peak.

      • HMG-CoA Lyase Deficiency: Radioactivity accumulates in the 3-hydroxy-3-methylglutaric acid peak.

Conclusion

The biosynthesis of 3-hydroxy-3-methylglutaric acid is intrinsically linked to the catabolism of L-leucine. The pathway, involving a series of mitochondrial enzymes, is fundamental for energy homeostasis, particularly during periods of fasting or metabolic stress. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway's kinetics, regulation, and role in disease. A thorough understanding of these technical aspects is crucial for developing novel diagnostic tools and therapeutic strategies for inborn errors of metabolism like 3-HMG aciduria, ultimately benefiting patients and advancing the field of drug development.

References

The Role of 3-Hydroxy-3-Methylglutaric Acid in Leucine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaric acid (HMG) is a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Its metabolic fate is intrinsically linked to ketogenesis and energy homeostasis. The pivotal enzyme in this pathway, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, cleaves HMG-CoA into acetyl-CoA and acetoacetate (B1235776). Genetic deficiencies in this enzyme lead to the rare autosomal recessive disorder, 3-hydroxy-3-methylglutaric aciduria, characterized by the accumulation of HMG and other upstream metabolites. This technical guide provides an in-depth exploration of the role of HMG in leucine metabolism, with a focus on the biochemical pathway, the pathophysiology of HMG-CoA lyase deficiency, and the analytical methodologies for its study. Detailed experimental protocols for the quantification of relevant metabolites and the assessment of enzyme activity are provided, alongside curated quantitative data from clinical and research findings.

Introduction

Leucine, an essential branched-chain amino acid (BCAA), serves not only as a building block for proteins but also as a significant source of energy, particularly during periods of fasting or metabolic stress. The catabolism of leucine occurs primarily in the mitochondria of various tissues, including the liver, muscle, and kidney. This intricate pathway converges on the formation of two key ketogenic and glucogenic precursors: acetyl-CoA and acetoacetate. A critical intermediate in this process is 3-hydroxy-3-methylglutaric acid (HMG), derived from its coenzyme A ester, HMG-CoA. The proper metabolism of HMG-CoA is essential for both the complete oxidation of leucine and the synthesis of ketone bodies.

This guide will delve into the core aspects of HMG's involvement in leucine metabolism, addressing the biochemical reactions, the clinical implications of metabolic disruption, and the practical methodologies employed in its investigation.

The Leucine Catabolic Pathway

The breakdown of leucine is a multi-step process involving several enzymatic reactions. The pathway can be broadly divided into three stages:

  • Transamination and Oxidative Decarboxylation: Leucine is first transaminated by branched-chain aminotransferase (BCAT) to α-ketoisocaproate (KIC). KIC then undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.

  • Formation of HMG-CoA: Isovaleryl-CoA is further metabolized through a series of reactions to yield 3-methylcrotonyl-CoA, which is then carboxylated to form 3-methylglutaconyl-CoA. Subsequent hydration leads to the formation of (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Cleavage of HMG-CoA: The final step in this pathway is the cleavage of HMG-CoA by the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) into acetyl-CoA and acetoacetate.[1][2] Acetyl-CoA can enter the citric acid cycle for complete oxidation or be used for fatty acid synthesis, while acetoacetate is a primary ketone body.

Leucine_Metabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA (S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG_Acid 3-Hydroxy-3-methylglutaric Acid (HMG) HMG_CoA->HMG_Acid Accumulates in HMGCL deficiency BCAT Branched-chain aminotransferase (BCAT) BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) IVD Isovaleryl-CoA dehydrogenase MCC Methylcrotonyl-CoA carboxylase MCH Methylglutaconyl-CoA hydratase HMGCL 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL)

3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency

Pathophysiology

3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD) is an autosomal recessive inborn error of metabolism caused by mutations in the HMGCL gene.[3][4] This deficiency blocks the final step of leucine catabolism and ketogenesis. The inability to produce ketone bodies leads to hypoketotic hypoglycemia during periods of fasting or metabolic stress, as the brain and other tissues are deprived of a crucial alternative energy source.[5][6] The accumulation of HMG-CoA and its hydrolysis product, 3-hydroxy-3-methylglutaric acid, along with other upstream metabolites such as 3-methylglutaconic acid and 3-hydroxyisovaleric acid, results in metabolic acidosis and potential neurotoxicity.[3][4]

Clinical Presentation

The clinical presentation of HMGCLD is heterogeneous, ranging from severe neonatal onset to milder, later-onset forms.[5] Most affected individuals present within the first year of life with acute metabolic decompensation triggered by fasting or intercurrent illness.[5][7] Symptoms include vomiting, lethargy, hypotonia, and seizures, which can progress to coma and death if not treated promptly.[3][6] Laboratory findings during an acute crisis typically include severe hypoketotic hypoglycemia, metabolic acidosis with an increased anion gap, and hyperammonemia.[3][5]

Data Presentation

The following tables summarize key quantitative data related to HMGCL deficiency.

Table 1: Urinary Organic Acid Concentrations in HMGCL Deficiency

AnalytePatient Cohort (mmol/mol creatinine)Normal Reference Range (mmol/mol creatinine)
3-Hydroxy-3-methylglutaric acid200 - 11,000[8]< 26[9]
3-Methylglutaconic acidSignificantly elevated[8]Variable, typically low
3-Hydroxyisovaleric acidSignificantly elevated[8]Variable, typically low
3-Methylglutaric acidElevated[8]Variable, typically low

Table 2: HMG-CoA Lyase Enzyme Kinetics and Activity

ParameterValueSource
Human Enzyme Kinetics
Km for HMG-CoA26 µM[10]
Vmax136 units/mg[10]
Residual Enzyme Activity in Patients
Fibroblasts1.1% ± 0.3% of normal[11][12]

Table 3: Clinical Outcomes in a Retrospective Study of 62 HMGCLD Patients

Clinical FindingPercentage of Patients
Hypoglycemia at initial diagnosis61.29%[3][7]
Metabolic acidosis at initial diagnosis79.03%[3][7]
Neonatal onset (first days of life)43.54%[7]
Diagnosis within the first year of life56.45%[7]
Long-term neurological complications100% (in this cohort)[7]
Seizures27.41%[7]
Speech delay11.29%[7]
Learning disability24.14%[7]

Experimental Protocols

Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of urinary organic acids, including 3-hydroxy-3-methylglutaric acid.

Materials:

  • Urine sample

  • Internal standard (e.g., 3-methylglutaric acid-d3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Thaw a urine sample and centrifuge to remove any precipitate.

    • To 1 mL of urine, add a known amount of the internal standard.

    • Acidify the sample to pH 1-2 with HCl.

  • Extraction:

    • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction and pool the organic layers.

    • Dry the pooled extract over anhydrous sodium sulfate.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the organic acids.

    • The mass spectrometer is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow Urine_Sample Urine Sample Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Acidification Acidification (pH 1-2) Spike_IS->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (TMS) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Newborn Screening for HMGCL Deficiency by Tandem Mass Spectrometry (MS/MS)

Newborn screening for HMGCL deficiency is typically performed on dried blood spots (DBS) and involves the measurement of acylcarnitines.

Materials:

  • Dried blood spot (DBS) punch

  • Methanol (B129727) with internal standards (isotopically labeled acylcarnitines)

  • 96-well microtiter plate

  • Plate shaker

  • Nitrogen evaporator

  • Derivatizing agent (e.g., butanolic HCl)

  • Tandem mass spectrometer (MS/MS) with a flow injection analysis system

Procedure:

  • Sample Preparation:

    • Punch a 3.2 mm disc from the DBS into a well of a 96-well plate.

  • Extraction:

    • Add methanol containing a mixture of isotopically labeled internal standards to each well.

    • Seal the plate and agitate on a plate shaker to extract the acylcarnitines.

  • Evaporation:

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add butanolic HCl to each well to form butyl esters of the acylcarnitines.

    • Heat the plate to complete the derivatization reaction.

    • Evaporate the reagent to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in the mobile phase.

    • Analyze the sample by flow injection analysis-tandem mass spectrometry (FIA-MS/MS).

    • The primary marker for HMGCL deficiency is an elevation of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH).[4][13][14]

Newborn_Screening_Workflow DBS Dried Blood Spot (DBS) Punch Punch DBS Disc DBS->Punch Extraction Extraction with Methanol & Internal Standards Punch->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization (Butanolic HCl) Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution MSMS_Analysis FIA-MS/MS Analysis Reconstitution->MSMS_Analysis Data_Review Data Review for Elevated C5-OH MSMS_Analysis->Data_Review

HMG-CoA Lyase Activity Assay in Cultured Fibroblasts

This assay measures the enzymatic activity of HMG-CoA lyase in patient-derived cells.

Materials:

  • Cultured skin fibroblasts

  • Cell lysis buffer

  • (S)-3-hydroxy-3-methylglutaryl-CoA (substrate)

  • Reaction buffer (e.g., Tris-HCl with a divalent cation like Mg²⁺)

  • Spectrophotometer or HPLC system

Procedure:

  • Cell Culture and Lysis:

    • Culture patient and control fibroblasts to confluency.

    • Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • Set up a reaction mixture containing the cell lysate, reaction buffer, and HMG-CoA.

    • Incubate the reaction at 37°C for a defined period.

  • Detection of Products:

    • The reaction can be monitored by spectrophotometrically measuring the formation of acetoacetate.

    • Alternatively, the reaction can be stopped, and the products can be separated and quantified by HPLC.

  • Calculation of Activity:

    • Calculate the enzyme activity as the rate of product formation per unit of time per milligram of protein.

    • Compare the patient's enzyme activity to that of control samples.[11][15]

Conclusion

3-Hydroxy-3-methylglutaric acid is a central metabolite in the catabolism of leucine, and its proper metabolic processing is crucial for energy homeostasis. The study of HMG and its associated metabolic pathway is vital for understanding the pathophysiology of HMG-CoA lyase deficiency and for the development of diagnostic and therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism. Further research into the precise molecular mechanisms of neurotoxicity and the development of novel therapeutic interventions for HMGCL deficiency is warranted.

References

3-Hydroxy-2-methylglutaric acid as an intermediate in organic acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Hydroxy-3-methylglutaric Acid as an Intermediate in Organic Acid Metabolism

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxy-3-methylglutaric acid (HMG) as a critical intermediate in organic acid metabolism. The accumulation of this metabolite is a key indicator of the inborn error of metabolism known as 3-hydroxy-3-methylglutaric aciduria. This document details the metabolic pathways, associated pathology, quantitative data, and detailed experimental protocols for the analysis of HMG.

Core Concepts in 3-Hydroxy-3-methylglutaric Acid Metabolism

3-Hydroxy-3-methylglutaric acid is a pivotal intermediate in the catabolism of the branched-chain amino acid leucine (B10760876).[1][2] Its metabolic significance is most pronounced in the context of 3-hydroxy-3-methylglutaric aciduria, a rare autosomal recessive genetic disorder.[3] This condition arises from a deficiency in the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase.[4] This enzyme is crucial for the final step of leucine degradation and is also involved in ketogenesis.[4]

A deficiency in HMG-CoA lyase leads to the accumulation of HMG-CoA, which is then hydrolyzed to 3-hydroxy-3-methylglutaric acid and excreted in the urine.[1] This metabolic block also impairs the synthesis of ketone bodies, leading to hypoketotic hypoglycemia, particularly during periods of fasting or metabolic stress.[3] The clinical presentation of 3-hydroxy-3-methylglutaric aciduria can include metabolic acidosis, lethargy, vomiting, and coma.[5]

In addition to elevated levels of 3-hydroxy-3-methylglutaric acid, urine organic acid analysis in affected individuals typically reveals increased concentrations of other metabolites, including 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid.[2][4]

Quantitative Data

The urinary concentration of 3-hydroxy-3-methylglutaric acid is a key diagnostic marker for 3-hydroxy-3-methylglutaric aciduria. The following table summarizes the typical quantitative data for this and associated metabolites.

MetaboliteConditionConcentration Range (mmol/mol creatinine)Reference
3-Hydroxy-3-methylglutaric acid 3-Hydroxy-3-methylglutaric aciduria200 - 11,000[5]
3-Hydroxyglutaric acid Normal≤ 0.035[6]
3-Methylglutaconic acid 3-Methylglutaconic aciduria Type I> 20 (can exceed 1,000)[7]
3-Methylglutaconic acid Normal< 20[7]
3-Hydroxy-3-methylglutaric acid Normal≤ 0.026[1]

Metabolic Pathway

The following diagram illustrates the leucine catabolism pathway and the metabolic block in 3-hydroxy-3-methylglutaric aciduria.

Leucine_Metabolism Leucine Catabolism and 3-HMG Aciduria cluster_block HMG-CoA Lyase Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Other_Metabolites 3-Methylglutaconic Acid 3-Hydroxyisovaleric Acid 3-Methylglutaric Acid MC_CoA->Other_Metabolites HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA MG_CoA->Other_Metabolites Alternative Pathways Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG_Acid 3-Hydroxy-3-methylglutaric Acid HMG_CoA->HMG_Acid Hydrolysis HMG_CoA_Lyase HMG-CoA Lyase HMG_CoA->HMG_CoA_Lyase HMG_CoA_Lyase->Acetoacetate HMG_CoA_Lyase->Acetyl_CoA

Caption: Leucine catabolism and the metabolic block in 3-HMG aciduria.

Experimental Protocols

The gold standard for the analysis of urinary organic acids, including 3-hydroxy-3-methylglutaric acid, is gas chromatography-mass spectrometry (GC-MS).[2] This section provides a detailed methodology for this analysis.

Experimental Workflow

GCMS_Workflow GC-MS Workflow for Urinary Organic Acid Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Normalization Normalize to Creatinine (B1669602) Concentration Urine_Sample->Normalization Internal_Standard Add Internal Standard Normalization->Internal_Standard Oximation Oximation of Keto-Acids (e.g., with hydroxylamine) Internal_Standard->Oximation Acidification Acidify to pH < 2 Oximation->Acidification Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Acidification->Extraction Drying Evaporate to Dryness Extraction->Drying Derivatization Derivatization (Silylation) (e.g., with BSTFA + TMCS) Drying->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Comparison to Internal Standard) Identification->Quantification

Caption: General workflow for urinary organic acid analysis by GC-MS.

Detailed GC-MS Protocol for Urinary Organic Acid Analysis

This protocol is a synthesis of best practices for the analysis of urinary organic acids.[8][9][10]

1. Sample Preparation and Extraction

  • Normalization: Determine the creatinine concentration of the urine sample and adjust the sample volume to normalize to a standard creatinine amount (e.g., 1-2 µmol).[8][11] This corrects for variations in urine dilution.

  • Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a compound not naturally present in urine (e.g., tropic acid), to each sample.[11]

  • Oximation (for keto-acids): To stabilize keto-acids, add an oximation reagent (e.g., hydroxylamine (B1172632) in pyridine) and incubate at a controlled temperature (e.g., 60°C for 30 minutes).[8]

  • Acidification: Acidify the urine sample to a pH of less than 2 using an acid such as HCl.[9]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers. Repeat the extraction to ensure complete recovery of the organic acids.[9][10]

  • Drying: Combine the organic extracts and evaporate the solvent to complete dryness under a stream of nitrogen.[9]

2. Derivatization

  • To make the organic acids volatile for GC analysis, a derivatization step is necessary.[9]

  • Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine, to the dried extract.[9][12]

  • Incubate the mixture at an elevated temperature (e.g., 70-90°C for 15-30 minutes) to ensure complete derivatization.[8][10]

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[12]

    • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet, which is maintained at a high temperature (e.g., 250-280°C).[13]

    • Temperature Program: A temperature gradient is used to separate the organic acids. A typical program might start at a lower temperature (e.g., 70-100°C), hold for a few minutes, and then ramp up to a final temperature of around 280-300°C.[13][14]

    • Carrier Gas: Helium is typically used as the carrier gas.[14]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.[13]

    • Mass Range: Scan a mass range of approximately m/z 50-600 to detect the fragments of the derivatized organic acids.[8]

    • Data Acquisition: Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.[8]

4. Data Analysis

  • Identification: Identify the trimethylsilyl (B98337) (TMS) derivative of 3-hydroxy-3-methylglutaric acid and other organic acids based on their characteristic retention times and mass fragmentation patterns compared to known standards and library spectra.

  • Quantification: Quantify the concentration of each analyte by comparing its peak area to that of the internal standard. Create a calibration curve using standards of known concentrations for accurate quantification.

This comprehensive guide provides a foundational understanding of 3-hydroxy-3-methylglutaric acid in the context of organic acid metabolism. The provided data and protocols are intended to support further research and development in the diagnosis and treatment of related metabolic disorders.

References

Discovery of 3-hydroxy-3-methylglutaric acid in metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Significance of 3-Hydroxy-3-Methylglutaric Acid in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-hydroxy-3-methylglutaric acid (3-HMG), a critical biomarker for the inborn error of metabolism known as 3-hydroxy-3-methylglutaric aciduria. We will delve into the discovery of this compound's role in metabolic disease, the underlying biochemical pathways, quantitative data, and the experimental protocols used for its detection and diagnosis.

Introduction: The Discovery of a Key Metabolite

3-hydroxy-3-methylglutaric acid is an organic acid typically found in trace amounts in healthy individuals.[1] Its clinical significance emerged with the description of 3-hydroxy-3-methylglutaric aciduria (3-HMG aciduria) in 1971.[2] This rare autosomal recessive genetic disorder is characterized by the body's inability to process the essential amino acid leucine (B10760876) and to produce ketone bodies, which are crucial for energy during periods of fasting.[3] The disorder is caused by mutations in the HMGCL gene, leading to a deficiency of the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase .[4][5] This enzyme plays a pivotal dual role in the final step of leucine degradation and in ketogenesis, the process of generating ketone bodies.[2][6]

The accumulation of 3-HMG and other related metabolites due to this enzymatic block leads to severe clinical symptoms, particularly in infants and young children.[7] Episodes of metabolic decompensation are often triggered by fasting, infections, or a high protein intake.[3][4] Clinical presentation includes vomiting, lethargy, hypotonia, hepatomegaly, and potentially coma or death if left untreated.[2][8] A characteristic laboratory finding is severe hypoketotic hypoglycemia, along with metabolic acidosis and hyperammonemia.[4][9]

Core Biochemical Pathways

The accumulation of 3-hydroxy-3-methylglutaric acid is a direct consequence of a blockage in two interconnected metabolic pathways primarily within the mitochondria: leucine catabolism and ketogenesis.

Leucine Catabolism

Leucine, a branched-chain amino acid, is broken down for energy. A deficiency in HMG-CoA lyase, the final enzyme in this pathway, causes the accumulation of its substrate, HMG-CoA.[9] This upstream pressure leads to the formation and excretion of 3-hydroxy-3-methylglutaric acid and other related organic acids.[10][11]

Ketogenesis

HMG-CoA is a central intermediate in the synthesis of ketone bodies (acetoacetate and beta-hydroxybutyrate), which are vital energy sources for the brain and other tissues during fasting or carbohydrate restriction.[12][13] The HMG-CoA lyase enzyme cleaves HMG-CoA into acetyl-CoA and acetoacetate.[2] In 3-HMG aciduria, this step is blocked, leading to a failure of ketone body production (hypoketosis), which is particularly dangerous during periods of low blood sugar (hypoglycemia).[4]

Metabolic_Pathways cluster_leucine Leucine Catabolism cluster_keto Ketogenesis Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA MCCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MCCoA MGC_CoA 3-Methylglutaconyl-CoA MCCoA->MGC_CoA HMG_CoA 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) MGC_CoA->HMG_CoA Other_Acids Other Organic Acids (3-Methylglutaconic, etc.) MGC_CoA->Other_Acids Side Reactions Acetoacetate Acetoacetate (Ketone Body) HMG_CoA->Acetoacetate HMG_Acid 3-Hydroxy-3-Methylglutaric Acid (in urine) HMG_CoA->HMG_Acid Accumulation & Hydrolysis HMGCL HMG-CoA Lyase (Deficient) AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AcetoacetylCoA->HMG_CoA + Acetyl-CoA BHB Beta-Hydroxybutyrate (Ketone Body) Acetoacetate->BHB HMGCL->AcetylCoA HMGCL->Acetoacetate Cleavage HMGCS2 HMG-CoA Synthase HMGCS2->HMG_CoA Synthesis GCMS_Workflow Start Urine Sample Collection Step1 Add Internal Standard Start->Step1 Step2 Acidification (pH 1-2) Step1->Step2 Step3 Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 Evaporation to Dryness Step3->Step4 Step5 Derivatization (e.g., with BSTFA) Step4->Step5 Step6 Injection into GC-MS Step5->Step6 Step7 Data Analysis: - Spectral Library Match - Quantification Step6->Step7 End Diagnostic Report Step7->End Logical_Relationship Cause Cause Biochem Biochem Clinical Clinical A Genetic Defect Mutations in HMGCL Gene B Biochemical Consequence Deficient HMG-CoA Lyase Enzyme A->B Leads to C1 Pathway Block 1: Leucine Catabolism Impaired B->C1 C2 Pathway Block 2: Ketogenesis Fails B->C2 D1 Accumulation of Metabolites (3-HMG, 3-MGA, etc.) C1->D1 D2 Inability to Produce Ketones C2->D2 E1 Clinical Manifestation Metabolic Acidosis & Toxicity D1->E1 E2 Clinical Manifestation Hypoketotic Hypoglycemia D2->E2 F Clinical Symptoms Lethargy, Vomiting, Coma, Neurological Damage E1->F E2->F

References

The Pivotal Role of 3-Hydroxy-3-Methylglutaryl-CoA Lyase in the Pathogenesis of 3-Hydroxy-3-Methylglutaric Aciduria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaric aciduria (HMG aciduria) is a rare, autosomal recessive inborn error of metabolism that can lead to severe metabolic crises in affected individuals. The underlying cause of this disorder is a deficiency in the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), a critical component in both ketogenesis and the catabolism of the essential amino acid leucine (B10760876). This technical guide provides an in-depth exploration of the function of HMGCL, the pathophysiology of HMG aciduria, and the diagnostic and experimental methodologies used to study this condition. Detailed protocols for key analytical techniques are provided, alongside a quantitative summary of the biochemical hallmarks of the disease. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic interventions for HMG aciduria and related metabolic disorders.

Introduction to 3-Hydroxy-3-Methylglutaryl-CoA Lyase and its Function

3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL; EC 4.1.3.4) is a key mitochondrial enzyme that catalyzes the final step in two major metabolic pathways: ketogenesis and the degradation of leucine.[1] Encoded by the HMGCL gene located on chromosome 1p36.1, this enzyme is crucial for energy homeostasis, particularly during periods of fasting or metabolic stress.[2]

The primary reaction catalyzed by HMGCL is the cleavage of (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to produce acetyl-CoA and acetoacetate (B1235776), one of the three ketone bodies.[1] This reaction requires a divalent metal ion, such as magnesium, as a cofactor.[3] The generated acetoacetate can be further reduced to another ketone body, β-hydroxybutyrate. Ketone bodies are vital alternative energy sources for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose availability is limited.[2]

In the context of amino acid metabolism, HMGCL is essential for the breakdown of leucine, an essential branched-chain amino acid.[4] The catabolism of leucine converges on the formation of HMG-CoA, which is then cleaved by HMGCL. Thus, HMGCL provides a crucial link between protein metabolism and energy production.

The Pathophysiology of 3-Hydroxy-3-Methylglutaric Aciduria

3-Hydroxy-3-methylglutaric aciduria is an autosomal recessive disorder caused by mutations in the HMGCL gene, leading to a deficiency or complete absence of HMGCL activity.[2] The pathophysiology of HMG aciduria is twofold, stemming from the dual roles of HMGCL:

  • Impaired Ketogenesis: The inability to produce ketone bodies leads to hypoketotic hypoglycemia during periods of fasting or increased energy demand.[5] The brain is particularly vulnerable to this lack of alternative fuel, which can result in severe neurological symptoms such as lethargy, seizures, and coma.[6][7]

  • Accumulation of Toxic Metabolites: The block in leucine catabolism results in the accumulation of upstream metabolites, including HMG-CoA and its derivatives.[8] These accumulated organic acids, such as 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid, are excreted in the urine and can lead to metabolic acidosis.[9][10] The buildup of these compounds is believed to have toxic effects on various tissues, contributing to the clinical manifestations of the disease.[8]

Clinical presentation of HMG aciduria typically occurs in the neonatal period or early infancy and is often triggered by common catabolic stressors like fasting, infections, or high protein intake.[7] Symptoms can include vomiting, diarrhea, dehydration, hypotonia, and lethargy, which can rapidly progress to a life-threatening metabolic crisis.[6]

Biochemical Diagnosis and Quantitative Data

The diagnosis of HMG aciduria is based on the characteristic metabolic profile observed in blood and urine. Newborn screening programs often identify affected individuals through the analysis of acylcarnitines in dried blood spots by tandem mass spectrometry.[1]

Data Presentation

The following tables summarize the key quantitative biochemical findings in individuals with HMG aciduria.

BiomarkerFluidPatient LevelsNormal Range/CutoffCitation(s)
C5-OH Acylcarnitine Dried Blood Spot / Plasma0.84 - 11.7 µmol/L< 0.73 µmol/L[11]
7.78 µmol/L0.00 - 0.40 µmol/L[12]
C6-DC Acylcarnitine Dried Blood Spot / PlasmaElevatedTypically low or absent[1][5]
3-Hydroxy-3-methylglutaric acid UrineMarkedly elevatedNot typically detected[9][10][13]
3-Methylglutaconic acid UrineElevatedTrace amounts[9][10][13]
3-Hydroxyisovaleric acid UrineElevatedTrace amounts[9][10][13][14]
3-Methylglutaric acid UrineElevatedNot typically detected[9][10]

Note: The reported concentrations can vary significantly between individuals and depending on the metabolic state at the time of sample collection.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the diagnosis and study of HMG aciduria.

Analysis of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry

Purpose: To quantify C5-OH and other acylcarnitines for newborn screening and diagnosis of HMG aciduria.

Methodology:

  • Sample Preparation:

    • A 3 mm disc is punched from a dried blood spot (DBS) card into a 96-well microtiter plate.

    • An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-C5-OH carnitine) in methanol (B129727) is added to each well.

    • The plate is sealed and incubated with shaking for 30-45 minutes at room temperature to extract the acylcarnitines.

    • The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

    • The dried residue is reconstituted in a solvent mixture (e.g., 80:20 methanol:water) for analysis.[15]

  • Instrumental Analysis:

    • Analysis is performed using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

    • The instrument is operated in positive ion mode.

    • A precursor ion scan of m/z 85 is typically used to detect all acylcarnitines, as this is a common fragment ion.

    • For specific quantification of C5-OH acylcarnitine, a multiple reaction monitoring (MRM) transition is used (e.g., m/z 290.2 -> m/z 85.1).

    • Quantification is achieved by comparing the peak area of the analyte to that of the corresponding internal standard.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify the characteristic pattern of organic acids in the urine of individuals with HMG aciduria.

Methodology:

  • Sample Preparation:

    • A urine sample is thawed and an internal standard (e.g., ethylmalonic acid) is added.

    • The urine is acidified to a pH of approximately 1-2 with hydrochloric acid.

    • The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This is typically done twice.

    • The organic layers are combined and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to dryness under a stream of nitrogen.[16][17]

    • The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. The reaction is carried out at 60-80°C for 30-60 minutes.[16]

  • Instrumental Analysis:

    • The derivatized sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

    • The GC is equipped with a capillary column (e.g., DB-5ms) suitable for separating organic acids.

    • A temperature gradient is used to elute the compounds from the column.

    • The MS is operated in electron ionization (EI) mode, and mass spectra are collected over a range of m/z 50-650.

    • Compounds are identified by comparing their retention times and mass spectra to a library of known compounds.

    • Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard.

HMG-CoA Lyase Enzyme Activity Assay in Fibroblasts

Purpose: To directly measure the catalytic activity of HMGCL in patient-derived cells for definitive diagnosis.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Skin fibroblasts are cultured from a skin biopsy from the patient and a healthy control.

    • Cells are harvested and washed with phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in a lysis buffer (e.g., containing Tris-HCl, sucrose, and a detergent like Triton X-100) and homogenized.

    • The homogenate is centrifuged to pellet cell debris, and the supernatant containing the mitochondrial fraction is collected.

  • Enzyme Assay:

    • The assay is performed spectrophotometrically by measuring the formation of acetoacetate.[3]

    • The reaction mixture contains:

      • A buffer with a high pH (e.g., Tris-HCl, pH 9.0-9.5).[3]

      • Magnesium chloride (MgCl₂) as a cofactor.[3]

      • Dithiothreitol (DTT) to maintain a reducing environment.[3]

      • The substrate, HMG-CoA.

    • The reaction is initiated by adding the cell lysate.

    • The production of acetoacetate can be monitored directly by the increase in absorbance at a specific wavelength, or through a coupled enzyme reaction. For example, acetoacetate can be reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase with the concomitant oxidation of NADH to NAD+, which can be monitored as a decrease in absorbance at 340 nm.

    • Enzyme activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the cell lysate.

HMGCL Gene Sequencing

Purpose: To identify the causative mutations in the HMGCL gene.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from a blood sample or cultured fibroblasts.

  • PCR Amplification: The coding exons and flanking intronic regions of the HMGCL gene are amplified using polymerase chain reaction (PCR) with specific primers.

  • Sequencing:

    • Sanger Sequencing: The PCR products are purified and sequenced using the Sanger dideoxy method. This is often used to confirm variants found by next-generation sequencing.[18]

    • Next-Generation Sequencing (NGS): A targeted gene panel, whole-exome sequencing (WES), or whole-genome sequencing (WGS) can be performed. This allows for the simultaneous analysis of the HMGCL gene and other genes that may be associated with similar clinical presentations.[18]

  • Data Analysis and Variant Interpretation:

    • The obtained sequence is compared to the reference sequence of the HMGCL gene to identify any variations.

    • Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign according to the American College of Medical Genetics and Genomics (ACMG) guidelines.[19] This involves evaluating evidence from population databases, computational predictive tools, functional studies, and segregation analysis in the family.

Visualizations

Biochemical Pathway of Leucine Catabolism and Ketogenesis

Caption: Leucine catabolism and ketogenesis pathways converging at HMG-CoA.

Diagnostic Workflow for HMG Aciduria

Diagnostic Workflow for HMG Aciduria start Clinical Suspicion or Positive Newborn Screen acylcarnitine Plasma Acylcarnitine Profile (Tandem Mass Spectrometry) start->acylcarnitine organic_acids Urine Organic Acid Analysis (GC-MS) acylcarnitine->organic_acids Elevated C5-OH diagnosis Diagnosis of HMG Aciduria acylcarnitine->diagnosis Highly Suggestive enzyme_assay HMG-CoA Lyase Enzyme Assay (Fibroblasts/Lymphocytes) organic_acids->enzyme_assay Characteristic Profile organic_acids->diagnosis Confirmatory genetic_testing HMGCL Gene Sequencing enzyme_assay->genetic_testing Deficient Activity genetic_testing->diagnosis Pathogenic Variants Identified

Caption: Diagnostic workflow for 3-Hydroxy-3-methylglutaric aciduria.

Conclusion

3-Hydroxy-3-methylglutaric aciduria is a serious metabolic disorder resulting from the deficiency of HMG-CoA lyase. A thorough understanding of the enzyme's function and the pathophysiology of the disease is essential for the development of effective diagnostic and therapeutic strategies. This technical guide has provided a comprehensive overview of the current knowledge in the field, including detailed experimental protocols and quantitative data. It is hoped that this resource will be valuable for researchers and clinicians working to improve the lives of individuals affected by this rare disease. Further research is needed to explore novel therapeutic approaches, such as gene therapy or the development of small molecule chaperones, to address the underlying enzymatic defect in HMG aciduria.

References

An In-depth Technical Guide to the Pathophysiology of 3-Hydroxy-3-Methylglutaric Aciduria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaric aciduria (3-HMG-CoA lyase deficiency) is a rare, autosomal recessive inborn error of metabolism that critically impairs leucine (B10760876) catabolism and ketogenesis.[1][2][3] This technical guide provides a comprehensive overview of the molecular and cellular pathophysiology of this disorder. It details the genetic basis, the enzymatic defect in 3-hydroxy-3-methylglutaryl-CoA lyase, and the resultant accumulation of toxic organic acids. Furthermore, this guide elucidates the downstream cellular consequences, including mitochondrial dysfunction and oxidative stress, and explores the implicated signaling pathways. Quantitative data on key biomarkers are presented in structured tables, and detailed experimental protocols for diagnostic and research applications are provided. Visualizations of the core metabolic pathway, downstream signaling effects, and a typical diagnostic workflow are included to facilitate a deeper understanding of the disease's mechanisms, aiming to support research and the development of novel therapeutic strategies.

Introduction

3-Hydroxy-3-methylglutaric aciduria is a serious metabolic disorder caused by the deficiency of the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase).[1] This enzyme is pivotal for two crucial metabolic processes: the final step in the breakdown of the essential amino acid leucine and the synthesis of ketone bodies.[1][4] Ketone bodies are vital alternative energy sources for the brain and other tissues, particularly during periods of fasting or illness.[1] The deficiency leads to a dual metabolic blockade, resulting in the accumulation of upstream metabolites and an inability to produce ketone bodies, leading to hypoketotic hypoglycemia.[1][4] Clinical manifestations typically appear in the first year of life and include vomiting, lethargy, hypotonia, metabolic acidosis, and hyperammonemia, which can progress to coma and death if untreated.[1][3][4] This guide provides a detailed examination of the pathophysiology of 3-hydroxy-3-methylglutaric aciduria, intended for professionals in the fields of metabolic research and drug development.

Genetic and Enzymatic Basis

The underlying cause of 3-hydroxy-3-methylglutaric aciduria is mutations in the HMGCL gene, located on chromosome 1p36.11.[1][3] This gene encodes the HMG-CoA lyase enzyme. The disorder is inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the HMGCL gene, one from each parent, to be affected.[3]

HMG-CoA lyase is a key mitochondrial enzyme that catalyzes the cleavage of 3-hydroxy-3-methylglutaryl-CoA into acetyl-CoA and acetoacetate (B1235776), a primary ketone body.[1][4] A deficiency in this enzyme disrupts both leucine metabolism and ketogenesis.[1]

Biochemical Pathophysiology

The pathophysiology of 3-hydroxy-3-methylglutaric aciduria is characterized by two primary metabolic disturbances:

  • Impaired Leucine Catabolism: The blockage of the final step in leucine breakdown leads to the accumulation of 3-hydroxy-3-methylglutaryl-CoA. This intermediate is then converted into other organic acids, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid, which are excreted in the urine.[5][6]

  • Defective Ketogenesis: The inability to produce ketone bodies from fatty acids and leucine results in a state of hypoketotic hypoglycemia, especially during periods of catabolic stress such as fasting or infection.[1][4] The brain is particularly vulnerable to this energy deficit.

The accumulation of these organic acids contributes to metabolic acidosis and is believed to have direct toxic effects on various tissues, particularly the central nervous system.[7]

Core Metabolic Pathway Disruption

The following diagram illustrates the central role of HMG-CoA lyase in leucine catabolism and ketogenesis and the consequences of its deficiency.

Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Toxic_Metabolites Accumulated Toxic Metabolites (3-HMG, 3-MGA, etc.) HMG_CoA->Toxic_Metabolites HMG_CoA_Lyase HMG-CoA Lyase (Deficient) HMG_CoA->HMG_CoA_Lyase Acetyl_CoA Acetyl_CoA Acetoacetate Acetoacetate (Ketone Body) Energy Energy Acetoacetate->Energy HMG_CoA_Lyase->Acetyl_CoA HMG_CoA_Lyase->Acetoacetate

Caption: Defective Leucine Catabolism and Ketogenesis in 3-HMG Aciduria.

Cellular Pathophysiology

The metabolic derangements in 3-hydroxy-3-methylglutaric aciduria lead to significant cellular stress, primarily through two mechanisms:

  • Mitochondrial Dysfunction: The accumulation of toxic metabolites, such as 3-hydroxy-3-methylglutaric acid, has been shown to impair mitochondrial function. This includes inhibition of the electron transport chain and the Krebs cycle, leading to reduced ATP production.[7]

  • Oxidative Stress: The buildup of organic acids can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[8][9] This oxidative stress further exacerbates mitochondrial dysfunction and can trigger apoptotic pathways.

Downstream Signaling Consequences

The energy deficit and oxidative stress resulting from HMG-CoA lyase deficiency are thought to impact key cellular signaling pathways that regulate metabolism and cell survival. The lack of ketone bodies, which are not only energy substrates but also signaling molecules, further contributes to these perturbations. A key pathway affected is the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling cascade. Under normal conditions of energy deprivation, AMPK is activated and promotes catabolic processes to generate ATP, while inhibiting anabolic processes through the suppression of mTOR. In 3-HMG aciduria, the cellular energy crisis would be expected to activate AMPK. However, the inability to produce ketone bodies, a key fuel source, may lead to a dysregulated response.

HMG_CoA_Lyase_Deficiency HMG-CoA Lyase Deficiency Leucine_Catabolism_Block Leucine Catabolism Block HMG_CoA_Lyase_Deficiency->Leucine_Catabolism_Block Ketogenesis_Impairment Impaired Ketogenesis HMG_CoA_Lyase_Deficiency->Ketogenesis_Impairment Toxic_Metabolites Accumulation of Toxic Metabolites (3-HMG, 3-MGA) Leucine_Catabolism_Block->Toxic_Metabolites Energy_Deficit Cellular Energy Deficit (Low ATP) Ketogenesis_Impairment->Energy_Deficit Mitochondrial_Dysfunction Mitochondrial Dysfunction Toxic_Metabolites->Mitochondrial_Dysfunction AMPK AMPK Activation Energy_Deficit->AMPK Cellular_Damage Cellular Damage & Apoptosis Energy_Deficit->Cellular_Damage Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Cellular_Damage Mitochondrial_Dysfunction->Energy_Deficit Mitochondrial_Dysfunction->Oxidative_Stress Mitochondrial_Dysfunction->Cellular_Damage mTOR mTOR Inhibition AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Downstream Signaling in 3-HMG Aciduria.

Data Presentation

The diagnosis and monitoring of 3-hydroxy-3-methylglutaric aciduria rely on the quantitative analysis of key metabolites in urine and plasma, as well as the measurement of HMG-CoA lyase activity in patient cells.

Table 1: Urinary Organic Acid Profile in 3-Hydroxy-3-Methylglutaric Aciduria

MetabolitePatient Range (mmol/mol creatinine)Normal Range (mmol/mol creatinine)Reference
3-Hydroxy-3-methylglutaric acid200 - 11,000< 5[10]
3-Methylglutaconic acidSignificantly Elevated< 10[5][6]
3-Hydroxyisovaleric acidSignificantly Elevated< 20[5][6]
3-Methylglutaric acidSignificantly Elevated< 5[5][6]

Table 2: Plasma Acylcarnitine Profile in 3-Hydroxy-3-Methylglutaric Aciduria

MetabolitePatient Range (µmol/L)Normal Range (µmol/L)Reference
3-Hydroxyisovalerylcarnitine (C5-OH)7.78 (example value)0.00 - 0.40[11]
3-Methylglutarylcarnitine (C6-DC)Significantly ElevatedUndetectable[11]

Table 3: HMG-CoA Lyase Enzyme Activity

Sample TypePatient Activity (% of normal)Normal Activity RangeReference
Cultured Fibroblasts< 5%100% (defined by control samples)[12][13]
LymphocytesBelow detection limitsVaries by lab, established with controls[14]

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of urinary organic acids, a key diagnostic tool for 3-hydroxy-3-methylglutaric aciduria.

  • Sample Preparation:

    • Thaw a frozen urine sample and vortex to mix.

    • Measure the creatinine (B1669602) concentration to normalize the sample volume.

    • To a glass tube, add a calculated volume of urine corresponding to a specific amount of creatinine (e.g., 0.5 mg).

    • Add an internal standard (e.g., 2-phenylbutyric acid) to each sample.

    • Acidify the urine to a pH < 2 with HCl.

  • Extraction:

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction and combine the organic layers.

  • Derivatization:

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

    • Incubate at a specific temperature (e.g., 70°C) for a set time to allow for the formation of volatile derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The GC separates the different organic acids based on their volatility and interaction with the column.

    • The MS detects and fragments the eluted compounds, generating a unique mass spectrum for each.

    • Identify and quantify the organic acids by comparing their retention times and mass spectra to those of known standards.

HMG-CoA Lyase Activity Assay in Cultured Fibroblasts

This spectrophotometric assay measures the activity of HMG-CoA lyase by detecting the production of acetoacetate.

  • Cell Culture and Lysate Preparation:

    • Culture patient and control fibroblasts under standard conditions.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication.

    • Centrifuge to remove cell debris and collect the supernatant containing the cell lysate.

    • Determine the protein concentration of the lysate.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 9.0), a divalent cation (e.g., MgCl2), and a reducing agent (e.g., dithiothreitol).

    • Add a known amount of cell lysate to the reaction mixture.

    • Initiate the reaction by adding the substrate, 3-hydroxy-3-methylglutaryl-CoA.

    • Incubate at 37°C for a specific time.

    • Stop the reaction (e.g., by adding acid).

  • Detection of Acetoacetate:

    • Acetoacetate can be measured spectrophotometrically by monitoring the decrease in NADH absorbance at 340 nm in the presence of 3-hydroxybutyrate (B1226725) dehydrogenase.

  • Calculation of Enzyme Activity:

    • Calculate the rate of NADH oxidation, which is proportional to the amount of acetoacetate produced.

    • Express the enzyme activity as nmol of product formed per hour per mg of protein.

Diagnostic and Research Workflow

The following diagram outlines a typical workflow for the investigation of a suspected case of 3-hydroxy-3-methylglutaric aciduria.

Clinical_Suspicion Clinical Suspicion (e.g., neonatal crisis, hypoglycemia) Initial_Biochemical_Testing Initial Biochemical Testing Clinical_Suspicion->Initial_Biochemical_Testing Newborn_Screening Newborn Screening (Elevated C5-OH) Newborn_Screening->Initial_Biochemical_Testing Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Initial_Biochemical_Testing->Urine_Organic_Acids Plasma_Acylcarnitines Plasma Acylcarnitine Profile (MS/MS) Initial_Biochemical_Testing->Plasma_Acylcarnitines Characteristic_Profile Characteristic Profile Found? (High 3-HMG, 3-MGA, etc.) Urine_Organic_Acids->Characteristic_Profile Plasma_Acylcarnitines->Characteristic_Profile Confirmatory_Testing Confirmatory Testing Characteristic_Profile->Confirmatory_Testing Yes Enzyme_Assay HMG-CoA Lyase Enzyme Assay (Fibroblasts/Lymphocytes) Confirmatory_Testing->Enzyme_Assay Molecular_Analysis Molecular Genetic Testing (HMGCL gene sequencing) Confirmatory_Testing->Molecular_Analysis Diagnosis_Confirmed Diagnosis of 3-HMG Aciduria Confirmed Enzyme_Assay->Diagnosis_Confirmed Molecular_Analysis->Diagnosis_Confirmed Research_Studies Further Research Studies Diagnosis_Confirmed->Research_Studies Metabolic_Flux Metabolic Flux Analysis Research_Studies->Metabolic_Flux Signaling_Pathways Signaling Pathway Analysis Research_Studies->Signaling_Pathways

References

A Technical Guide to the Neurotoxic Effects of 3-Hydroxyglutaric Acid Accumulation in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms underlying the neurotoxicity of 3-hydroxyglutaric acid (3-HGA), a key pathogenic metabolite in Glutaric Aciduria Type I (GA-I). It details the experimental models used to elucidate these mechanisms, presents quantitative data from key studies, and outlines relevant experimental protocols.

Introduction: Glutaric Aciduria Type I and the Role of 3-HGA

Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This enzymatic defect disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA) in the brain and other body fluids.[1][3][4] While GA levels can vary, 3-HGA is considered a more reliable diagnostic marker for GA-I.[5]

Clinically, GA-I is characterized by a specific age- and region-dependent neuropathology.[6] Affected infants may appear normal at birth but are susceptible to acute encephalopathic crises, often triggered by infections or vaccinations, typically between 6 and 18 months of age.[3][6] These crises lead to irreversible bilateral striatal necrosis and cortical damage, resulting in a severe dystonic-dyskinetic movement disorder.[3][6][7] 3-HGA is considered a primary neurotoxin contributing to this devastating brain injury.[2][8][9]

Pathophysiology: The Biochemical Origin of 3-HGA

In a healthy state, GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[10] When GCDH is deficient, glutaryl-CoA accumulates and is alternatively metabolized. A proposed pathway involves the mitochondrial enzyme medium-chain acyl-CoA dehydrogenase (MCAD), which converts glutaryl-CoA to glutaconyl-CoA.[5][10] Subsequently, 3-methylglutaconyl-CoA hydratase (3-MGH) hydrates glutaconyl-CoA to form 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-HGA.[1][5][10] This alternative pathway explains the consistent production of 3-HGA in GA-I patients.[5]

cluster_pathway Metabolic Pathway of 3-HGA Formation in GA-I Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH GCDH (Deficient in GA-I) GlutarylCoA->GCDH Normal Pathway MCAD MCAD GlutarylCoA->MCAD Alternative Pathway CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA GlutaconylCoA Glutaconyl-CoA ThreeMGH 3-MGH GlutaconylCoA->ThreeMGH MCAD->GlutaconylCoA HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA Hydrolysis Hydrolysis HydroxyglutarylCoA->Hydrolysis ThreeMGH->HydroxyglutarylCoA ThreeHGA 3-Hydroxyglutaric Acid (3-HGA) (Accumulates) Hydrolysis->ThreeHGA

Caption: Metabolic pathway of 3-HGA formation in GA-I.

Core Mechanisms of 3-HGA Neurotoxicity

The neurotoxic effects of 3-HGA are multifactorial, involving excitotoxicity, oxidative stress, and mitochondrial dysfunction, which collectively contribute to the neuronal damage seen in GA-I.[2]

Excitotoxicity via NMDA Receptor Interaction

A primary mechanism of 3-HGA toxicity is the overstimulation of N-methyl-D-aspartate (NMDA) receptors, a process known as excitotoxicity.[3]

  • Weak Agonism: 3-HGA acts as a weak agonist at the NMDA receptor.[10][11] It competes with glutamate (B1630785) for binding sites and can open the NMDA receptor channel, leading to calcium influx.[11]

  • NR2B Subunit Specificity: The neurotoxic effect is particularly mediated through NMDA receptors containing the NR2B subunit.[6] The toxicity of 3-HGA in cultured neurons correlates with the expression level of the NR2B subunit, which varies with brain development, potentially explaining the age-dependent susceptibility in GA-I.[6]

  • Calcium Overload: The excessive activation of NMDA receptors leads to a massive influx of Ca²⁺ into neurons. This calcium overload triggers downstream neurotoxic cascades, including the activation of proteases, lipases, and nucleases, ultimately leading to cell death.[11]

cluster_excitotoxicity 3-HGA-Induced Excitotoxicity ThreeHGA 3-HGA NMDAR NMDA Receptor (NR1/NR2B) ThreeHGA->NMDAR Binds & Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Enzyme_Activation Activation of Proteases, Lipases, Nucleases Ca_Influx->Enzyme_Activation Mito_Damage Mitochondrial Damage Ca_Influx->Mito_Damage Cell_Death Neuronal Cell Death Enzyme_Activation->Cell_Death ROS ↑ ROS Production Mito_Damage->ROS ROS->Cell_Death

Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity.
Induction of Oxidative Stress

3-HGA significantly disrupts the redox homeostasis in the brain, leading to oxidative stress, particularly in the striatum and cerebral cortex.[8][9]

  • Increased Free Radical Production: 3-HGA stimulates the production of reactive oxygen species (ROS) and nitric oxide (NO).[8][9] This leads to increased lipid peroxidation, as measured by thiobarbituric acid-reactive species (TBA-RS) and chemiluminescence.[8]

  • Depletion of Antioxidant Defenses: The acid reduces the brain's antioxidant capacity. It decreases the total radical-trapping antioxidant potential (TRAP) and lowers levels of key antioxidants like glutathione (B108866) (GSH).[8][9] This simultaneous increase in oxidants and decrease in antioxidants creates a state of severe oxidative stress that damages cellular components.

Mitochondrial Dysfunction and Bioenergetic Impairment

Mitochondria are a key target of 3-HGA toxicity. The resulting energy failure exacerbates neuronal vulnerability.

  • Impaired Respiration: 3-HGA moderately impairs oxygen consumption in mitochondria of the cerebral cortex and striatum.[2] Studies in cultured astrocytes have shown that both GA and 3-HGA induce mitochondrial depolarization.[12]

  • Synergistic Effects: While 3-HGA alone can impair energy metabolism, its effects are potentiated when combined with GA. The co-incubation of GA and 3-HGA inhibits key enzymes in energy metabolism, such as pyruvate (B1213749) dehydrogenase and creatine (B1669601) kinase.[13] This suggests a synergistic action that disturbs brain bioenergetics.[13]

Astrocytosis and White Matter Abnormalities

3-HGA and GA also affect glial cells, contributing to the overall neuropathology.

  • Astrocyte Proliferation: In cultured rat cortical astrocytes, GA and 3-HGA stimulate cell proliferation without causing immediate cell death.[12] This reactive astrogliosis is a common feature of brain injury.[2] The underlying mechanism appears to be linked to mitochondrial dysfunction and oxidative stress.[12]

  • Myelinopathy: Patients with GA-I often exhibit diffuse spongiform myelinopathy.[14] This suggests that oligodendrocytes or myelin formation are also targets of the accumulating metabolites, contributing to white matter damage.

Quantitative Data on 3-HGA Neurotoxicity

The following tables summarize quantitative findings from key in vitro and in vivo studies, providing a comparative look at the dose-dependent effects of 3-HGA.

Table 1: Effects of 3-HGA on Neuronal Viability and NMDA Receptor Binding

ParameterModel System3-HGA ConcentrationEffectReference
Cell ViabilityPrimary chick embryo neurons0.1–5 mmol/LConcentration- and time-dependent decrease[3][6]
[³H]Glutamate BindingRat cortical synaptic membranes10–100 µMUp to 30% decrease (Na⁺-independent)[11]
[³H]MK-801 BindingRat cortical synaptic membranes10–100 µM~32-40% increase[11]
Ca²⁺ UptakeRat cerebral cortex slicesNot specifiedSignificant increase[11]

Table 2: Effects of 3-HGA on Oxidative Stress Markers in Rat Brain Tissue

ParameterBrain Region3-HGA ConcentrationEffectReference
ChemiluminescenceCerebral CortexNot specifiedSignificant increase[8]
TBA-RSCerebral CortexNot specifiedSignificant increase[8]
Nitric Oxide MetabolitesCerebral CortexNot specifiedSignificant increase[8]
TRAPCerebral CortexNot specifiedSignificant decrease[8]
H₂O₂ ProductionStriatum0.01–1.0 mmol/LUp to 44% increase[9]
Nitric Oxide ProductionStriatum0.01–1.0 mmol/LUp to 95% increase[9]
MalondialdehydeStriatum0.01–1.0 mmol/LUp to 28% increase[9]
GSH LevelsStriatum0.01–1.0 mmol/LMarked reduction (up to 50%)[9]
TRAPStriatum0.01–1.0 mmol/LMarked reduction (up to 50%)[9]

Experimental Models and Protocols

Understanding the neurotoxic effects of 3-HGA relies on various in vitro and in vivo models.

In Vitro Models
  • Primary Neuronal Cultures: Cultures from chick embryo telencephalons or neonatal rat hippocampi are widely used to study direct neurotoxic effects and screen for protective agents.[6][15]

  • Organotypic Brain Slice Cultures: These cultures preserve the three-dimensional structure of brain tissue, allowing for the study of region-specific toxicity.[3]

  • Synaptic Plasma Membranes: Isolated membranes are used for receptor binding assays to investigate the molecular interactions between 3-HGA and neurotransmitter receptors like the NMDA receptor.[11]

In Vivo Models
  • Gcdh-deficient (Gcdh-/-) Mice: These knockout mice replicate the biochemical phenotype of GA-I, with elevated levels of GA and 3-HGA.[14] However, they typically show a milder neurological phenotype than human patients and do not spontaneously develop striatal lesions.[14]

  • Diet-Induced Models: Feeding Gcdh-/- mice a high-protein or high-lysine diet can precipitate acute neurological symptoms, vasogenic edema, and neuronal loss, creating a more faithful model of the human encephalopathic crisis.[16][17]

  • Intrastriatal Injection Models: Stereotaxic injection of 3-HGA directly into the rat striatum is used to study its acute in vivo neurotoxic effects, which include convulsions and lesion formation.[7]

cluster_workflow Experimental Workflow: In Vitro Neurotoxicity Assay Culture Prepare Primary Neuronal Cultures (e.g., from chick embryo) Incubate Incubate cells with varying concentrations of 3-HGA (0.1 - 5 mM for 1-24h) Culture->Incubate Assess Assess Cell Viability / Damage Incubate->Assess Antagonists Pre-incubate with receptor antagonists (e.g., MK-801, Ifenprodil) Antagonists->Incubate Control Group LDH LDH Release Assay (Measures membrane damage) Assess->LDH MTT MTT/MTS Assay (Measures metabolic activity) Assess->MTT Microscopy Microscopy (Observe cell morphology) Assess->Microscopy

Caption: Workflow for an in vitro 3-HGA neurotoxicity experiment.
Detailed Experimental Protocols

Protocol 1: Primary Neuronal Culture Preparation (Adapted from Kölker et al., 1999) [3]

  • Source: Dissect telencephalons from 7-day-old chick embryos.

  • Dissociation: Mechanically dissociate the tissue in a suitable medium.

  • Plating: Plate the dissociated cells onto poly-L-lysine-coated culture flasks or plates at a density of approximately 4 x 10⁴ cells/cm².

  • Cultivation: Grow the neurons in a defined culture medium for 5-6 days in vitro to allow for maturation and expression of neurotransmitter receptors before beginning experimental treatments.

Protocol 2: [³H]MK-801 Binding Assay (Adapted from Rosa et al., 2004) [11]

  • Preparation: Isolate synaptic plasma membranes from the cerebral cortex of young Wistar rats.

  • Incubation: Incubate the membranes in a buffer solution containing the radiolabeled NMDA channel blocker [³H]MK-801.

  • Treatment: Add 3-HGA (e.g., 10-100 µM) to the incubation mixture, with or without glutamate, to stimulate channel opening.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting to quantify the amount of [³H]MK-801 binding. An increase in binding indicates that 3-HGA has opened the NMDA receptor channel.

Protocol 3: Oxidative Stress Assessment (Adapted from Souto et al., 2005) [9]

  • Source: Prepare striatum homogenates from young rats.

  • Treatment: Incubate the homogenates with 3-HGA at concentrations ranging from 0.01 to 1.0 mmol/L.

  • TBA-RS Measurement: Measure lipid peroxidation by reacting samples with thiobarbituric acid and quantifying the resulting pink chromogen spectrophotometrically.

  • TRAP/TAR Measurement: Assess total antioxidant capacity by measuring the luminol (B1675438) chemiluminescence decay induced by a free radical generator (AAPH). The length of the lag phase before luminescence indicates the antioxidant potential.

  • GSH Measurement: Quantify glutathione levels using a spectrophotometric assay based on the reaction with DTNB (Ellman's reagent).

Therapeutic Implications and Future Directions

The understanding of 3-HGA's neurotoxic mechanisms underpins current and future therapeutic strategies for GA-I.

  • Current Management: The mainstay of treatment is a low-lysine diet to reduce the production of GA and 3-HGA, combined with L-carnitine supplementation to detoxify glutaryl-CoA and address secondary carnitine deficiency.[18][19] Aggressive emergency management during intercurrent illnesses with high-energy intake is crucial to prevent catabolism and subsequent metabolic crises.[18][20]

  • Neuroprotective Strategies: The excitotoxic and oxidative stress pathways are key targets for drug development. NMDA receptor antagonists have shown protective effects in experimental models, but their clinical use is limited by side effects.[6][7] Antioxidant therapies could also be beneficial in mitigating the oxidative damage caused by 3-HGA.[12]

  • Future Directions: Gene therapy, aiming to restore GCDH function in the central nervous system, represents a promising future approach.[21] Further research is needed to fully elucidate the downstream signaling cascades activated by 3-HGA and to identify novel therapeutic targets to prevent the devastating brain injury in GA-I.

Conclusion

The accumulation of 3-hydroxyglutaric acid in the brain is a central event in the pathophysiology of Glutaric Aciduria Type I. Its neurotoxicity is driven by a complex interplay of mechanisms including NMDA receptor-mediated excitotoxicity, severe oxidative stress, and mitochondrial energy impairment. This guide summarizes the critical molecular pathways and highlights the experimental frameworks used to investigate them. A continued focus on these core mechanisms is essential for the development of more effective neuroprotective therapies for individuals affected by this debilitating disorder.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylglutaric acid, a dicarboxylic acid of interest in metabolic research. The document details its chemical identity, including synonyms and related structures, and presents a summary of its physicochemical properties. Furthermore, it outlines its metabolic context, particularly in relation to inherited metabolic disorders, and provides detailed experimental protocols for its analysis.

Chemical Identity and Related Structures

This compound, with the IUPAC name 3-hydroxy-2-methylpentanedioic acid , is a derivative of glutaric acid. Its chemical structure and those of closely related compounds are fundamental to understanding its chemical and biological properties.

Synonyms for this compound:

  • 3-hydroxy-2-methylpentanedioic acid[1]

  • SCHEMBL2364533[1]

Related Chemical Structures:

This section details compounds structurally related to this compound, which are often encountered in similar biological contexts.

  • Glutaric Acid (Pentanedioic acid): The parent compound, a simple five-carbon linear dicarboxylic acid.[2][3][4]

  • 2-Methylglutaric Acid (2-Methylpentanedioic acid): A methylated derivative of glutaric acid.[5][6]

  • 3-Hydroxyglutaric Acid (3-Hydroxypentanedioic acid): A hydroxylated derivative of glutaric acid and a key biomarker for Glutaric Aciduria Type I.[7][8][9]

  • 3-Hydroxy-3-methylglutaric Acid (Meglutol): An isomer of interest in studies of leucine (B10760876) metabolism and as a hypolipidemic agent.[10][11][12][13][14]

Physicochemical Properties

The following tables summarize key quantitative data for this compound and its related compounds. These properties are crucial for developing analytical methods and understanding the compound's behavior in biological systems.

Table 1: General and Physical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₆H₁₀O₅162.14[1]Not availableNot available
Glutaric AcidC₅H₈O₄132.11[4][15]95-98[15]200 (at 20 mmHg)[15]
2-Methylglutaric AcidC₆H₁₀O₄146.14[6]74-76[5]214-215 (at 22 mmHg)[6][16]
3-Hydroxyglutaric AcidC₅H₈O₅148.11[9]94-96[7][17]364.96 (at 760 mmHg)[7]
3-Hydroxy-3-methylglutaric AcidC₆H₁₀O₅162.14[10][14]105-108[12][14]Not available

Table 2: Solubility and Partition Coefficient

Compound NameWater SolubilitylogPpKa (Predicted)
This compoundNot available-0.8[1]Not available
Glutaric Acid430 g/L (20 °C)[15]-0.3[4]4.31 (at 25 °C)[15]
2-Methylglutaric Acid>1000 g/L[5]0.33[18]3.89[18]
3-Hydroxyglutaric Acid172 g/L[8]-1.2[8]3.52[8]
3-Hydroxy-3-methylglutaric Acid275 g/L[19]-0.88[19]3.95[13]

Biological Context and Signaling Pathways

This compound and its analogs are metabolites primarily associated with the catabolism of the essential amino acid leucine. Deficiencies in enzymes within this pathway can lead to the accumulation of these organic acids, resulting in severe neurometabolic disorders.

Leucine Catabolism Pathway

The breakdown of leucine is a critical metabolic process. A defect in the enzyme Glutaryl-CoA dehydrogenase (GCDH) leads to Glutaric Aciduria Type I, characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid. Similarly, a deficiency in 3-hydroxy-3-methylglutaryl-CoA lyase results in the accumulation of 3-hydroxy-3-methylglutaric acid and 3-methylglutaric acid.

Leucine_Catabolism cluster_lysine Lysine, Tryptophan Catabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKD complex Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase Three_HMG_Acid 3-Hydroxy-3-methylglutaric Acid HMG_CoA->Three_HMG_Acid Accumulation in HMG-CoA lyase deficiency Glutaryl_CoA Glutaryl_CoA Crotonyl_CoA Crotonyl_CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase (GCDH) Three_Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Glutaryl_CoA->Three_Hydroxyglutaric_Acid Accumulation in GCDH deficiency

Figure 1: Simplified Leucine Catabolism Pathway
Proposed Mechanism of Neurotoxicity

The accumulation of glutaric acid and its hydroxylated derivatives is associated with neurotoxicity, particularly affecting the striatum.[16][10] The proposed mechanism involves excitotoxicity, mediated by the activation of N-methyl-D-aspartate (NMDA) receptors, and the induction of oxidative stress.

Neurotoxicity_Mechanism Metabolic_Disorder Glutaric Aciduria Type I or HMG-CoA Lyase Deficiency Accumulation Accumulation of 3-Hydroxyglutaric Acid & related metabolites Metabolic_Disorder->Accumulation NMDA_Activation Weak Agonism of NMDA Receptors Accumulation->NMDA_Activation Oxidative_Stress Induction of Oxidative Stress Accumulation->Oxidative_Stress Excitotoxicity Excitotoxicity NMDA_Activation->Excitotoxicity Neuronal_Damage Striatal Neuronal Damage Oxidative_Stress->Neuronal_Damage Excitotoxicity->Neuronal_Damage GCMS_Workflow Urine_Sample Urine Sample (200 µL) Oximation Add Methoxyamine HCl Incubate at 60°C Urine_Sample->Oximation Extraction1 Add Internal Standard & Ethyl Acetate Vortex & Centrifuge Oximation->Extraction1 Supernatant1 Collect Supernatant Extraction1->Supernatant1 Extraction2 Re-extract with Ethyl Acetate Extraction1->Extraction2 Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Extraction2->Supernatant2 Drying Evaporate to Dryness (Nitrogen Stream) Supernatant2->Drying Derivatization Add Hexane & BSTFA Incubate at 70-90°C Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

References

The Biological Significance of Methyl-Branched Fatty Acids in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched fatty acids (MBFAs) represent a diverse class of lipids with significant and varied roles in cellular metabolism and signaling. Unlike their straight-chain counterparts, the presence of methyl branches introduces unique structural properties that influence their metabolic fate and biological functions. This technical guide provides an in-depth exploration of the metabolic pathways, physiological significance, and analytical methodologies related to MBFAs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the roles of these fascinating molecules in health and disease. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of MBFA metabolism.

Introduction to Methyl-Branched Fatty Acids

Methyl-branched fatty acids are characterized by the presence of one or more methyl groups along their acyl chain. This structural feature renders them distinct from the more common straight-chain fatty acids, impacting their physical properties, such as membrane fluidity, and their metabolic processing.[1][2] Major classes of MBFAs include:

  • Phytanic Acid and Pristanic Acid: These are multi-branched fatty acids derived from the phytol (B49457) side chain of chlorophyll.[3] They are primarily obtained from the consumption of dairy products, meat from ruminant animals, and certain fish.[4]

  • Monomethyl-Branched Fatty Acids (mmBFAs): This group includes iso-fatty acids (methyl branch on the penultimate carbon) and anteiso-fatty acids (methyl branch on the antepenultimate carbon).[5] These are synthesized by various organisms, including gut microbiota, and are also found in dairy products and fermented foods.[6][7]

  • Short-Chain Branched-Chain Fatty Acids (BCFAs): Produced by the gut microbiota through the fermentation of proteins, these include isobutyrate, 2-methylbutyrate, and isovalerate.[8]

Metabolic Pathways of Methyl-Branched Fatty Acids

The metabolism of MBFAs differs significantly from that of straight-chain fatty acids, often requiring specialized enzymatic pathways.

α-Oxidation of Phytanic Acid

Due to a methyl group at the β-carbon, phytanic acid cannot be directly metabolized by β-oxidation.[9][10] It first undergoes α-oxidation in the peroxisome, a process that shortens the fatty acid by one carbon.[3] The key steps are:

  • Activation: Phytanic acid is converted to phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) adds a hydroxyl group to the α-carbon.[3][11]

  • Cleavage: The bond between the α- and β-carbons is cleaved, releasing the first carbon as formyl-CoA (which is converted to CO2) and forming pristanal.

  • Oxidation: Pristanal is oxidized to pristanic acid.[12]

A deficiency in the PHYH enzyme leads to the accumulation of phytanic acid, causing the rare autosomal recessive disorder, Refsum disease.[11][13][14]

β-Oxidation of Pristanic Acid

Pristanic acid, with a methyl group now at the α-position, can be degraded by β-oxidation in both peroxisomes and mitochondria.[15][16]

Metabolism of Monomethyl-Branched and Short-Chain Fatty Acids

Iso- and anteiso-fatty acids can be synthesized de novo in mammals and by the gut microbiota.[7][17] Fatty acid synthase (FASN) can utilize methyl-branched primers derived from branched-chain amino acids (BCAAs) to produce these fatty acids.[17] Short-chain BCFAs produced by the gut microbiota are absorbed by colonocytes and can enter systemic circulation.[8]

Biological Significance and Signaling Pathways

MBFAs are not merely metabolic intermediates but also act as signaling molecules with diverse biological effects.

Membrane Structure and Fluidity

The methyl branches of MBFAs disrupt the tight packing of acyl chains in lipid bilayers, thereby increasing membrane fluidity.[1][2][18] This property is crucial for maintaining membrane function in various physiological and pathological conditions.

Nuclear Receptor Activation

Phytanic acid and other BCFAs have been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[19] PPARα is a key regulator of lipid metabolism, and its activation by MBFAs can influence the expression of genes involved in fatty acid oxidation.[20][21]

mTORC1 Signaling

Recent evidence suggests that monomethyl-branched fatty acids, derived from the BCAA leucine, can mediate amino acid sensing by the mTORC1 pathway.[22] This signaling is crucial for regulating cell growth and proliferation in response to nutrient availability.[23]

Anti-Inflammatory and Metabolic Health Effects

Several studies have highlighted the potential beneficial effects of BCFAs on metabolic health. Lower circulating levels of BCFAs have been associated with obesity and insulin (B600854) resistance.[24][25][26] In vitro studies have shown that certain BCFAs can modulate the expression of genes involved in inflammation and lipid synthesis in adipocytes and hepatocytes.[2][7] For instance, iso-BCFAs have been observed to decrease the expression of pro-inflammatory genes like COX-2 and IL-6.[7]

Quantitative Data Summary

Table 1: Plasma Phytanic and Pristanic Acid Concentrations in Peroxisomal Disorders
DisorderPhytanic Acid (µmol/L)Pristanic Acid (µmol/L)Pristanic Acid/Phytanic Acid RatioReference
Controls < 10< 1-[14]
Classical Refsum Disease > 200 (can exceed 1300)Normal to slightly elevatedVery low[3][11][14]
Zellweger Spectrum Disorders (IRD) IncreasedIncreasedVariable[9][11]
α-Methylacyl-CoA Racemase (AMACR) Deficiency IncreasedMarkedly IncreasedHigh[11]

IRD: Infantile Refsum Disease

Table 2: Effects of Monomethyl-Branched Fatty Acids on Gene Expression in Human Visceral Adipocytes
Fatty AcidConcentrationTarget GeneEffect on mRNA ExpressionReference
14-methylpentadecanoic acid (iso-16:0) 10 µMSCD1Decrease
50 µMSCD1Decrease
10 µMIL-6Decrease (dose-dependent)
50 µMIL-6Decrease (dose-dependent)
10 µMALOX-15Decrease
12-methyltetradecanoic acid (anteiso-15:0) 10 µMSCD1Decrease
50 µMSCD1Decrease
10 µMIL-6Increase
50 µMIL-6Increase
10 µMALOX-15Decrease

SCD1: Stearoyl-CoA Desaturase-1, IL-6: Interleukin-6, ALOX-15: Arachidonate 15-Lipoxygenase

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Serum MBFAs

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) from serum.

  • Lipid Extraction:

    • To a serum sample (e.g., 100 µL), add an internal standard (e.g., deuterated fatty acids).

    • Perform a Folch extraction using a chloroform:methanol (B129727) (2:1, v/v) mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.[8][25]

  • Saponification and Methylation:

    • Dry the lipid extract under a stream of nitrogen.

    • Saponify the lipids by adding methanolic NaOH and heating.

    • Methylate the fatty acids to FAMEs using a reagent such as boron trifluoride (BF3) in methanol or a H2SO4-CH3OH-toluene mixture and heating.[17][25]

    • Extract the FAMEs with an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the FAME extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like DB-23 or a 5ms column).[17]

    • Use a temperature gradient program to separate the FAMEs. For example, an initial temperature of 70°C, ramped to 170°C, then to 220°C.[8]

    • The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.[25]

    • Identify and quantify the MBFAs based on their retention times and mass spectra compared to authentic standards.

Adipocyte Cell Culture and Treatment with BCFAs

This protocol describes the culture of human adipose stromal cells (ASCs) and their differentiation into mature adipocytes for treatment with BCFAs.

  • Isolation and Culture of ASCs:

    • Obtain human adipose tissue and mince it into small pieces.

    • Digest the tissue with collagenase to release the stromal vascular fraction (SVF).[16][27]

    • Plate the SVF and culture in a growth medium until confluent.

  • Adipogenic Differentiation:

    • Induce differentiation by treating the confluent ASCs with an adipogenic induction medium containing agents like dexamethasone, insulin, and a PPARγ agonist for a specified period (e.g., 14-21 days).[28]

    • Maintain the cells in an adipogenic maintenance medium.

    • Confirm differentiation by observing lipid droplet accumulation, for example, by Oil Red O staining.[28]

  • BCFA Treatment:

    • Prepare stock solutions of the desired BCFAs (e.g., 14-methylpentadecanoic acid, 12-methyltetradecanoic acid) in a suitable solvent like ethanol.

    • Dilute the stock solutions in the cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM).

    • Incubate the mature adipocytes with the BCFA-containing medium for the desired duration (e.g., 48 hours).

    • After incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis.

Animal Study Protocol for Dietary Phytanic Acid

This protocol provides a general framework for an in vivo study in mice.

  • Animal Model and Diet:

    • Use a suitable mouse strain (e.g., C57BL/6J).

    • Acclimatize the animals to the housing conditions.

    • Prepare two diets: a control diet and an experimental diet supplemented with phytanic acid (e.g., 0.05% by weight).[29]

  • Experimental Procedure:

    • Randomly assign the mice to the control and experimental groups.

    • Provide the respective diets and water ad libitum for a specified duration (e.g., 4 weeks).[29]

    • Monitor body weight and food intake regularly.

  • Sample Collection and Analysis:

    • At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue, brain).[29]

    • Analyze the fatty acid composition of the tissues, particularly the accumulation of phytanic acid and its metabolites, using GC-MS as described above.

    • Perform other relevant analyses, such as histological examination of tissues or gene expression analysis.[15]

Visualization of Signaling Pathways

Diagram 1: α-Oxidation of Phytanic Acid

alpha_oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxy- phytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal/ Mitochondrial β-Oxidation Pristanic_Acid->Beta_Oxidation Refsum_Disease Refsum Disease (PHYH Deficiency) Refsum_Disease->Phytanoyl_CoA Blocks Conversion

Caption: Peroxisomal α-oxidation pathway of phytanic acid.

Diagram 2: Potential Signaling Roles of BCFAs

BCFA_Signaling cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) Dietary_BCFAs Dietary BCFAs (Dairy, Meat) Circulating_BCFAs Circulating BCFAs (iso-, anteiso-, phytanic acid) Dietary_BCFAs->Circulating_BCFAs Gut_Microbiota Gut Microbiota Gut_Microbiota->Circulating_BCFAs PPARa PPARα Circulating_BCFAs->PPARa mTORC1 mTORC1 Circulating_BCFAs->mTORC1 Membrane_Fluidity Increased Membrane Fluidity Circulating_BCFAs->Membrane_Fluidity Gene_Expression Modulation of Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_Expression Cell_Growth Regulation of Cell Growth and Proliferation mTORC1->Cell_Growth Metabolic_Health Improved Metabolic Health (e.g., Insulin Sensitivity) Gene_Expression->Metabolic_Health

Caption: Overview of the potential signaling roles of branched-chain fatty acids.

Diagram 3: Experimental Workflow for Studying BCFA Effects on Adipocytes

Adipocyte_Workflow cluster_treatment Experimental Treatment start Start: Human Adipose Tissue isolate_svf Isolate Stromal Vascular Fraction (SVF) (Collagenase Digestion) start->isolate_svf culture_ascs Culture Adipose Stromal Cells (ASCs) isolate_svf->culture_ascs differentiate Induce Adipogenic Differentiation culture_ascs->differentiate mature_adipocytes Mature Adipocytes differentiate->mature_adipocytes control Control (Vehicle) mature_adipocytes->control bcfa_treatment BCFA Treatment (e.g., iso-16:0, anteiso-15:0) mature_adipocytes->bcfa_treatment analysis Downstream Analysis control->analysis bcfa_treatment->analysis gene_expression Gene Expression (qPCR, RNA-Seq) analysis->gene_expression protein_analysis Protein Analysis (Western Blot) analysis->protein_analysis metabolite_analysis Metabolite Analysis (LC-MS) analysis->metabolite_analysis

Caption: Workflow for investigating the effects of BCFAs on cultured adipocytes.

Conclusion and Future Directions

Methyl-branched fatty acids are emerging as important players in metabolic regulation and cellular signaling. Their unique structures necessitate specialized metabolic pathways, and disruptions in these pathways, as seen in Refsum disease, can have severe pathological consequences. Beyond their role in rare genetic disorders, there is growing interest in the contribution of dietary and gut microbiota-derived BCFAs to overall metabolic health. The inverse association between circulating BCFA levels and cardiometabolic risk factors suggests a potential protective role that warrants further investigation.

Future research should focus on elucidating the precise molecular mechanisms by which BCFAs exert their effects on signaling pathways such as PPAR and mTORC1. Well-controlled human intervention studies are needed to establish a causal link between dietary BCFA intake and improved metabolic outcomes. Furthermore, the development of advanced analytical techniques will be crucial for the comprehensive profiling of the diverse range of MBFAs in biological systems. A deeper understanding of the biological significance of MBFAs holds promise for the development of novel nutritional and therapeutic strategies for a variety of metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of plant-derived metabolites related to 3-hydroxy-2-methylglutaric acid (HMG), with a primary focus on HMG-acylated flavonoid glycosides. These compounds represent a unique class of natural products with potential applications in drug discovery and development. This document details their biosynthesis via the mevalonate (B85504) pathway, outlines experimental protocols for their extraction, isolation, and analysis, and presents available quantitative data. Furthermore, it explores the emerging role of the mevalonate pathway in plant signaling, specifically in symbiotic interactions. This guide is intended for researchers, scientists, and drug development professionals working in the fields of phytochemistry, natural product chemistry, and pharmacology.

Introduction

3-Hydroxy-3-methylglutaric acid (HMG) is a naturally occurring dicarboxylic acid found in various biological systems. In the plant kingdom, while free HMG has been identified in species such as Crotalaria dura and Tillandsia usneoides, it more commonly exists as an acyl moiety attached to flavonoid glycosides. These HMG-acylated flavonoid glycosides are relatively rare and have been identified in a limited number of plant families, including Rosaceae, Leguminosae, Liliaceae, and Polygalaceae. The presence of the HMG group can significantly influence the physicochemical properties and biological activities of the parent flavonoid glycoside. This guide will delve into the current scientific understanding of these unique plant metabolites.

Biosynthesis of the 3-Hydroxy-3-methylglutaryl Moiety

The biosynthesis of the 3-hydroxy-3-methylglutaryl moiety in plants is intrinsically linked to the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids. The key precursor for the HMG moiety is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form HMG-CoA. This intermediate is then reductively deacylated by the enzyme HMG-CoA reductase (HMGR) to produce mevalonic acid. HMGR is a rate-limiting enzyme in the MVA pathway. While the primary fate of mevalonic acid is the biosynthesis of isoprenoids, the HMG-CoA intermediate can also serve as a donor for the acylation of secondary metabolites like flavonoid glycosides. The precise enzymatic mechanisms governing this acylation in plants are still under investigation.

Below is a diagram illustrating the upper mevalonate pathway leading to the formation of HMG-CoA.

Mevalonate Pathway Biosynthesis of HMG-CoA via the Mevalonate Pathway acetyl_coa Acetyl-CoA (x2) hmg_coa_synthase Acetoacetyl-CoA thiolase acetyl_coa->hmg_coa_synthase acetoacetyl_coa Acetoacetyl-CoA hmg_coa_synthase2 HMG-CoA synthase acetoacetyl_coa->hmg_coa_synthase2 hmg_coa_synthase->acetoacetyl_coa hmg_coa HMG-CoA hmg_coa_reductase HMG-CoA reductase (HMGR) hmg_coa->hmg_coa_reductase acylated_flavonoids HMG-Acylated Flavonoid Glycosides hmg_coa->acylated_flavonoids Acylation hmg_coa_synthase2->hmg_coa acetyl_coa2 Acetyl-CoA acetyl_coa2->hmg_coa_synthase2 mevalonate Mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids hmg_coa_reductase->mevalonate

Biosynthesis of HMG-CoA via the Mevalonate Pathway.

Plant-Derived Metabolites and Quantitative Data

Several HMG-acylated flavonoid glycosides have been isolated and identified from various plant species. The following tables summarize some of these compounds and, where available, their yields. It is important to note that quantitative data for these specific compounds are scarce in the literature.

Table 1: HMG-Acylated Flavonoid Glycosides in Rosa spinosissima

Compound NameFlavonoid AglyconeGlycoside MoietyReference
Kaempferol 3-O-α-L-rhamnopyranosyl-(1→2)-[6-O-(3-hydroxy-3-methylglutaryl)-β-D-galactopyranoside]KaempferolRhamnopyranosyl-(1→2)-[6-O-HMG-galactopyranoside][1]
Quercetin 3-O-α-L-rhamnopyranosyl-(1→2)-[6-O-(3-hydroxy-3-methylglutaryl)-β-D-galactopyranoside]QuercetinRhamnopyranosyl-(1→2)-[6-O-HMG-galactopyranoside][1]
Quercetin 3-O-[6-O-(3-hydroxy-3-methylglutaryl)-β-D-galactopyranoside]Quercetin6-O-HMG-galactopyranoside[1]

Note: Specific yield data for these compounds from the primary literature is not available.

Table 2: HMG-Acylated Flavonoid Glycosides in Astragalus thracicus

Compound NameFlavonoid AglyconeGlycoside MoietyYield (mg) from 1.2 kg dried aerial partsReference
Tamarixetin-3-O-α-l-rhamnopyranosyl-(1 → 2)-[6-O-(3-hydroxy-3-methylglutaryl)]-β-d-galactopyranosideTamarixetinRhamnopyranosyl-(1→2)-[6-O-HMG-galactopyranoside]8.2[2]
Kaempferol-3-O-α-l-rhamnopyranosyl-(1 → 2)-[6-O-(3-hydroxy-3-methylglutaryl)]-β-d-galactopyranosideKaempferolRhamnopyranosyl-(1→2)-[6-O-HMG-galactopyranoside]Not specified[2]

Experimental Protocols

The extraction and isolation of HMG-acylated flavonoid glycosides require a multi-step approach. The following protocols are generalized from methods used for flavonoid glycosides and should be optimized for specific plant materials.

General Extraction and Fractionation Workflow

Extraction Workflow General Workflow for Extraction and Isolation plant_material Dried and Powdered Plant Material extraction Extraction with 70-80% aq. Methanol (B129727) or Ethanol (B145695) (e.g., Soxhlet or maceration) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning hexane_fraction n-Hexane Fraction (lipophilic compounds) partitioning->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (less polar flavonoids) partitioning->ethyl_acetate_fraction butanol_fraction n-Butanol Fraction (polar glycosides) partitioning->butanol_fraction chromatography Column Chromatography (e.g., Sephadex LH-20, Silica (B1680970) Gel) butanol_fraction->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure HMG-Acylated Flavonoid Glycosides hplc->pure_compounds

General workflow for extraction and isolation.
Detailed Methodologies

4.2.1 Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Extract the powdered plant material with 70-80% aqueous methanol or ethanol at room temperature with continuous stirring for 24-48 hours. Alternatively, use a Soxhlet apparatus for more exhaustive extraction. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4.2.2 Fractionation

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The HMG-acylated flavonoid glycosides are typically enriched in the n-butanol fraction due to their polar nature.

  • Column Chromatography: Subject the n-butanol fraction to column chromatography. Sephadex LH-20 is commonly used for the initial separation of phenolic compounds. Elution is typically performed with methanol or ethanol. Further purification can be achieved using silica gel column chromatography with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

4.2.3 Isolation and Purification

  • Preparative High-Performance Liquid Chromatography (HPLC): The final isolation and purification of individual compounds are achieved using preparative HPLC with a C18 column. A typical mobile phase consists of a gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol. The elution is monitored using a UV-Vis detector at wavelengths relevant for flavonoids (e.g., 280 nm and 340 nm).

4.2.4 Structure Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments to determine the complete structure, including the positions of the glycosidic linkages and the HMG moiety.

Signaling Pathways

Recent research has implicated the mevalonate pathway in plant signaling, particularly in the context of symbiotic relationships. In the model legume Medicago truncatula, the MVA pathway is involved in the early signaling events following perception of signals from nitrogen-fixing rhizobia and arbuscular mycorrhizal fungi.

A key enzyme, HMG-CoA reductase 1 (HMGR1), has been shown to interact with the receptor-like kinase DMI2, which is essential for establishing these symbioses. This interaction is crucial for the initiation of calcium spiking in the nucleus, a key downstream signaling event. The product of HMGR1, mevalonic acid, is sufficient to induce this calcium spiking. This suggests a model where the perception of symbiotic signals at the plasma membrane activates HMGR1, leading to the localized production of a mevalonate-derived signal that transduces the signal to the nucleus.

The following diagram illustrates this proposed signaling pathway.

Symbiotic Signaling Pathway Role of the Mevalonate Pathway in Symbiotic Signaling in Medicago truncatula cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus dmi2 DMI2 (Receptor-like kinase) hmgr1 HMGR1 dmi2->hmgr1 Interaction mevalonate Mevalonate hmgr1->mevalonate Catalysis symbiotic_signal Symbiotic Signal (e.g., Nod Factor) symbiotic_signal->dmi2 hmg_coa HMG-CoA hmg_coa->hmgr1 dmi1 DMI1 (Cation Channel) mevalonate->dmi1 Signal Transduction ca_spiking Ca2+ Spiking dmi1->ca_spiking gene_expression Symbiotic Gene Expression ca_spiking->gene_expression

Proposed symbiotic signaling pathway in M. truncatula.

Conclusion

Plant-derived metabolites related to this compound, particularly HMG-acylated flavonoid glycosides, are a fascinating and still relatively unexplored class of natural products. Their biosynthesis is linked to the essential mevalonate pathway, which is also emerging as a key player in plant signaling. While the identification of these compounds is growing, there is a clear need for more quantitative studies to understand their abundance in different plant species and tissues. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in isolating and characterizing these molecules. Further investigation into the biological activities of HMG-acylated flavonoids and the signaling roles of the mevalonate pathway will undoubtedly open up new avenues for drug discovery and a deeper understanding of plant biology.

References

Endogenous Production of Dicarboxylic Acids in Human Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic acids (DCAs) are endogenous metabolites produced through the ω-oxidation of fatty acids. While typically a minor metabolic pathway, the production and subsequent catabolism of DCAs become crucial under conditions of metabolic stress, such as fasting or inborn errors of fatty acid β-oxidation. Elevated levels of DCAs in biological fluids are indicative of several metabolic disorders, highlighting their importance as diagnostic markers. Furthermore, emerging evidence suggests that certain dicarboxylic acids act as signaling molecules, influencing cellular processes through receptor-mediated and other pathways. This technical guide provides a comprehensive overview of the core principles of endogenous dicarboxylic acid metabolism, detailed experimental protocols for their quantification, and a summary of their pathophysiological significance.

Introduction

Dicarboxylic acids are aliphatic organic compounds containing two carboxylic acid functional groups. In human metabolism, they are primarily formed from the ω-oxidation of monocarboxylic fatty acids. This process occurs mainly in the endoplasmic reticulum of the liver and kidneys.[1][2] While the β-oxidation pathway in mitochondria is the primary route for fatty acid catabolism, ω-oxidation serves as an alternative route, particularly when mitochondrial β-oxidation is impaired or overloaded.[1][2] The resulting dicarboxylic acids can then undergo β-oxidation, primarily within peroxisomes, to yield shorter-chain dicarboxylic acids and acetyl-CoA.[3] The accumulation of specific dicarboxylic acids in urine and plasma is a hallmark of several inherited metabolic diseases, making their analysis a critical diagnostic tool.[4][5]

Endogenous Production of Dicarboxylic Acids: The ω-Oxidation Pathway

The synthesis of dicarboxylic acids from fatty acids is a three-step enzymatic process known as ω-oxidation.[1] This pathway is particularly active for medium-chain fatty acids (C10-C12).[1]

  • ω-Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated to form a ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically enzymes from the CYP4A and CYP4F families, and requires NADPH and molecular oxygen.[1][6]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[1]

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[1]

omega_oxidation Fatty_Acid Monocarboxylic Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 (CYP4A, CYP4F) NADPH, O₂ Omega_Aldehyde_FA ω-Aldehyde Fatty Acid Omega_Hydroxy_FA->Omega_Aldehyde_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Omega_Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase

Figure 1: The ω-oxidation pathway for dicarboxylic acid synthesis.

Catabolism of Dicarboxylic Acids: Peroxisomal β-Oxidation

Once formed, dicarboxylic acids are primarily catabolized through β-oxidation within peroxisomes.[3] This process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid, releasing acetyl-CoA with each cycle. The final product of the β-oxidation of even-chain dicarboxylic acids is succinyl-CoA, which can then enter the Krebs cycle.[7]

peroxisomal_beta_oxidation DCA Dicarboxylic Acid (Cn) DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ²-Enoyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_DCA_CoA Dicarboxylyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_DCA_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_DCA_CoA->DCA_CoA Multiple Cycles Succinyl_CoA Succinyl-CoA (from even-chain DCAs) Shortened_DCA_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Figure 2: Peroxisomal β-oxidation of dicarboxylic acids.

Quantitative Data of Dicarboxylic Acids in Human Biofluids

The concentrations of dicarboxylic acids in healthy individuals are generally low. However, they are significantly elevated in various metabolic disorders. The following tables summarize available quantitative data for key dicarboxylic acids in human urine and plasma under normal and pathological conditions.

Table 1: Urinary Dicarboxylic Acid Concentrations in Healthy Adults

Dicarboxylic AcidConcentration Range (mmol/mol creatinine)Notes
Succinic Acid0 - 20.99[8]Can be influenced by gut microbiota.[8]
Adipic Acid< 4.42[9]Levels can increase with gelatin consumption.[9]
Suberic Acid0 - 2.1[10]Elevated levels may indicate carnitine or Vitamin B2 deficiency.[10]
Sebacic Acid1.5 - 21 (nmol/mg Creatinine)[11]Levels can be influenced by medium-chain triglyceride intake.[11]

Table 2: Urinary Dicarboxylic Acid Concentrations in Pathological Conditions

Dicarboxylic AcidConditionConcentration Range (mmol/mol creatinine)Reference
Adipic, Suberic, SebacicReye SyndromeTotal DCAs: 0.98 ± 0.24 (mg/mg creatinine) vs. 0.006 ± 0.010 in controls[12]
Adipic, Suberic, SebacicZellweger SyndromeIncreased excretion by ~100%, 200%, and 350% respectively, compared to healthy infants.[13]
Unsaturated C8-C12 DCAsMCAD DeficiencyDisproportionate increase in unsaturated DCAs compared to controls.[4]
Various (C6-C12)Fatty Acid Oxidation DisordersGeneral dicarboxylic aciduria is a common finding.[12][14]

Table 3: Plasma Dicarboxylic Acid Concentrations

Dicarboxylic AcidConditionConcentration RangeReference
Succinate (B1194679)Healthy~5-30 µM[15]
SuccinateType 2 Diabetes~47 - 125 µM[15]
SuccinateObesity~80 µM[15]

Dicarboxylic Acids as Signaling Molecules

Certain dicarboxylic acids have been identified as signaling molecules that can influence various cellular processes.

Succinate and the SUCNR1 (GPR91) Receptor

Succinate, a key intermediate in the Krebs cycle, can also act as an extracellular signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[16] This receptor is expressed in various tissues, including the kidneys, liver, and immune cells.[16] Activation of SUCNR1 by succinate can trigger different downstream signaling cascades, primarily through Gαi and Gαq proteins, leading to various physiological responses, including regulation of blood pressure, inflammation, and cell proliferation.[17][18]

SUCNR1_Signaling cluster_membrane Cell Membrane SUCNR1 SUCNR1 (GPR91) G_protein Gαi / Gαq SUCNR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates AC Adenylate Cyclase (AC) G_protein->AC Gαi inhibits Succinate Succinate (extracellular) Succinate->SUCNR1 IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (e.g., renin release, cell proliferation) Ca2->Cellular_Response PKC->Cellular_Response PKA ↓ PKA activity cAMP->PKA PKA->Cellular_Response

Figure 3: Succinate signaling through the SUCNR1 receptor.
Activation of PPARα

Dicarboxylic acids, like other fatty acids, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2][6] PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in fatty acid uptake, transport, and oxidation in both mitochondria and peroxisomes.[6][19]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCA Dicarboxylic Acid PPARa PPARα DCA->PPARa binds and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes activates transcription of mRNA mRNA Target_Genes->mRNA transcription Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins translation Metabolic_Response Increased Fatty Acid Catabolism Proteins->Metabolic_Response

Figure 4: Activation of PPARα signaling by dicarboxylic acids.

Experimental Protocols

Accurate quantification of dicarboxylic acids is essential for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used analytical techniques.

General Workflow for Dicarboxylic Acid Analysis

DCA_Analysis_Workflow Sample Biological Sample (Urine, Plasma, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Esterification or Silylation Extraction->Derivatization Analysis GC-MS or LC-MS/MS Derivatization->Analysis Data_Processing Data Acquisition and Quantification Analysis->Data_Processing

Figure 5: General workflow for dicarboxylic acid analysis.
Detailed Protocol for Urinary Dicarboxylic Acid Analysis by GC-MS

This protocol provides a general framework. Specific parameters may need to be optimized based on the instrument and target analytes.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.
  • Take a specific volume of supernatant (e.g., 1 mL) and add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

2. Extraction:

  • Perform liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
  • Acidify the urine sample to a pH of ~1-2 with HCl to protonate the carboxylic acid groups, enhancing their extraction into the organic phase.
  • Vortex vigorously and centrifuge to separate the phases.
  • Collect the organic layer and repeat the extraction process on the aqueous layer.
  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization (Silylation):

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Injection: Splitless or split injection.
  • Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized dicarboxylic acids.
  • Mass Spectrometer (MS) Conditions:
  • Ionization: Electron Ionization (EI).
  • Acquisition Mode: Full scan for identification of unknown peaks and Selected Ion Monitoring (SIM) for quantification of target analytes.

5. Data Analysis:

  • Identify dicarboxylic acids based on their retention times and mass spectra compared to authentic standards.
  • Quantify the concentration of each dicarboxylic acid by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Conclusion

The endogenous production of dicarboxylic acids via ω-oxidation represents an important, albeit secondary, pathway of fatty acid metabolism. Its significance is particularly pronounced in pathological states where primary fatty acid oxidation is compromised, leading to the accumulation of these metabolites. The ability to accurately quantify dicarboxylic acids in biological fluids is crucial for the diagnosis and monitoring of these metabolic disorders. Furthermore, the emerging roles of dicarboxylic acids as signaling molecules, capable of modulating cellular functions through receptor-dependent and -independent mechanisms, open new avenues for research into their physiological and pathophysiological functions and present potential targets for therapeutic intervention. This guide provides a foundational understanding and practical methodologies for researchers and clinicians working in the field of metabolic diseases and drug development.

References

3-Hydroxy-3-methylglutaric Acid: A Competitive Inhibitor of HMG-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxy-3-methylglutaric acid (HMG) as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This document consolidates key findings, quantitative data, and experimental methodologies relevant to the study of HMG and its therapeutic potential.

Introduction

3-Hydroxy-3-methylglutaric acid is a naturally occurring dicarboxylic acid that serves as a structural analog to the endogenous substrate HMG-CoA.[2][3] Its structural similarity allows it to act as a competitive inhibitor of HMG-CoA reductase, thereby impeding the conversion of HMG-CoA to mevalonate (B85504), a critical precursor in the synthesis of cholesterol and other isoprenoids.[1][4] The inhibition of this key enzymatic step forms the basis of its potential as a hypocholesterolemic agent.[1][2]

Mechanism of Action

The primary mechanism of action of 3-hydroxy-3-methylglutaric acid is the competitive inhibition of HMG-CoA reductase. By binding to the active site of the enzyme, HMG competes with the natural substrate, HMG-CoA, thereby reducing the rate of mevalonate production.[1] This reduction in mevalonate availability leads to a downstream decrease in the synthesis of cholesterol. The competitive nature of this inhibition has been demonstrated in various studies.[1]

Efficacy in Cholesterol Reduction

Clinical studies have demonstrated the efficacy of 3-hydroxy-3-methylglutaric acid in lowering plasma cholesterol levels in patients with familial hypercholesterolemia. Oral administration of HMG has been shown to significantly reduce total plasma cholesterol and low-density lipoprotein (LDL) cholesterol.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of 3-hydroxy-3-methylglutaric acid in reducing cholesterol levels.

Table 1: Clinical Trial Data on the Efficacy of 3-Hydroxy-3-methylglutaric Acid in Patients with Familial Hypercholesterolemia

Dosage (mg/day)Mean Plasma Cholesterol Reduction (%)Mean LDL Cholesterol Reduction (%)
2250118
3000138

Data from a double-blind trial in patients with familial hypercholesterolemia (Type IIa). The reductions are in comparison to a placebo group over an eight-week treatment period.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the investigation of 3-hydroxy-3-methylglutaric acid as an HMG-CoA reductase inhibitor.

Protocol 1: In Vitro HMG-CoA Reductase Activity Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of compounds against HMG-CoA reductase.

Objective: To measure the in vitro inhibition of HMG-CoA reductase by 3-hydroxy-3-methylglutaric acid.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is proportional to the enzyme activity.

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Abcam)[6][7]

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer)

  • 3-hydroxy-3-methylglutaric acid (test inhibitor)

  • Pravastatin or Atorvastatin (positive control inhibitor)[6]

  • 96-well clear flat-bottom plates

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This typically involves reconstituting lyophilized components in the provided buffers.

  • Reaction Setup:

    • In a 96-well plate, set up the following reactions:

      • Blank: Assay buffer only.

      • Enzyme Control: Assay buffer, HMG-CoA reductase, and HMG-CoA substrate.

      • Test Inhibitor: Assay buffer, HMG-CoA reductase, HMG-CoA substrate, and varying concentrations of 3-hydroxy-3-methylglutaric acid.

      • Positive Control: Assay buffer, HMG-CoA reductase, HMG-CoA substrate, and a known inhibitor like pravastatin.

    • The final reaction volume is typically 200 µL.

  • Initiation of Reaction: Add NADPH solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm every minute for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each well.

    • Subtract the rate of the blank from all other readings.

    • Determine the percent inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids Multiple Steps squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol Multiple Steps hmg_acid 3-Hydroxy-3-methylglutaric Acid (Inhibitor) hmg_acid->hmgcr Competitive Inhibition hmgcr->mevalonate NADPH -> NADP+

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of 3-hydroxy-3-methylglutaric acid on HMG-CoA reductase.

Experimental Workflow

HMG_CoA_Reductase_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Measurement & Analysis prep_reagents Prepare Reagents: - HMG-CoA Reductase - HMG-CoA Substrate - NADPH - Assay Buffer setup_wells Set up reaction wells: - Blank - Enzyme Control - Test Inhibitor (Varying Conc.) - Positive Control prep_reagents->setup_wells prep_inhibitor Prepare Test Inhibitor: 3-Hydroxy-3-methylglutaric Acid (Serial Dilutions) prep_inhibitor->setup_wells initiate_reaction Initiate reaction by adding NADPH setup_wells->initiate_reaction kinetic_measurement Kinetic measurement at 340 nm (Spectrophotometer, 37°C) initiate_reaction->kinetic_measurement calculate_rate Calculate rate of NADPH consumption kinetic_measurement->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxy-3-cyclohexylbutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-hydroxy-3-cyclohexylbutyric acid and its derivatives, compounds of interest for their potential biological activities, including the inhibition of cholesterol biosynthesis. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant biological context.

Introduction

3-Hydroxy-3-cyclohexylbutyric acid and its derivatives are cyclic homologs of 3-hydroxy-3-methylglutaric acid (HMG). HMG-CoA is a key precursor in the mevalonate (B85504) pathway for cholesterol biosynthesis, and its reduction is a rate-limiting step.[1] Consequently, analogs of HMG and mevalonic acid are of significant interest as potential inhibitors of cholesterol synthesis. The compounds discussed herein have been synthesized and evaluated for their effects on acetate (B1210297) incorporation into cholesterol and fatty acids.[2][3]

Synthetic Strategies

The synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives primarily employs two classical organic reactions: the Reformatsky reaction and catalytic hydrogenation. A Grignard-type reaction has also been utilized. These methods provide access to various structural analogs, including different stereoisomers.

1. Reformatsky Reaction: This reaction is a key method for forming β-hydroxy esters. It involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[4][5][6][7][8] In the context of 3-hydroxy-3-cyclohexylbutyric acid synthesis, this typically involves the reaction of an appropriate cyclohexyl ketone with an α-haloacetate ester.[2]

2. Catalytic Hydrogenation: This method is used to reduce an aromatic precursor to the desired cyclohexyl derivative. For instance, a phenyl-containing analog can be hydrogenated over a rhodium on alumina (B75360) (Rh/Al2O3) catalyst to yield the corresponding cyclohexyl compound.[2][3] This approach is particularly useful for controlling the stereochemistry of the resulting product.

3. Grignard Reaction: Similar to the Reformatsky reaction, the Grignard reaction can be used to form carbon-carbon bonds and create tertiary alcohols.[9][10][11][12] A Grignard reagent, prepared from an organohalide and magnesium, acts as a potent nucleophile that can attack a carbonyl carbon.[9][12]

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and final products as described in the literature.

Table 1: Synthesis of 3-Hydroxy-3-cyclohexylbutyric Acid Derivatives via Catalytic Hydrogenation

Starting MaterialProductCatalystPressureTemperatureYield (%)Reference
tert-Butyl 3-hydroxy-3-(2-hydroxyphenyl)butyrate(Z)-tert-Butyl 3-hydroxy-3-(2-hydroxycyclohexyl)butyrateRh/Al2O3LowRoom TempGood[3]
3-Methyl-3-[(ethoxycarbonyl)methyl]-1(3H)-isobenzofuranone(Z)-3-Methyl-3-[(ethoxycarbonyl)methyl]hexahydro-1(3H)-isobenzofuranoneRh/Al2O3LowRoom TempGood[1][2]

Table 2: Synthesis of 3-Hydroxy-3-cyclohexylbutyric Acid Derivatives via Reformatsky Reaction

Ketone/Aldehydeα-Halo EsterProductYield (%)Reference
Ethyl (E)-2-acetylcyclohexanecarboxylateEthyl bromoacetate (B1195939)Ethyl ester of (E)-3-methyl-3-(carboxymethyl)hexahydro-1(3H)-isobenzofuranone-[2]
2-Acetylbenzoic acidEthyl bromoacetate3-Methyl-3-[(ethoxycarbonyl)methyl]-1(3H)-isobenzofuranone-[1]

Experimental Protocols

Protocol 1: Synthesis of (Z)-tert-Butyl 3-Hydroxy-3-(2-hydroxycyclohexyl)butyrate via Catalytic Hydrogenation

This protocol is adapted from the synthesis of cyclic analogues of mevalonic acid.[3]

Materials:

  • tert-Butyl 3-hydroxy-3-(2-hydroxyphenyl)butyrate

  • Rhodium on alumina (Rh/Al2O3) catalyst

  • Solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • Dissolve tert-butyl 3-hydroxy-3-(2-hydroxyphenyl)butyrate in a suitable solvent in the hydrogenation vessel.

  • Add the Rh/Al2O3 catalyst to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

  • Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (low pressure is generally sufficient).

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Ethyl Ester of (E)-3-Methyl-3-(carboxymethyl)hexahydro-1(3H)-isobenzofuranone via Reformatsky Reaction

This protocol is based on the general principles of the Reformatsky reaction and its application in the synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives.[2][4][5][6]

Materials:

  • Ethyl (E)-2-acetylcyclohexanecarboxylate

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., diethyl ether, THF, or benzene)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Activate the zinc dust by stirring it with a small crystal of iodine in the reaction flask under a nitrogen atmosphere until the iodine color disappears.

  • Add the anhydrous solvent to the activated zinc.

  • In a separate flask, prepare a solution of ethyl (E)-2-acetylcyclohexanecarboxylate and ethyl bromoacetate in the same anhydrous solvent.

  • Add a small portion of this solution to the zinc suspension and warm the mixture gently to initiate the reaction.

  • Once the reaction starts (indicated by a color change or gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Product A Cyclohexyl Ketone / Phenyl Precursor C Reformatsky Reaction A->C D Catalytic Hydrogenation A->D B alpha-Halo Ester B->C E 3-Hydroxy-3-cyclohexylbutyric Acid Derivative C->E D->E

Caption: General synthetic routes to 3-hydroxy-3-cyclohexylbutyric acid derivatives.

Potential Biological Signaling Pathway

The synthesized compounds have been shown to inhibit cholesterol biosynthesis, suggesting an interaction with the HMG-CoA reductase pathway. The diagram below conceptualizes this inhibitory action.

Signaling_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Inhibitor 3-Hydroxy-3-cyclohexylbutyric Acid Derivative Inhibitor->HMG_CoA_Reductase HMG_CoA_Reductase->Mevalonate

Caption: Proposed inhibition of the HMG-CoA reductase pathway by 3-hydroxy-3-cyclohexylbutyric acid derivatives.

References

Application Note: Quantitative Analysis of 3-Hydroxy-2-methylglutaric Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-methylglutaric acid is an organic acid that can be found in urine. Its quantification is of interest in various research and clinical settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds.[1] Due to the low volatility of organic acids like this compound, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using GC-MS with trimethylsilyl (B98337) (TMS) derivatization.

Experimental Protocol

This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of this compound in urine.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in the sample)

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate (B1210297), HPLC grade

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Nitrogen gas, high purity

  • Urine samples, stored at -20°C or lower until analysis[2]

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts

2. Sample Preparation

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at 3000 x g for 10 minutes to remove any particulate matter.

  • Internal Standard Addition: To a clean 15 mL glass centrifuge tube, add a known volume of urine (e.g., 1 mL). Spike the sample with a known amount of the internal standard.

  • Acidification: Acidify the urine sample by adding 50 µL of 6M HCl.[1] This step helps in the efficient extraction of the organic acids.

  • Liquid-Liquid Extraction: Add 4 mL of ethyl acetate to the acidified urine sample.[1]

  • Vortexing and Centrifugation: Vortex the tube vigorously for 2 minutes to ensure thorough mixing.[1] Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.[1]

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at 40-50°C.

3. Derivatization

  • Reagent Addition: To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Incubation: Tightly cap the tube and heat the mixture at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivatives.[1]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.[1]

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: m/z 50-600 for qualitative analysis.[1]

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions for this compound-TMS derivative and the internal standard. The selection of specific ions is crucial to differentiate from isomers like 2-hydroxyglutaric acid. For the trimethylsilyl derivative of 3-hydroxyglutaric acid, characteristic mass-to-charge ratios (m/z) can be monitored. For instance, for the tri-TMS derivative of 3-hydroxyglutaric acid, a potential transition to monitor could be m/z 349 → 333.[3][4]

Quantitative Data

The following table summarizes typical quantitative data for 3-hydroxyglutaric acid in urine from healthy individuals. These values can serve as a reference range, but it is recommended that each laboratory establishes its own reference intervals.

AnalyteMatrixConcentration Range (Normal Individuals)MethodReference
3-Hydroxyglutaric AcidUrine≤ 35.0 µmol/mmol of creatinineLC-MS/MS (correlated with GC-MS)[5]

Experimental Workflow Diagram

experimental_workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation is_addition Internal Standard Addition centrifugation->is_addition acidification Acidification with HCl is_addition->acidification l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->l_l_extraction drying Evaporation to Dryness (Nitrogen Stream) l_l_extraction->drying add_reagents Addition of BSTFA + 1% TMCS and Pyridine drying->add_reagents Dried Residue incubation Incubation at 60°C add_reagents->incubation gc_ms_injection GC-MS Injection incubation->gc_ms_injection Derivatized Sample data_acquisition Data Acquisition (Full Scan / SIM) gc_ms_injection->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and robust approach for the quantitative analysis of this compound in urine.[1] Proper sample preparation, including liquid-liquid extraction and chemical derivatization, is crucial for achieving accurate and reproducible results. The use of an internal standard is essential for correcting variations during sample processing and analysis. This protocol can be adapted and validated for use in various research and clinical applications requiring the measurement of this organic acid.

References

Application Note: Quantification of 3-Hydroxyglutaric Acid in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyglutaric acid (3-HGA) is a critical dicarboxylic acid metabolite that serves as the most reliable diagnostic biomarker for Glutaric Aciduria Type 1 (GA1), a rare autosomal recessive neurometabolic disorder.[1][2] This condition results from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the catabolism of lysine, hydroxylysine, and tryptophan.[1] The enzymatic block leads to the accumulation of neurotoxic metabolites, primarily glutaric acid and 3-HGA, in tissues and body fluids.[3][4] Accurate and sensitive quantification of 3-HGA in urine is crucial for the diagnosis, confirmation of positive newborn screening results, and monitoring of GA1 patients.[3][5]

This application note details a robust and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-HGA in human urine. The method involves sample cleanup, chemical derivatization to enhance chromatographic retention and detection sensitivity, followed by stable isotope dilution analysis for precise quantification.[3] A key advantage of this method is its ability to chromatographically resolve 3-HGA from its structural isomer 2-hydroxyglutaric acid (2-HGA), preventing potential analytical interferences and misdiagnosis.[3][6][7]

Principle of the Method

The methodology is based on stable isotope dilution LC-MS/MS. A known amount of a deuterated internal standard (e.g., 3-hydroxyglutaric-d5 acid) is added to the urine sample at the beginning of the workflow. Proteins are precipitated using a solvent crash. The organic acids in the resulting supernatant are then chemically derivatized to their butyl-ester forms.[3] This butylation step neutralizes the polar carboxylic acid groups, improving the analyte's properties for reverse-phase chromatography and enhancing its ionization efficiency for mass spectrometric detection.

The derivatized sample is injected into an LC-MS/MS system. The butyl-ester of 3-HGA and its corresponding internal standard are separated from other urine matrix components on a C8 reverse-phase HPLC column using a methanol/water gradient.[3] Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[3] Quantification is performed by calculating the peak area ratio of the analyte to the internal standard, which corrects for any analyte loss during sample preparation and for matrix effects during ionization.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: 3-Hydroxyglutaric acid, deuterated 3-hydroxyglutaric acid (internal standard, IS).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), 1-Butanol.

  • Reagents: Formic acid, 3 M Hydrochloric Acid (HCl) in 1-Butanol (can be prepared or purchased).

  • Equipment: Centrifuge, nitrogen evaporator, heating block, vortex mixer, autosampler vials.

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

  • HPLC Column: C8 HPLC column.

Sample Preparation

The following protocol is adapted from a validated method for 3-HGA quantification in urine.[3]

  • Spiking: To a 1.5 mL microcentrifuge tube, add the urine sample. Add an appropriate amount of the deuterated 3-HGA internal standard solution.

  • Protein Precipitation: Add acetonitrile to the sample. Vortex vigorously to mix and precipitate proteins.[3]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen in a heating block.[3]

  • Derivatization (Butylation):

    • To the dried residue, add 3 M HCl in 1-butanol.[3]

    • Seal the tube tightly and heat at an appropriate temperature and time to complete the butylation reaction.[3]

  • Final Evaporation: After derivatization, evaporate the reagent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized residue in a 50% methanol-water solution.[3] Vortex to ensure the residue is fully dissolved.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Parameters

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
HPLC Column C8 Reverse-Phase Column
Mobile Phase A 0.2% Formic Acid in Water[3]
Mobile Phase B Methanol[3]
Flow Rate To be optimized (e.g., 0.4 - 0.6 mL/min)
Gradient Program A flow gradient should be developed to separate the butyl-ester of 3-HGA (eluting around 7.8 min) from the 2-HGA isomer (eluting around 8.2 min).[3]
Injection Volume 5 - 10 µL

| Column Temperature | To be optimized (e.g., 40 °C) |

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transitions To be determined by infusing the derivatized standard. The transitions will correspond to the protonated butyl-ester precursor ion and a specific product ion.
Source Temperature To be optimized (e.g., 450-550 °C)
IonSpray Voltage To be optimized (e.g., 5500 V)
Collision Gas Nitrogen
Collision Energy (CE) To be optimized for each MRM transition

| Declustering Potential (DP) | To be optimized for each MRM transition |

Quantitative Data Summary

The performance of this method has been validated and demonstrates suitability for clinical diagnostic testing.[3] The key quantitative parameters are summarized below.

Table 3: Method Validation and Performance Characteristics

Parameter Result Reference
Linearity Range 6.20 - 319 ng/mL [3]
Correlation Coefficient (r²) > 0.999 [3]
Limit of Detection (LOD) 0.348 ng/mL [3]
Limit of Quantitation (LOQ) 1.56 ng/mL [3]
Intra-assay Precision (%CV) 2 - 18% [3]
Inter-assay Precision (%CV) 2 - 18% [3]

| Accuracy (Recovery) | 66 - 115% |[3] |

Table 4: Reference Urinary Concentrations of 3-HGA

Population Concentration (μmol/mmol creatinine) Reference
Normal (non-GA1) ≤ 35.0 [3]
GA1 Patients (High Excretors) 850 - 1700 (for Glutaric Acid) [2]

| GA1 Patients (Low Excretors) | Near normal Glutaric Acid levels, but elevated 3-HGA |[2] |

Note: 3-HGA is consistently elevated in both high and low excretor GA1 patients, making it the most reliable marker.[2]

Mandatory Visualization

The overall workflow for the quantification of 3-HGA in urine is depicted in the following diagram.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine Urine Sample spike Spike with Deuterated IS urine->spike precip Protein Precipitation (Acetonitrile) spike->precip dry1 Evaporate to Dryness precip->dry1 deriv Butylation (3M HCl in Butanol) dry1->deriv dry2 Evaporate to Dryness deriv->dry2 recon Reconstitute in 50% Methanol dry2->recon lc LC Separation (C8 Column) recon->lc msms MS/MS Detection (ESI+, MRM) lc->msms quant Quantification (Analyte/IS Ratio) msms->quant report Final Report quant->report

Caption: LC-MS/MS workflow for urinary 3-hydroxyglutaric acid quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and accurate approach for the quantification of 3-hydroxyglutaric acid in urine.[3] The protocol, which includes a butylation derivatization step, allows for excellent chromatographic separation from interfering isomers and robust detection.[3] This method is highly suitable for the confirmatory diagnosis of Glutaric Aciduria Type 1 in clinical and research settings, aiding in the timely management of affected individuals.[3]

References

Application Note: 1H NMR Spectrum Analysis of 3-Hydroxyglutaric Acid in D2O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of 3-hydroxyglutaric acid using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol outlines the methodology for sample preparation in deuterium (B1214612) oxide (D2O) and the acquisition of a 1H NMR spectrum. A summary of the expected chemical shifts, multiplicities, and coupling constants is provided, along with a representative spectrum analysis. This guide is intended to assist researchers in the accurate identification and characterization of 3-hydroxyglutaric acid in various research and development applications.

Introduction

3-hydroxyglutaric acid is a dicarboxylic acid that plays a role as a human urinary and blood serum metabolite.[1] It is a key diagnostic marker for glutaric aciduria type I, an inherited metabolic disorder.[1] Accurate and efficient analysis of 3-hydroxyglutaric acid is crucial for clinical diagnostics and metabolic research. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note describes the analysis of 3-hydroxyglutaric acid in D2O, a common solvent for NMR analysis of polar molecules. In D2O, the labile protons of the hydroxyl and carboxylic acid groups exchange with deuterium, simplifying the spectrum and allowing for clear observation of the signals from the carbon-bound protons.

Predicted 1H NMR Spectrum of 3-hydroxyglutaric Acid in D2O

The 1H NMR spectrum of 3-hydroxyglutaric acid in D2O is relatively simple due to the molecule's symmetry. The molecule has a single plane of symmetry passing through the C3 carbon, rendering the two methylene (B1212753) groups (at C2 and C4) chemically equivalent.

Table 1: Summary of Predicted 1H NMR Data for 3-hydroxyglutaric Acid in D2O

Chemical GroupNumber of ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-CH2- (C2 & C4)4~2.5Doublet~6-8
-CH- (C3)1~4.4Quintet~6-8

Note: The chemical shifts are based on experimental data in H2O from the Human Metabolome Database and are expected to be very similar in D2O.[2] The coupling constants are estimated based on typical values for vicinal coupling in acyclic systems.

Experimental Protocol

This section details the procedure for preparing a sample of 3-hydroxyglutaric acid for 1H NMR analysis and the parameters for data acquisition.

Materials and Equipment
  • 3-hydroxyglutaric acid

  • Deuterium oxide (D2O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) and Deuterium chloride (DCl) for pH adjustment (optional)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filter with a 0.22 µm pore size)

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 3-hydroxyglutaric acid into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of D2O to the vial.[3] If an internal standard is being used, add it to the D2O prior to dissolving the sample.

  • pH Adjustment (Optional): The chemical shifts of carboxylic acids can be pH-dependent. For consistent results, the pD of the solution can be adjusted. This can be achieved by the careful addition of dilute NaOD or DCl in D2O.

  • Vortexing: Gently vortex the vial to ensure the complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could adversely affect the spectral quality, filter the solution into a clean 5 mm NMR tube.[1][3] This can be done using a syringe filter or by passing the solution through a pipette with a small plug of glass wool.[1][3]

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR coils, typically around 4-5 cm in height.[3]

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the D2O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the internal standard (e.g., DSS or TSP at 0.00 ppm).

Data Analysis and Interpretation

The processed 1H NMR spectrum should display two main signals corresponding to the methylene and methine protons of 3-hydroxyglutaric acid.

  • Signal at ~2.5 ppm: This signal, integrating to four protons, is a doublet and is assigned to the chemically equivalent protons of the two methylene groups at the C2 and C4 positions. The splitting into a doublet is due to coupling with the single proton on the adjacent C3 carbon.

  • Signal at ~4.4 ppm: This signal, integrating to one proton, is a quintet and is assigned to the methine proton at the C3 position. The splitting into a quintet arises from coupling with the four equivalent protons of the two adjacent methylene groups (n+1 rule, where n=4).

Visualizations

Molecular Structure and Proton Environment

Figure 1. Structure of 3-hydroxyglutaric acid with proton environments.
Experimental Workflow

G Figure 2. Experimental workflow for 1H NMR analysis. cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis weigh Weigh 5-10 mg of 3-hydroxyglutaric acid dissolve Dissolve in 0.6-0.7 mL D2O with internal standard weigh->dissolve ph_adjust Adjust pD (optional) with NaOD/DCl dissolve->ph_adjust filter Filter into NMR tube ph_adjust->filter load Load sample into spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1D 1H spectrum lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to internal standard process->reference analyze Analyze chemical shifts, multiplicities, and integrals reference->analyze

Figure 2. Experimental workflow for 1H NMR analysis.

Conclusion

1H NMR spectroscopy provides a rapid and reliable method for the structural confirmation of 3-hydroxyglutaric acid. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality spectra for accurate analysis. The characteristic doublet and quintet signals in the 1H NMR spectrum serve as a distinct fingerprint for the identification of 3-hydroxyglutaric acid in D2O.

References

Application Notes and Protocols for Derivatization of Organic Acids in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of organic acids is crucial in various fields, including metabolomics, clinical chemistry, and pharmaceutical development. Organic acids are often polar, non-volatile compounds, which makes their direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1][2] Even in liquid chromatography-mass spectrometry (LC-MS), their poor retention on reverse-phase columns and inefficient ionization can limit sensitivity.[3]

Derivatization is a chemical modification process that transforms an analyte into a product with improved analytical properties. For organic acids, the primary goals of derivatization are:

  • Increased Volatility: By replacing active hydrogen atoms in carboxyl and hydroxyl groups, derivatization reduces polarity and intermolecular hydrogen bonding, making the molecules suitable for GC analysis.[4][5]

  • Enhanced Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns.[4]

  • Improved Chromatographic Behavior: Derivatization leads to less polar compounds that exhibit better peak shapes and resolution on standard GC columns.[6]

  • Increased Mass Spectrometry Sensitivity: For both GC-MS and LC-MS, derivatization can introduce moieties that improve ionization efficiency or create characteristic fragmentation patterns, aiding in identification and quantification.[6][7]

This document provides detailed application notes on common derivatization techniques, experimental protocols, and quantitative data to guide researchers in selecting and applying the appropriate method for their analytical needs.

Common Derivatization Techniques for Organic Acids

Silylation

Silylation is the most widely used derivatization technique for GC-MS analysis of compounds with active hydrogens, such as those found in organic acids (-COOH), alcohols (-OH), and amines (-NH).[4][8] The reaction involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[9]

  • Principle: A silylating reagent reacts with the acidic proton of the carboxyl group to form a silyl (B83357) ester. The resulting derivatives are significantly more volatile, less polar, and more thermally stable.[4][10]

  • Common Reagents:

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and popular silyl donor.[11][12]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most volatile silylation reagents, producing volatile byproducts.[13]

    • TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA) to enhance the reactivity of other silylating agents, especially for hindered functional groups.[11][14]

    • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms t-BDMS derivatives, which are about 10,000 times more stable against hydrolysis than TMS ethers, making them more robust.[4][11]

  • Advantages:

    • Broad applicability to a wide range of functional groups.[15]

    • Reactions are generally fast and produce high yields.[11]

    • Extensive mass spectral libraries are available for TMS derivatives.[16]

  • Disadvantages:

    • Reagents and derivatives are highly sensitive to moisture, requiring anhydrous conditions.[8][12]

    • TMS derivatives can be unstable, necessitating timely analysis after preparation.[12]

    • The reaction mixture, including residual reagents, is typically injected, which can potentially harm the GC column over time.[8][12]

Alkylation (Esterification)

Alkylation is another cornerstone derivatization method that converts carboxylic acids into esters, which are much more volatile and stable.[6][7] This technique is widely employed for both GC-MS and LC-MS analysis.

  • Principle: The acidic proton of the carboxyl group is replaced with an alkyl group (e.g., methyl, ethyl, pentafluorobenzyl). This can be achieved through various reactions, such as Fischer esterification with an alcohol in the presence of an acid catalyst.[5][17]

  • Common Reagents:

    • Alcohols (e.g., Methanol (B129727), Butanol) with Acid Catalysts (BF₃, HCl, H₂SO₄): A classic and cost-effective method for forming esters.[1][6]

    • Diazomethane (B1218177) (CH₂N₂): Reacts instantaneously and quantitatively with carboxylic acids to form methyl esters with minimal byproducts.[18] However, it is highly toxic, carcinogenic, and potentially explosive, requiring special handling.[18][19] Trimethylsilyldiazomethane (TMSCHN₂) is a more stable and commercially available alternative, though it reacts more slowly.[18]

    • Methyl Chloroformate (MCF): A versatile reagent that can simultaneously derivatize organic acids, amino acids, and amines.[8][20] It offers good analytical performance and derivative stability.[16]

    • Pentafluorobenzyl Bromide (PFB-Br): This reagent is particularly useful for creating derivatives with high electron affinity, making them ideal for highly sensitive analysis using an electron capture detector (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS).[5][21][22]

  • Advantages:

    • Alkyl esters are generally more stable than silyl derivatives.[5]

    • The MCF method allows for broad profiling of different metabolite classes simultaneously.[8]

    • PFB-Br derivatization can significantly lower detection limits for targeted analyses.[23]

  • Disadvantages:

    • Some methods, like acid-catalyzed esterification, can be slow and may require heating.[24]

    • Diazomethane is extremely hazardous.[19]

    • Reagent choice must be careful to avoid side reactions; for example, diazomethane can also methylate phenolic hydroxyl groups.[19]

Chiral Derivatization

For the analysis of chiral organic acids, it is often necessary to separate the enantiomers. This can be achieved by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA).

  • Principle: The CDA reacts with both enantiomers to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns.[25]

  • Common Reagents:

    • (R)-(-)-2-Butanol: For esterification of chiral acids.

    • Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid): A classic CDA that reacts with chiral alcohols and amines.[25]

    • CIM-C₂-NH₂ (benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate): A reagent developed for LC-MS/MS-based detection of chiral organic acids.[26]

  • Advantages:

    • Allows for the separation and quantification of enantiomers on standard achiral columns.

    • Enables the study of stereospecific metabolism and drug development.

  • Disadvantages:

    • Requires an enantiomerically pure derivatizing agent.

    • The reaction kinetics for each enantiomer must be identical to ensure accurate quantification.

Derivatization for LC-MS

While derivatization is most associated with GC-MS, it can also be a powerful tool in LC-MS to overcome challenges like poor retention on reversed-phase columns and low ionization efficiency.[3]

  • Principle: A chemical tag is attached to the organic acid to increase its hydrophobicity (for better reversed-phase retention) and/or to introduce a readily ionizable group (for enhanced MS signal, often in positive ion mode).

  • Common Reagents:

    • 3-Nitrophenylhydrazine (3-NPH): Used in a fully automated LC-MS/MS system for quantifying serum organic acids, enabling detection in negative-ion mode.[27]

    • 4-bromo-N-methylbenzylamine (4-BNMA): A reagent designed to derivatize mono-, di-, and tri-carboxylic acids. It facilitates positive electrospray ionization (ESI) and provides a distinct isotopic pattern from the bromine atom, aiding in identification.[3][28][29]

  • Advantages:

    • Significantly improves sensitivity and retention in reversed-phase LC-MS.[3]

    • Allows for the development of automated and high-throughput methods.[27]

  • Disadvantages:

    • Adds extra steps to sample preparation.

    • Requires careful optimization of reaction conditions.[3]

Quantitative Data Summary

The following table summarizes key performance metrics for various derivatization techniques as reported in the literature. This allows for an easy comparison of methods based on their quantitative capabilities.

Derivatization Technique / ReagentAnalyte(s)InstrumentationLimit of Detection (LOD)Recovery (%)Reproducibility (CV% or RSD%)Linearity (r or R²)Reference
Silylation (BSTFA + 1% TMCS) 26 Organic Acids in SerumGC-MS0.04–0.42 µmol/L82.97–114.960.32–13.760.9958–0.9996[14]
Alkylation (MCF) Amino & Organic AcidsGC-MSLow picomole rangeNot specified< 10% for most analytesNot specified[8][20]
Alkylation (PFB-Br) Fluoroacetic AcidGC-ECD & GC-MS0.10–0.20 µg/mL (ECD); 0.42–0.50 µg/mL (MS)Not specifiedNot specifiedNot specified[23]
LC-MS Derivatization (4-BNMA) TCA Cycle IntermediatesLC-MS/MS0.2–44 µg/LNot specifiedAvg. 3.5%Not specified[3]
LC-MS Derivatization (3-NPH) 19 Organic Acids in SerumLC-MS/MSQuantitative sensitivity range: ~2 to 100 µMNot specified10.4%Not specified[27]
Alkylation (Diphenyl diazomethane) C2-C14 PFCAsGC-MS8–220 fg on-column83–130Not specifiedNot specified[30][31]

Experimental Protocols

Protocol 1: General Silylation for GC-MS (TMS Derivatization)

This two-step protocol is standard for metabolomics analysis, first protecting ketone and aldehyde groups via methoximation, followed by silylation of acidic protons.[13]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or thermal shaker

  • GC vials with inserts

Procedure:

  • Sample Drying: Ensure the sample extract is completely dry, as moisture will deactivate the silylation reagents. Lyophilization or evaporation under a stream of nitrogen gas is common.[13]

  • Methoximation: a. Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample. b. Vortex briefly to ensure the sample is dissolved. c. Incubate at 37°C for 90 minutes with agitation (e.g., 1200 rpm in a thermal shaker).[13] This step protects carbonyl groups and prevents the formation of multiple tautomeric derivatives.[13]

  • Silylation: a. Add 80 µL of MSTFA (+1% TMCS) to the vial.[8] b. Vortex thoroughly. c. Incubate at 37°C for 30 minutes with agitation.[13]

  • Analysis: a. After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert. b. Analyze by GC-MS. It is recommended to analyze samples within 24-48 hours, as TMS derivatives can degrade over time.[12]

Protocol 2: Alkylation using Methyl Chloroformate (MCF)

This protocol is effective for the simultaneous analysis of amino and non-amino organic acids.[8]

Materials:

Procedure:

  • Resuspension: Resuspend the dried sample in 200 µL of 1 M sodium hydroxide solution.

  • Reagent Addition: Add 34 µL of pyridine and 167 µL of methanol to the sample mixture.

  • First MCF Addition: Add 20 µL of MCF to the mixture and vortex vigorously for 30 seconds.

  • Second MCF Addition: Add another 20 µL of MCF and vortex again for 30 seconds.

  • Extraction: a. Add 400 µL of chloroform to extract the derivatives and vortex. b. Add 400 µL of 50 mM sodium bicarbonate and vortex to separate the phases. c. Centrifuge to achieve clear phase separation.

  • Drying and Analysis: a. Transfer the lower organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. b. Transfer the dried organic phase to a GC vial for analysis.

Protocol 3: Derivatization for LC-MS using 4-bromo-N-methylbenzylamine (4-BNMA)

This protocol was optimized for the analysis of TCA cycle intermediates.[3]

Materials:

  • Aqueous sample (e.g., 12.5 µL)

  • 4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M)

  • Acetate (B1210297) buffer (50 mM, pH 5.6)

  • Heating block

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 12.5 µL of the sample

    • 50 µL of 10 mM 4-BNMA solution

    • 25 µL of 1 M EDC solution

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Quenching: Stop the reaction by adding 100 µL of 50 mM acetate buffer (pH 5.6).

  • Analysis: Vortex the final mixture and inject an aliquot into the LC-MS/MS system for analysis.

Visualizations: Workflows and Reactions

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine, Tissue) Extraction Metabolite Extraction (e.g., LLE, SPE) Sample->Extraction Drying Evaporation to Dryness (N₂ stream or Lyophilization) Extraction->Drying Methoximation Step 1: Methoximation (Optional, for carbonyls) Drying->Methoximation Anhydrous Conditions Deriv_Reaction Step 2: Derivatization (Silylation or Alkylation) Methoximation->Deriv_Reaction GCMS GC-MS Analysis Deriv_Reaction->GCMS Data Data Processing & Quantification GCMS->Data

struct1 [label=<

R
C
=O
OH
>];

struct2 [label=<

R
C
=O
O-Si(CH₃)₃
>];

reagent [label="+ MSTFA / BSTFA", fontcolor="#34A853"]; acid_label [label="Carboxylic Acid"]; tms_label [label="TMS Ester Derivative\n(Volatile)"];

struct1:c1 -> reagent [arrowhead=none]; reagent -> struct2:c1;

{rank=same; struct1; reagent; struct2;} {rank=same; acid_label; tms_label;}

subgraph { rank=sink; struct1 -> acid_label [style=dotted, arrowhead=none]; struct2 -> tms_label [style=dotted, arrowhead=none]; } } enddot Caption: Chemical reaction for silylation of a carboxylic acid.

struct1 [label=<

R
C
=O
OH
>];

struct2 [label=<

R
C
=O
O-CH₃
>];

reagent [label=<+ CH₃OH / H⁺ or CH₂N₂> , fontcolor="#EA4335"]; acid_label [label="Carboxylic Acid"]; ester_label [label="Methyl Ester Derivative\n(Volatile)"];

struct1:c1 -> reagent [arrowhead=none]; reagent -> struct2:c1;

{rank=same; struct1; reagent; struct2;} {rank=same; acid_label; ester_label;}

subgraph { rank=sink; struct1 -> acid_label [style=dotted, arrowhead=none]; struct2 -> ester_label [style=dotted, arrowhead=none]; } } enddot Caption: Chemical reaction for alkylation (esterification) of a carboxylic acid.

Derivatization_Decision_Tree

References

Application Notes and Protocols for Organic Acid Profiling in Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic acids are intermediates in a variety of metabolic pathways and their profiling in biological fluids like plasma and urine is a critical tool for diagnosing inborn errors of metabolism, monitoring disease progression, and in drug development for assessing metabolic responses. This document provides detailed application notes and experimental protocols for the preparation of plasma and urine samples for organic acid analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and mentioning Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a powerful alternative.

I. Pre-analytical Considerations

Proper sample collection and handling are paramount to ensure the integrity of organic acid profiles.

Plasma:

  • Anticoagulant: Sodium heparin (green top tube) is the preferred anticoagulant. EDTA plasma may lead to decreased lactic acid and increased pyruvic acid concentrations. Serum can show increased lactate (B86563) levels.[1]

  • Processing: Plasma should be separated from whole blood within one hour of collection to prevent significant changes in lactate and pyruvate (B1213749) levels.[1]

  • Storage: Samples should be frozen immediately after separation and stored at -20°C or lower until analysis.[2]

Urine:

  • Collection: A random urine sample is typically sufficient.[3] For diagnostic purposes, a sample collected during a period of acute illness is often most informative.[3]

  • Preservatives: Samples should be collected in a sterile, preservative-free container. Boric acid is unsuitable.[2]

  • Storage: Urine samples should be frozen immediately after collection and stored at -20°C or lower to prevent degradation of organic acids.[2]

  • Normalization: To account for variations in urine dilution, organic acid concentrations are typically normalized to the creatinine (B1669602) concentration.[2][3]

II. Sample Preparation: Experimental Protocols

The choice of sample preparation technique depends on the sample matrix, the target analytes, and the analytical platform. The following are widely used protocols for plasma and urine.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Organic Acids (GC-MS Analysis)

This protocol is suitable for the extraction of a broad range of organic acids from plasma.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., tropic acid and 2-ketocaproic acid in water)

  • Methanol (B129727), acidified

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Sodium sulfate (B86663), anhydrous

  • Nitrogen gas, high purity

  • Derivatization reagents:

    • Oximation reagent (e.g., methoxyamine hydrochloride in pyridine)

    • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

Procedure:

  • Deproteinization: To 100 µL of plasma, add a known amount of the internal standard solution. Add 400 µL of cold, acidified methanol. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Repeat Extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at 35-40°C.

  • Derivatization:

    • Oximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine. Cap the vial and incubate at 60°C for 30 minutes. This step is crucial for stabilizing keto-acids.

    • Silylation: After cooling, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and incubate at 70-90°C for 60 minutes. This step converts the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.[3]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Organic Acids (GC-MS Analysis)

SPE offers a cleaner extract compared to LLE and can provide higher recoveries for a wide range of organic acids, especially polar compounds.[4] This protocol utilizes a strong anion exchange (SAX) sorbent.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., SAX, 100 mg)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., a mixture of an organic solvent and a strong acid, like formic acid in ethyl acetate)

  • Nitrogen gas, high purity

  • Derivatization reagents (as in Protocol 1)

Procedure:

  • Sample Pre-treatment: Thaw the urine sample and centrifuge to remove any particulate matter. Add a known amount of internal standard to a specific volume of urine (often normalized to creatinine content). Dilute the urine with deionized water (e.g., 1:1 v/v).[5]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water to remove unretained interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 5-10 minutes.

  • Elution: Elute the organic acids from the cartridge with 2 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 35-40°C.

  • Derivatization: Proceed with the oximation and silylation steps as described in Protocol 1 (step 9).

  • Analysis: The derivatized sample is ready for GC-MS analysis.

Protocol 3: "Dilute-and-Shoot" for Urine Organic Acids (LC-MS/MS Analysis)

LC-MS/MS methods are gaining popularity due to their high sensitivity, specificity, and simpler sample preparation, often eliminating the need for derivatization.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (containing isotopically labeled organic acids)

  • Deionized water or a weak acidic solution (e.g., 0.1% formic acid in water)

Procedure:

  • Sample Dilution: Thaw and vortex the urine sample. Dilute a small volume of urine (e.g., 50 µL) with a larger volume of deionized water or the weak acidic solution (e.g., 1:5 or 1:10 dilution).

  • Internal Standard Addition: Add a known amount of the internal standard mixture to the diluted sample.

  • Centrifugation/Filtration: Centrifuge the diluted sample to pellet any precipitates or filter through a 0.22 µm syringe filter.

  • Analysis: Transfer the supernatant/filtrate to an autosampler vial for direct injection into the LC-MS/MS system.

III. Data Presentation: Quantitative Performance

The following tables summarize typical quantitative data for organic acid profiling methods. Note that performance characteristics can vary between laboratories and instrument platforms.

Table 1: Quantitative Performance Data for GC-MS Analysis of Organic Acids in Urine

Organic AcidRecovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Lactic Acid95 - 1053.5 - 8.25.1 - 10.5
Pyruvic Acid92 - 1034.1 - 9.56.2 - 11.8
3-Hydroxybutyric Acid96 - 1062.9 - 7.54.8 - 9.9
Adipic Acid98 - 1082.6 - 6.84.2 - 8.7
Suberic Acid97 - 1073.1 - 7.24.5 - 9.1
Ethylmalonic Acid94 - 1043.8 - 8.95.5 - 11.2
Methylmalonic Acid93 - 1054.5 - 10.26.8 - 12.7
Citric Acid95 - 1093.2 - 7.84.9 - 9.5
Phenylpyruvic Acid90 - 1025.2 - 11.37.5 - 13.4
4-Hydroxyphenylacetic Acid94 - 1063.9 - 8.55.8 - 10.9

Data compiled from literature demonstrating typical performance.[6][7]

Table 2: Quantitative Performance Data for LC-MS/MS Analysis of Organic Acids in Serum/Plasma

Organic AcidLinearity (r²)LLOD (µM)LLOQ (µM)Accuracy (%)Precision (CV%)
Propionylglycine>0.9950.060.2088 - 112< 15
Methylmalonic Acid>0.9940.060.2090 - 110< 15
3-Hydroxyisovaleric Acid>0.9960.060.2087 - 113< 15
Glutaric Acid>0.9930.120.4085 - 115< 15
Ethylmalonic Acid>0.9950.060.2089 - 111< 15
Methylsuccinic Acid>0.9920.501.5086 - 114< 15

Adapted from a study on a fully automated LC-MS/MS system for serum organic acids.[8][9] The accuracy is presented as the percentage recovery of spiked samples.

IV. Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for organic acid profiling by GC-MS.

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_preparation Sample Preparation cluster_analysis Analysis & Data Processing Plasma Plasma (Heparin) Internal_Standard Add Internal Standard Plasma->Internal_Standard Urine Urine (Random) Urine->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Oximation & Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing Interpretation Interpretation Data_Processing->Interpretation

Caption: General experimental workflow for GC-MS based organic acid profiling.

Metabolic Pathways

Understanding the metabolic origin of organic acids is crucial for data interpretation. Below are diagrams of two key pathways.

Citric Acid Cycle (Krebs Cycle)

This central metabolic pathway is essential for cellular energy production.

citric_acid_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: A simplified diagram of the Citric Acid Cycle.

Phenylalanine Metabolism

Defects in this pathway can lead to serious metabolic disorders like Phenylketonuria (PKU).

phenylalanine_metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylpyruvic_Acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_Acid PKU Block Homogentisic_Acid Homogentisic Acid Tyrosine->Homogentisic_Acid Phenyllactic_Acid Phenyllactic Acid Phenylpyruvic_Acid->Phenyllactic_Acid Phenylacetic_Acid Phenylacetic Acid Phenylpyruvic_Acid->Phenylacetic_Acid Maleylacetoacetic_Acid Maleylacetoacetic Acid Homogentisic_Acid->Maleylacetoacetic_Acid Alkaptonuria Block Fumarylacetoacetic_Acid Fumarylacetoacetic Acid Maleylacetoacetic_Acid->Fumarylacetoacetic_Acid Fumaric_Acid Fumaric Acid Fumarylacetoacetic_Acid->Fumaric_Acid Acetoacetic_Acid Acetoacetic Acid Fumarylacetoacetic_Acid->Acetoacetic_Acid

Caption: Key steps in Phenylalanine metabolism and associated disorders.

References

Application Notes and Protocols: Glutaric Acid Derivatives as Biomarkers for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic acidurias are a class of inherited metabolic disorders characterized by the accumulation of organic acids in biological fluids. The detection and quantification of these acids are crucial for the diagnosis, monitoring, and management of these conditions. This document provides detailed application notes and protocols for the use of 3-hydroxyglutaric acid and 3-hydroxy-3-methylglutaric acid as biomarkers for specific metabolic disorders. It also addresses the current status of 3-hydroxy-2-methylglutaric acid, a lesser-known isomer.

Biomarker Overview

This compound

Current scientific literature and metabolic databases have limited information on this compound as a biomarker for metabolic disorders. The Human Metabolome Database (HMDB) lists it as "expected but not quantified," indicating a lack of established quantitative data in biological samples and no clear association with specific diseases.[1] Therefore, its clinical utility as a biomarker is not yet established. Researchers investigating this molecule may be at the forefront of novel biomarker discovery.

3-Hydroxyglutaric acid (3-HG)

3-Hydroxyglutaric acid is a key biomarker for Glutaric Aciduria Type 1 (GA1) , an autosomal recessive neurometabolic disorder.[2][3][4] GA1 is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), which is involved in the catabolism of lysine (B10760008) and tryptophan.[2] This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in the brain and body fluids.[2][4] Elevated levels of 3-HG are a more stable and reliable diagnostic marker for GA1 than glutaric acid, especially in low excretors.[4]

3-Hydroxy-3-methylglutaric acid (HMG)

3-Hydroxy-3-methylglutaric acid is the hallmark biomarker for 3-Hydroxy-3-methylglutaric aciduria , also known as HMG-CoA Lyase Deficiency.[5][6] This rare, autosomal recessive disorder affects the final step of leucine (B10760876) degradation and ketogenesis.[6] A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase leads to the accumulation of 3-hydroxy-3-methylglutaric acid and other organic acids in the urine.[5][7]

Metabolic Pathways

The accumulation of these biomarkers is a direct result of enzymatic defects in specific metabolic pathways.

Lysine and Tryptophan Catabolism and GA1

In healthy individuals, the amino acids lysine and tryptophan are broken down, eventually forming glutaryl-CoA. Glutaryl-CoA dehydrogenase (GCDH) then converts glutaryl-CoA to crotonyl-CoA. In GA1, the deficient GCDH enzyme causes a buildup of glutaryl-CoA, which is then alternatively metabolized to glutaric acid and 3-hydroxyglutaric acid.

Lysine Lysine & Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GA Glutaric Acid GlutarylCoA->GA Alternative Pathway HG 3-Hydroxyglutaric Acid GlutarylCoA->HG Alternative Pathway GCDH GCDH (Deficient in GA1) GlutarylCoA->GCDH CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Pathway

Lysine and Tryptophan Catabolism in GA1.
Leucine Catabolism and HMG-CoA Lyase Deficiency

The branched-chain amino acid leucine is catabolized to HMG-CoA. The enzyme HMG-CoA lyase then cleaves HMG-CoA into acetyl-CoA and acetoacetate, which are essential for energy production. In HMG-CoA lyase deficiency, the block in this step leads to the accumulation of HMG-CoA and its conversion to 3-hydroxy-3-methylglutaric acid.

Leucine Leucine HMGCoA HMG-CoA Leucine->HMGCoA HMG 3-Hydroxy-3-methylglutaric Acid HMGCoA->HMG Alternative Pathway HMGCL HMG-CoA Lyase (Deficient) HMGCoA->HMGCL AcetylCoA Acetyl-CoA & Acetoacetate HMGCL->AcetylCoA Normal Pathway cluster_preanalytical Sample Preparation cluster_analytical Analysis cluster_postanalytical Data Processing Urine Urine Sample Collection IS Addition of Internal Standard Urine->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS Data Data Acquisition & Integration GCMS->Data Quant Quantification against Calibration Curve Data->Quant Report Reporting of Results Quant->Report

References

Application Notes and Protocols: In Vitro Models for Studying the Effects of 3-Hydroxy-3-Methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylglutaric acid (3-HMG) is a key metabolite that accumulates in the rare autosomal recessive inherited disorder, 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency.[1][2] This condition, also known as 3-hydroxy-3-methylglutaric aciduria, disrupts leucine (B10760876) catabolism and ketogenesis, leading to episodes of metabolic crisis with hypoketotic hypoglycemia, particularly in infants and young children.[2] The pathophysiology of the neurological and cardiac damage seen in this disorder is linked to the toxic effects of accumulating organic acids, primarily 3-HMG.[3][4][5]

In vitro models are indispensable tools for dissecting the molecular mechanisms underlying 3-HMG-induced cellular dysfunction. These models allow for controlled investigation into cellular responses, identification of signaling pathways, and preclinical testing of potential therapeutic interventions. This document provides detailed application notes and protocols for establishing and utilizing in vitro models to study the multifaceted effects of 3-HMG, with a focus on oxidative stress, mitochondrial dysfunction, DNA damage, and inflammatory responses.

Cellular Models and Culture Conditions

The choice of an appropriate in vitro model is critical for studying the specific pathological aspects of 3-HMG toxicity.

  • Primary Astrocytes and Neuronal Co-cultures: Astrocytes are crucial for metabolic support and protection of neurons in the central nervous system.[6] Primary astrocyte cultures, often derived from rodent brain tissue (e.g., cerebral cortex or striatum), are highly relevant for studying the neurotoxic effects of 3-HMG, including its impact on oxidative stress and inflammatory responses.[7][8]

  • Immortalized Cell Lines:

    • Human Astrocytoma Cell Lines (e.g., U-251): These offer a more scalable and reproducible alternative to primary cells for studying astrocytic responses to 3-HMG.

    • Human Monocyte Cell Lines (e.g., THP-1): These are valuable for investigating the inflammatory effects of 3-HMG, particularly cytokine and chemokine production.

    • Fibroblasts: Skin fibroblasts from patients with HMGCL deficiency can be cultured to study the direct cellular consequences of the genetic defect.[1]

  • Tissue Homogenates: Preparations from rat brain (cerebral cortex, striatum) or heart tissue can be used for ex vivo studies to assess the immediate biochemical effects of 3-HMG on enzyme activities and oxidative stress markers.[3]

General Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for astrocytes) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded in multi-well plates and allowed to adhere and stabilize before treatment with 3-HMG at various concentrations and time points.

Key Experimental Applications and Protocols

The primary cellular effects of 3-HMG accumulation are the induction of oxidative stress, mitochondrial dysfunction, and DNA damage. The following are key experimental protocols to quantify these effects.

Assessment of Oxidative Stress

Oxidative stress is a central mechanism of 3-HMG toxicity, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[4][5]

a) Measurement of Intracellular ROS Production

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol: Intracellular ROS Detection using DCFH-DA

  • Cell Seeding: Seed astrocytes or other chosen cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 3 x 10^4 cells per well and allow them to adhere overnight.

  • 3-HMG Treatment: Treat the cells with varying concentrations of 3-HMG (e.g., 1-5 mM) for the desired duration (e.g., 1-24 hours). Include a vehicle-treated control group and a positive control (e.g., H₂O₂).

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium or Hank's Balanced Salt Solution (HBSS).

    • Remove the treatment medium and wash the cells twice with HBSS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with HBSS.

    • Add 100 µL of HBSS or PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

b) Quantification of Lipid Peroxidation

Lipid peroxidation, a consequence of oxidative damage to cellular membranes, can be quantified by measuring thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).[9]

Protocol: TBARS Assay for Lipid Peroxidation

  • Sample Preparation (Cell Lysate or Tissue Homogenate):

    • For adherent cells, wash with cold PBS, scrape, and centrifuge. Resuspend the pellet in RIPA buffer with protease inhibitors.

    • For tissue, homogenize ~25 mg in 250 µL of cold RIPA buffer.

    • Sonicate the samples on ice and then centrifuge at 1,600 x g for 10 minutes at 4°C. Collect the supernatant.

  • TBARS Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample supernatant with 100 µL of SDS solution and 2.5 mL of the TBA stock solution (containing TBA, acetic acid, and NaOH).

    • Vortex the mixture and incubate at 95°C for 60 minutes in a water bath.

    • Cool the tubes on ice for 10 minutes to stop the reaction.

    • Centrifuge at 1,000 x g for 10 minutes.

  • Measurement:

    • Transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

    • Quantify the MDA concentration using an extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.

Evaluation of DNA Damage

3-HMG and related metabolites can induce genotoxicity. The single-cell gel electrophoresis (Comet) assay is a sensitive method to detect DNA strand breaks in individual cells.[10]

Protocol: Alkaline Comet Assay for DNA Damage

  • Cell Preparation: After treatment with 3-HMG, harvest the cells and resuspend them in ice-cold PBS at a concentration of 2 x 10^4 cells/mL.

  • Embedding Cells in Agarose (B213101):

    • Mix 10 µL of the cell suspension with 70 µL of 1% low melting point agarose (at 37°C).

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 5-10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100, pH 10) for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH >13).

    • Allow the DNA to unwind for 20-30 minutes.

    • Perform electrophoresis at ~20-25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently wash the slides three times with neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.

    • Stain the DNA with a fluorescent dye such as propidium (B1200493) iodide or SYBR Green.

  • Visualization and Analysis:

    • Visualize the "comets" using a fluorescence microscope.

    • Quantify DNA damage using imaging software to measure parameters like tail length, % DNA in the tail, and tail moment.[11] An increase in these parameters indicates greater DNA damage.[11]

Assessment of Inflammatory Response

In vitro models can be used to determine if 3-HMG elicits an inflammatory response by measuring the production of cytokines and chemokines.

Protocol: Cytokine Quantification by ELISA

  • Cell Culture and Treatment: Culture monocytes (e.g., THP-1) or astrocytes in 24-well plates. Treat the cells with 3-HMG for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.

  • ELISA Procedure (General Steps for Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples (cell supernatants) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Data Presentation

Quantitative data from the described experiments should be summarized in tables to facilitate comparison between different concentrations of 3-HMG and control conditions.

Table 1: Effect of 3-HMG on Oxidative Stress Markers

Treatment GroupROS Production (% of Control)Lipid Peroxidation (nmol MDA/mg protein)
Control100 ± 5.20.8 ± 0.1
3-HMG (1 mM)145 ± 8.11.5 ± 0.2
3-HMG (2.5 mM)198 ± 10.52.4 ± 0.3
3-HMG (5 mM)250 ± 12.33.1 ± 0.4
*Note: Data are representative examples (mean ± SD). p < 0.05 compared to control.

Table 2: Effect of 3-HMG on DNA Damage

Treatment GroupComet Assay Tail Moment (Arbitrary Units)
Control3.2 ± 0.5
3-HMG (1 mM)8.9 ± 1.1
3-HMG (2.5 mM)15.4 ± 1.8
3-HMG (5 mM)22.1 ± 2.5
Note: Data are representative examples (mean ± SD). p < 0.05 compared to control.

Table 3: Effect of 3-HMG on Inflammatory Cytokine Production

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control15 ± 325 ± 5
3-HMG (1 mM)45 ± 660 ± 8
3-HMG (2.5 mM)80 ± 9110 ± 12
3-HMG (5 mM)125 ± 15180 ± 20
*Note: Data are representative examples (mean ± SD). p < 0.05 compared to control.

Signaling Pathways and Visualization

3-HMG-induced cellular stress is mediated by complex signaling networks. While research is ongoing, evidence suggests the involvement of pathways related to mitochondrial function and cellular stress responses, such as the MAPK and PI3K/Akt pathways.[3][12][13]

Protocol: Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Following treatment with 3-HMG, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Visualizations

Experimental_Workflow_Oxidative_Stress cluster_cell_culture Cell Culture & Treatment cluster_assay ROS Assay cluster_analysis Data Acquisition & Analysis start Seed Astrocytes in 96-well Plate treatment Treat with 3-HMG (1-5 mM) start->treatment wash1 Wash with HBSS treatment->wash1 stain Incubate with 10 µM DCFH-DA wash1->stain wash2 Wash with HBSS stain->wash2 read Measure Fluorescence (Ex: 485 nm, Em: 535 nm) wash2->read analyze Quantify ROS Production read->analyze

Caption: Workflow for assessing 3-HMG-induced ROS production.

Signaling_Pathway HMG 3-Hydroxy-3-Methylglutaric Acid Mito Mitochondrial Dysfunction HMG->Mito ROS Increased ROS Mito->ROS MAPK MAPK Pathway (ERK) ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt OxStress Oxidative Damage (Lipids, Proteins, DNA) ROS->OxStress Inflammation Inflammation (Cytokine Production) MAPK->Inflammation Apoptosis Cellular Dysfunction & Apoptosis PI3K_Akt->Apoptosis Modulates OxStress->Apoptosis Inflammation->Apoptosis

Caption: Hypothesized signaling pathways affected by 3-HMG.

References

Animal Models of 3-Hydroxy-3-Methylglutaric Aciduria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available animal models for 3-hydroxy-3-methylglutaric aciduria (3-HMG-CoA lyase deficiency), a rare autosomal recessive inborn error of metabolism. This disorder affects the final step of leucine (B10760876) degradation and ketogenesis, leading to hypoketotic hypoglycemia and metabolic acidosis. The information presented here is intended to guide researchers in selecting appropriate models and designing experiments for studying the pathophysiology of the disease and for the development of novel therapeutic strategies.

Introduction to 3-Hydroxy-3-Methylglutaric Aciduria Animal Models

The primary enzyme deficient in this disease is 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL). Animal models are crucial for understanding the disease mechanisms and for preclinical testing of potential treatments. To date, the most informative models have been genetically engineered mice.

Total Knockout Mouse Model

A complete knockout of the Hmgcl gene in mice has been generated through gene targeting. However, this model has significant limitations for studying postnatal disease progression.

  • Phenotype: Homozygous knockout (Hmgcl-/-) embryos are not viable and die around 11.5 days post-coitum.[1][2]

  • Pathology: The embryos exhibit marked vacuolization, particularly in the liver. Ultrastructural analysis of hepatocytes reveals abnormal, dilated mitochondria.[1][2]

  • Utility: This model is primarily useful for studying the essential role of HMG-CoA lyase in embryonic development.

Cardiac-Specific Knockout Mouse Model

To overcome the prenatal lethality of the full knockout, a cardiac-specific knockout mouse model (HLHKO) has been developed. This is achieved by inducing Cre recombinase-mediated deletion of exon 2 of the Hmgcl gene in cardiomyocytes at a specific age (e.g., two months).[3]

  • Phenotype: These mice are viable but develop cardiomyopathy, which is a known and potentially fatal complication in human patients with 3-HMG-CoA lyase deficiency.[3]

  • Utility: The HLHKO mouse is a valuable model for studying the cardiac-specific pathophysiology of the disease and for testing therapies aimed at preventing or treating cardiomyopathy.

Data from Animal Models

The following tables summarize the key quantitative data obtained from the characterization of the cardiac-specific HMGCL knockout mice.

Table 1: Urinary Organic Acid Analysis in HLHKO Mice
AnalyteGenotypeConcentration (mmol/mol creatinine)Significance
3-methylglutaconic acidControl37.6 ± 2.4p < 0.001
HLHKO700.8 ± 48.4

Data presented as mean ± SEM.[3]

Table 2: Plasma Acylcarnitine Profile in HLHKO Mice
AnalyteGenotypeConcentration (μmol/L)Significance
C5-hydroxyacylcarnitineControl0.048 ± 0.005p < 0.001
HLHKO0.248 ± 0.014

Data presented as mean ± SEM.[3]

Table 3: Cardiac Acyl-CoA Levels in HLHKO Mice after KIC Loading
Acyl-CoA RatioGenotypeValue
HMG-CoA/acetyl-CoAHLHKOHigher than basal conditions
HMG-CoA/succinyl-CoAHLHKOHigher than basal conditions

KIC (α-ketoisocaproate) is a precursor in the leucine degradation pathway.[3]

Experimental Protocols

The following are generalized protocols for key experiments used in the study of 3-HMG-CoA lyase deficiency animal models.

Generation of a Cardiac-Specific Knockout Mouse

This protocol outlines the general steps for creating a conditional knockout mouse model using the Cre-lox system.

  • Animal Models: Obtain mice with a floxed Hmgcl allele (e.g., exon 2 flanked by loxP sites) and mice expressing Cre recombinase under the control of a cardiomyocyte-specific promoter (e.g., α-myosin heavy chain).

  • Breeding: Cross the two mouse lines to generate offspring that are heterozygous for both the floxed allele and the Cre transgene. Subsequently, intercross these mice to obtain homozygous floxed mice that also carry the Cre transgene.

  • Genotyping: At weaning, perform PCR-based genotyping on tail-tip DNA to identify mice with the desired genotype (Hmgcl fl/fl; Cre+).

  • Induction of Deletion (if applicable): If using an inducible Cre system (e.g., Cre-ERT2), administer tamoxifen (B1202) to the adult mice to induce Cre-mediated recombination and deletion of the target exon in cardiomyocytes.

  • Confirmation of Knockout: At the end of the study, confirm the tissue-specific knockout by performing Western blot or qPCR for HMGCL protein or mRNA, respectively, on heart tissue lysates.

Metabolite Profiling

This protocol describes the analysis of key biomarkers in urine and plasma.

  • Sample Collection:

    • Urine: Place mice in metabolic cages for 24-hour urine collection. Add a preservative (e.g., sodium azide) to the collection tube.

    • Plasma: Collect whole blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Preparation:

    • Urinary Organic Acids: Thaw urine samples and centrifuge to remove precipitates. Use a fixed volume or normalize to creatinine (B1669602) concentration. Derivatize the organic acids (e.g., by silylation) for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Plasma Acylcarnitines: Thaw plasma samples. Perform derivatization (e.g., butylation) followed by analysis using tandem mass spectrometry (MS/MS).

  • Analysis:

    • Inject the prepared samples into a GC-MS or MS/MS system.

    • Identify and quantify the target metabolites (e.g., 3-methylglutaconic acid, C5-hydroxyacylcarnitine) by comparing their retention times and mass spectra to those of authentic standards.

    • Normalize urinary organic acid concentrations to creatinine levels to account for variations in urine dilution.

Histological Analysis

This protocol provides a general workflow for the histological examination of tissues.

  • Tissue Harvest and Fixation: Euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the tissues of interest (e.g., heart, liver) and post-fix in 4% PFA overnight at 4°C.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphology, deparaffinize and rehydrate the sections, then stain with H&E.

    • Special Stains: Use other stains as needed (e.g., Masson's trichrome for fibrosis in the heart).

  • Imaging: Mount the stained sections with a coverslip and examine them under a light microscope. Capture digital images for analysis.

Ultrastructural Analysis (Transmission Electron Microscopy)

This protocol is for the high-resolution imaging of cellular organelles, particularly mitochondria.

  • Tissue Fixation: Perfuse the animal with a fixative suitable for electron microscopy (e.g., a mixture of glutaraldehyde (B144438) and paraformaldehyde in a cacodylate buffer). Dissect small pieces (approx. 1 mm³) of the tissue of interest and continue fixation overnight at 4°C.

  • Post-fixation and Staining: Post-fix the tissue blocks in osmium tetroxide, followed by en bloc staining with uranyl acetate.

  • Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed in an epoxy resin.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and place them on copper grids.

  • Imaging: Stain the sections with lead citrate (B86180) and examine them using a transmission electron microscope. Capture images of mitochondria and other organelles for morphological analysis.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of 3-HMG-CoA lyase deficiency.

Leucine_Metabolism_and_Ketogenesis cluster_pathway Leucine Degradation and Ketogenesis cluster_deficiency In HMGCL Deficiency Leucine Leucine HMG_CoA HMG-CoA Leucine->HMG_CoA ...multiple steps Acetyl_CoA_1 Acetyl-CoA HMG_CoA->Acetyl_CoA_1 HMGCL Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL Accumulation Accumulation of HMG-CoA and precursors Acetyl_CoA_2 Acetyl-CoA Acetoacetate->Acetyl_CoA_2 Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies Deficiency Deficiency of Acetoacetate and Ketone Bodies Experimental_Workflow cluster_model Model Generation cluster_phenotyping Phenotypic Analysis cluster_intervention Therapeutic Intervention Generate_Model Generate Cardiac-Specific Hmgcl KO Mice Genotype Genotype Animals Generate_Model->Genotype Metabolite_Profiling Metabolite Profiling (Urine & Plasma) Genotype->Metabolite_Profiling Histology Histological Analysis (Heart, Liver) Genotype->Histology TEM Ultrastructural Analysis (Mitochondria) Genotype->TEM Drug_Treatment Administer Therapeutic Compound Genotype->Drug_Treatment Assess_Outcome Assess Therapeutic Efficacy Drug_Treatment->Assess_Outcome

References

Application Note: High-Throughput Screening for Tertiary Alcohol Modulators of RORγt

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, primarily through their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). Consequently, RORγt has emerged as a high-priority therapeutic target for the discovery of novel immunomodulatory agents.

Recent drug discovery efforts have identified various classes of small molecule modulators of RORγt. Among these, compounds featuring a tertiary alcohol moiety have been identified as a promising chemotype. Tertiary alcohols can offer improved metabolic stability and provide key interaction points within the ligand-binding pocket of RORγt. This application note provides detailed protocols for high-throughput screening (HTS) to identify and characterize tertiary alcohol modulators of RORγt using two robust assay formats: a LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based luciferase reporter gene assay.

RORγt Signaling Pathway

RORγt is activated by various upstream signaling pathways initiated by cytokines such as IL-6, TGF-β, and IL-23. These signals lead to the activation of transcription factors like STAT3 and IRF4, which in turn induce the expression of RORγt. RORγt then translocates to the nucleus and binds to ROR Response Elements (ROREs) in the promoter regions of target genes, most notably IL17A and IL17F, driving their transcription and leading to the production and secretion of IL-17.

RORgt_Signaling_Pathway Cytokines IL-6, TGF-β, IL-23 Receptors Cytokine Receptors Cytokines->Receptors STAT3_IRF4 STAT3 / IRF4 Receptors->STAT3_IRF4 Signal Transduction RORgt_expression RORγt Expression STAT3_IRF4->RORgt_expression Induces RORgt_protein RORγt Protein RORgt_expression->RORgt_protein Translation RORgt_active Active RORγt RORgt_protein->RORgt_active Activation Nucleus Nucleus RORE ROREs RORgt_active->Nucleus Translocation RORgt_active->RORE Binds IL17_transcription IL-17 Gene Transcription RORE->IL17_transcription Promotes IL17_protein IL-17 Protein IL17_transcription->IL17_protein Translation Secretion Secretion IL17_protein->Secretion Inflammation Inflammation Secretion->Inflammation

Caption: RORγt Signaling Pathway Leading to IL-17 Production.

Experimental Protocols

LanthaScreen® TR-FRET RORγt Coactivator Recruitment Assay

This assay quantifies the ability of test compounds to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide. Inverse agonists will inhibit this interaction, leading to a decrease in the TR-FRET signal.

Materials:

  • RORγt-LBD, GST-tagged (Thermo Fisher Scientific)

  • Tb-anti-GST Antibody (Thermo Fisher Scientific)

  • Fluorescein-SRC1-4 Coactivator Peptide (Thermo Fisher Scientific)

  • LanthaScreen® TR-FRET Buffer (Thermo Fisher Scientific)

  • Test Compounds (Tertiary Alcohols) dissolved in 100% DMSO

  • 384-well, low-volume, black microplates (e.g., Corning #3676)

  • Plate reader capable of TR-FRET measurements (e.g., equipped with filters for 340 nm excitation and 495/520 nm emission)

Protocol:

  • Reagent Preparation:

    • Prepare a 2X RORγt-LBD/Tb-anti-GST Antibody mix in TR-FRET buffer. The final concentration should be optimized, but a starting point is 10 nM RORγt-LBD and 4 nM Tb-anti-GST Antibody.

    • Prepare a 2X Fluorescein-SRC1-4 peptide solution in TR-FRET buffer. A typical final concentration is 200 nM.

    • Prepare serial dilutions of the tertiary alcohol test compounds in 100% DMSO. Then, dilute these compounds into TR-FRET buffer to create a 4X final concentration stock plate. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate. For control wells, add 5 µL of buffer with DMSO (for no-compound and maximum-signal controls).

    • Add 5 µL of the 2X RORγt-LBD/Tb-anti-GST Antibody mix to all wells.

    • Add 10 µL of the 2X Fluorescein-SRC1-4 peptide solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader. Set the excitation wavelength to 340 nm and measure emission at 495 nm (Terbium emission) and 520 nm (FRET-sensitized Fluorescein emission).

    • The TR-FRET ratio is calculated as (520 nm emission / 495 nm emission) * 1000.

  • Data Analysis:

    • Normalize the data using the no-compound (0% inhibition) and no-receptor (100% inhibition) controls.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

RORγt Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORγt in a cellular context. Compounds that inhibit RORγt will decrease the expression of a luciferase reporter gene under the control of ROREs.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • RORγt expression plasmid

  • RORE-luciferase reporter plasmid (e.g., pGL4.35[luc2P/9X-GAL4-UAS/Hygro] from Promega, with ROREs cloned upstream of the promoter)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • DMEM with 10% FBS

  • Test Compounds (Tertiary Alcohols) dissolved in 100% DMSO

  • 96-well, white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

    • Co-transfect the cells with the RORγt expression plasmid, the RORE-luciferase reporter plasmid

Application Note: Rapid Screening of Organic Acids using Direct Analysis in Real Time (DART) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a rapid and straightforward method for the screening of organic acids in various sample matrices using Direct Analysis in Real Time (DART) mass spectrometry. DART-MS allows for the direct analysis of samples in their native state with minimal or no preparation, making it an ideal tool for high-throughput screening in research, clinical diagnostics, and drug development. This document provides a generalized protocol for sample handling, instrumentation setup, and data acquisition for the qualitative and semi-quantitative analysis of organic acids. While DART-MS is primarily a screening technique, this note also discusses considerations for quantitative analysis and provides reference data from established chromatographic methods.

Introduction

Organic acids are a diverse group of compounds that play critical roles in numerous biological and chemical processes. They are key intermediates in metabolic pathways, important components of food and beverages, and common counter-ions in pharmaceutical formulations. Traditional methods for organic acid analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often require extensive sample preparation and derivatization, which can be time-consuming and introduce analytical variability.[1][2]

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct detection of analytes from a variety of surfaces with minimal sample preparation.[3] In DART, a heated stream of metastable helium or nitrogen gas is directed at the sample, causing thermal desorption and ionization of the analytes. The resulting ions are then introduced into a mass spectrometer for detection. This technique is particularly well-suited for rapid screening applications where high throughput is essential. This application note provides a protocol for the use of DART-MS for the rapid screening of organic acids.

Experimental Workflow

The general workflow for the analysis of organic acids by DART-MS is depicted in the following diagram.

DART_MS_Workflow cluster_sample_prep Sample Preparation cluster_dart_ms DART-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., biofluid, food homogenate) Dilution Dilution (if necessary) SampleCollection->Dilution Extraction Liquid Extraction (optional, for complex matrices) Dilution->Extraction Acidification Acidification (for salt forms) Extraction->Acidification SampleSpotting Sample Spotting (onto sample holder) Acidification->SampleSpotting DART_Source DART Ion Source (Heated Gas Stream) SampleSpotting->DART_Source Sample Introduction Mass_Spectrometer Mass Spectrometer (e.g., TOF, Orbitrap) DART_Source->Mass_Spectrometer Ion Transfer DataAcquisition Data Acquisition (Mass Spectra) Mass_Spectrometer->DataAcquisition Data Output DataProcessing Data Processing (Peak Identification) DataAcquisition->DataProcessing Reporting Reporting (Qualitative/Semi-Quantitative Results) DataProcessing->Reporting

Caption: Experimental workflow for DART-MS analysis of organic acids.

Experimental Protocols

Materials and Reagents
  • Organic acid standards (e.g., lactic acid, citric acid, succinic acid, fatty acids)

  • Solvents: Methanol (B129727), isopropanol, acetonitrile, water (LC-MS grade or higher)

  • Formic acid or other strong acid for acidification

  • Sample holders for DART-MS (e.g., glass capillaries, metal mesh)

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For many samples, minimal preparation is required.

1. Liquid Samples (e.g., urine, cell culture media):

  • Dilute the sample 1:10 or 1:100 with a suitable solvent (e.g., 50:50 methanol:water) to reduce matrix effects.
  • If organic acid salts are of interest, add a small amount of a strong acid (e.g., 0.1% formic acid) to the diluted sample to convert the salts to their more volatile free acid form.[4]
  • Vortex the sample briefly.
  • Using a micropipette, spot a small aliquot (1-5 µL) of the diluted sample onto a DART-MS sample holder and allow the solvent to evaporate.

2. Solid Samples (e.g., food, tissue):

  • Homogenize the sample.
  • Perform a simple liquid extraction by adding a suitable solvent (e.g., methanol or acetonitrile), vortexing, and centrifuging to pellet the solid material.
  • Transfer the supernatant to a clean vial.
  • Proceed with dilution and spotting as described for liquid samples.
  • For more complex matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be employed for sample cleanup.[5]

3. Direct Analysis of Surfaces:

  • For some samples, direct analysis of the surface is possible by positioning the sample directly in the DART gas stream.

DART-MS Instrumentation and Parameters

The following are general parameters for DART-MS analysis of organic acids. Optimization of these parameters, particularly the gas temperature, is recommended for specific applications.

ParameterRecommended Setting
Ionization Mode Negative Ion Mode
DART Gas Helium
Gas Flow Rate 2-4 L/min
Gas Heater Temp. 200-400 °C
Grid Electrode Voltage 250 V
Sampling Speed 5 mm/s

Mass Spectrometer Parameters (example for a time-of-flight instrument):

ParameterRecommended Setting
Mass Range m/z 50-1000
Acquisition Rate 2 spectra/s
Ion Guide Voltage 600 V
Detector Voltage 2500 V

Data Presentation

DART-MS is a powerful tool for rapid, qualitative screening. For quantitative analysis, the development of a robust method including the use of internal standards and thorough validation is necessary. The following table provides reference limits of detection (LOD) and quantification (LOQ) for selected organic acids from more established LC-MS and GC-MS methods to provide an indication of expected concentration ranges in biological and food samples.[1][6][7][8]

Organic AcidLOD (µg/mL)LOQ (µg/mL)Analytical Method
Lactic Acid0.2 - 1.00.5 - 5.0LC-MS, GC-MS
Pyruvic Acid0.1 - 0.50.3 - 2.0LC-MS, GC-MS
Succinic Acid0.05 - 0.20.1 - 0.6LC-MS, GC-MS
Malic Acid0.1 - 0.40.3 - 1.2LC-MS, GC-MS
Citric Acid0.2 - 0.80.5 - 2.5LC-MS, GC-MS
Fumaric Acid0.05 - 0.20.1 - 0.6LC-MS, GC-MS
α-Ketoglutaric Acid0.1 - 0.50.3 - 1.5LC-MS, GC-MS

Note: These values are approximate and can vary significantly depending on the specific method, instrument, and matrix.

Signaling Pathway and Logical Relationships

The ionization process in DART for organic acids in negative ion mode can be summarized as follows:

DART_Ionization_Pathway He He He_star He He->He_star Glow Discharge N2 N2 He_star->N2 Penning Ionization N2_star N2 N2->N2_star e_minus e- N2_star->e_minus O2 O2 e_minus->O2 Electron Capture O2_minus O2- O2->O2_minus M Analyte (Organic Acid) O2_minus->M Proton Abstraction MH [M-H]- M->MH

Caption: Ionization pathway for organic acids in negative mode DART-MS.

Conclusion

DART-MS offers a rapid and effective method for the high-throughput screening of organic acids in a variety of sample types. The minimal sample preparation requirements and fast analysis times make it a valuable tool in metabolomics, food science, and pharmaceutical analysis. While primarily a qualitative screening technique, with appropriate method development and validation, semi-quantitative or quantitative results can be achieved. The protocols and information presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to begin utilizing DART-MS for their organic acid analysis needs.

References

Application Notes and Protocols for NMR Resolution of 2-Hydroxy Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of the enantiomeric composition of 2-hydroxy acids is critical in various fields, including drug development, metabolomics, and food science. Enantiomers of the same 2-hydroxy acid can exhibit distinct biological activities, making their separation and quantification essential. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for structural elucidation, cannot directly distinguish between enantiomers in an achiral environment. However, by employing chiral derivatizing agents (CDAs), it is possible to convert a mixture of enantiomers into a mixture of diastereomers, which are distinguishable by NMR.

This document provides detailed application notes and experimental protocols for the use of common chiral derivatizing agents for the resolution of 2-hydroxy acid enantiomers by NMR spectroscopy. The methods described herein offer a reliable and efficient alternative to chromatographic techniques.

Principle of Chiral Derivatization for NMR Analysis

The fundamental principle behind this method is the conversion of a pair of enantiomers, which are non-superimposable mirror images and thus have identical physical properties in an achiral environment, into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. This conversion is achieved by reacting the racemic or enantiomerically enriched 2-hydroxy acid with an enantiomerically pure chiral derivatizing agent. The resulting diastereomeric products will exhibit different chemical shifts (δ) for corresponding protons, allowing for their individual detection and quantification. The difference in chemical shifts between the two diastereomers for a given proton is denoted as Δδ. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original 2-hydroxy acid sample can be determined.

Featured Chiral Derivatizing Agents

This document details the application of three effective chiral derivatizing agents for the NMR resolution of 2-hydroxy acids:

  • Diacetyl-L-tartaric Anhydride (B1165640) (DATAN): A readily available and highly reactive CDA that forms diastereomeric esters with the hydroxyl group of 2-hydroxy acids.

  • Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA): A widely used CDA, particularly effective for determining the absolute configuration of alcohols. Its acid chloride (MTPA-Cl) is highly reactive towards the hydroxyl group of 2-hydroxy acids. The presence of a trifluoromethyl (-CF3) group allows for analysis by ¹⁹F NMR, which often provides a cleaner spectrum with greater signal dispersion.

  • Three-Component System (2-Formylphenylboronic Acid and a Chiral Amine): A modern and versatile approach where a chiral environment is created in situ by the condensation of the 2-hydroxy acid, 2-formylphenylboronic acid, and an enantiopure chiral amine.

Quantitative Data Summary

The following tables summarize the reported ¹H NMR chemical shift differences (Δδ) for the diastereomers formed from the reaction of various 2-hydroxy acids with the featured chiral derivatizing agents. These values are indicative of the resolution achievable with each method.

Table 1: ¹H NMR Chemical Shifts (ppm) and Chemical Shift Differences (Δδ) for 2-Hydroxy Acids Derivatized with Diacetyl-L-tartaric Anhydride (DATAN)

2-Hydroxy AcidProtonD-Enantiomer Derivative (δ)L-Enantiomer Derivative (δ)Δδ (ppm)
2-Hydroxyglutarate H25.225.170.05
H3 (a)2.212.210.00
H3 (b)2.112.110.00
H4 (a)2.512.580.07
H4 (b)2.412.410.00
Lactate H25.165.130.03
CH₃1.591.580.01
Malate H25.485.460.02
H3 (a)3.093.140.05
H3 (b)2.952.950.00

Data extracted from a study where spectra were recorded at 14.1 T.[1]

Table 2: ¹H and ¹⁹F NMR Chemical Shift Differences (Δδ) for 2-Hydroxy Acids Derivatized with Mosher's Acid (MTPA)

2-Hydroxy AcidProton/NucleusDiastereomer 1 (δ)Diastereomer 2 (δ)Δδ (ppm)
Generic 2-Hydroxy Acid H2VariesVaries0.03 - 0.13
¹⁹FVariesVaries0.11 - 0.71

Table 3: ¹H and ¹⁹F NMR Chemical Shift Differences (Δδ) for 2-Hydroxy Acids in a Three-Component System

2-Hydroxy AcidChiral AmineProton/NucleusDiastereomer 1 (δ)Diastereomer 2 (δ)Δδ (ppm)
Various Hydroxy Acids ¹⁹F-labeled chiral amine¹⁹F (-CF₃)VariesVariesSignificant
¹⁹F (-OCF₃)VariesVariesSignificant

Note: This method is highly versatile, and the observed chemical shift differences are significant, particularly in ¹⁹F NMR, allowing for the simultaneous analysis of multiple chiral hydroxy acids.[3]

Experimental Protocols

Protocol 1: Derivatization with Diacetyl-L-tartaric Anhydride (DATAN)

This protocol is adapted from a microwave-assisted synthesis method, which is rapid and quantitative.[1]

Materials:

  • 2-Hydroxy acid standard or sample

  • Diacetyl-L-tartaric anhydride (DATAN)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Glacial acetic acid

  • Deuterated water (D₂O) with internal standard (e.g., DSS)

  • Microwave synthesizer

  • Lyophilizer

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the 2-hydroxy acid sample in a solution of water and methanol (B129727) and lyophilize to complete dryness in a microwave reaction vial.

  • Derivatization Reaction:

    • Prepare a fresh solution of DATAN in a 4:1 mixture of acetonitrile and glacial acetic acid (e.g., 50 mg/mL).

    • For standards, use a molar ratio of approximately 2:3 (2-hydroxy acid:DATAN).[1] For biological extracts, a sufficient excess of DATAN is required to ensure complete reaction with all hydroxyl and amino groups.[1]

    • Add the DATAN solution to the dried sample.

  • Microwave-Assisted Synthesis:

    • Seal the reaction vial and place it in the microwave synthesizer.

    • Irradiate at 70°C for 7 minutes.[1]

  • Sample Preparation for NMR:

    • After the reaction, cool the vial to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a lyophilizer.

    • Reconstitute the dried residue in a known volume of D₂O containing a suitable internal standard (e.g., DSS) for NMR analysis.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at a suitable temperature (e.g., 20°C).

    • For structural confirmation, 2D NMR experiments such as DQF-COSY can be performed.[1]

Protocol 2: Derivatization with Mosher's Acid Chloride (MTPA-Cl)

This is a general protocol for the derivatization of secondary alcohols, which can be applied to 2-hydroxy acids.

Materials:

  • 2-Hydroxy acid sample

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous pyridine (B92270) or other suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dry the 2-hydroxy acid sample thoroughly under high vacuum. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Derivatization Reaction (prepare two separate reactions, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl):

    • Dissolve the dried 2-hydroxy acid (1.0 eq) in anhydrous DCM in an NMR tube or a small reaction vial.

    • Add anhydrous pyridine (2.0-3.0 eq).

    • Add MTPA-Cl (1.1-1.2 eq) dropwise to the solution.

    • Allow the reaction to proceed at room temperature for several hours or until completion, monitoring by TLC or NMR if necessary.

  • Work-up (if not performed in an NMR tube):

    • Quench the reaction with a small amount of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Sample Preparation for NMR:

    • Dissolve the dried product in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons to determine the absolute configuration.

Protocol 3: Three-Component Derivatization

This protocol describes a rapid and efficient method for the enantiodiscrimination of 2-hydroxy acids.[4]

Materials:

  • 2-Hydroxy acid sample

  • 2-Formylphenylboronic acid

  • Enantiopure chiral amine (e.g., (R)-α-methylbenzylamine)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • In-situ Reaction:

    • In an NMR tube, dissolve the 2-hydroxy acid sample (1.0 eq), 2-formylphenylboronic acid (1.0 eq), and the enantiopure chiral amine (1.0 eq) in the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire ¹H or ¹⁹F NMR (if a fluorine-containing chiral amine is used) spectra directly on the reaction mixture.

    • The diastereomeric products are formed in situ, and their signals can be directly observed and integrated.

Visualizations

Signaling Pathways and Experimental Workflows

Chiral_Derivatization_Principle cluster_enantiomers Enantiomeric Mixture cluster_diastereomers Diastereomeric Mixture R-Enantiomer R-Enantiomer R,S'-Diastereomer R,S'-Diastereomer R-Enantiomer->R,S'-Diastereomer Reaction S-Enantiomer S-Enantiomer S,S'-Diastereomer S,S'-Diastereomer S-Enantiomer->S,S'-Diastereomer Reaction CDA Chiral Derivatizing Agent (e.g., S'-CDA) CDA->R,S'-Diastereomer CDA->S,S'-Diastereomer NMR_Spectrum NMR Spectrum (Distinct Signals) R,S'-Diastereomer->NMR_Spectrum S,S'-Diastereomer->NMR_Spectrum

DATAN_Workflow Start Start: 2-Hydroxy Acid Sample Lyophilize Lyophilize to Dryness Start->Lyophilize Add_DATAN Add DATAN Solution (ACN/Acetic Acid) Lyophilize->Add_DATAN Microwave Microwave Irradiation (70°C, 7 min) Add_DATAN->Microwave Dry_Sample Evaporate Solvent Microwave->Dry_Sample Reconstitute Reconstitute in D₂O with Internal Standard Dry_Sample->Reconstitute NMR Acquire NMR Spectrum Reconstitute->NMR End End: Quantitative Analysis NMR->End

Mosher_Workflow cluster_R (R)-MTPA-Cl Derivatization cluster_S (S)-MTPA-Cl Derivatization Start_R Dried 2-Hydroxy Acid React_R React with (R)-MTPA-Cl and Pyridine in DCM Start_R->React_R NMR_R Acquire ¹H/¹⁹F NMR React_R->NMR_R Analysis Compare Spectra (Calculate Δδ = δS - δR) NMR_R->Analysis Start_S Dried 2-Hydroxy Acid React_S React with (S)-MTPA-Cl and Pyridine in DCM Start_S->React_S NMR_S Acquire ¹H/¹⁹F NMR React_S->NMR_S NMR_S->Analysis End Determine Enantiomeric Excess & Absolute Configuration Analysis->End

Conclusion

Chiral derivatization followed by NMR analysis is a robust and reliable method for the determination of the enantiomeric composition of 2-hydroxy acids. The choice of the derivatizing agent will depend on the specific 2-hydroxy acid, the desired level of resolution, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement these techniques in their laboratories.

References

Application Notes and Protocols for Accurate 3-Hydroxyglutarate (3-HG) Quantification Using the Stable Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyglutaric acid (3-HG) is a critical biomarker for several inherited metabolic disorders, most notably Glutaric Aciduria Type 1 (GA1). Accurate quantification of 3-HG in biological matrices is paramount for the diagnosis, monitoring, and development of therapeutic interventions for these conditions. The stable isotope dilution (SID) method, coupled with mass spectrometry (MS), offers unparalleled accuracy and precision for this application. This document provides detailed application notes and protocols for the quantification of 3-HG using SID-MS.

The principle of the stable isotope dilution method relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., deuterium-labeled 3-HG) as an internal standard to the sample at the beginning of the sample preparation process. This internal standard behaves identically to the endogenous analyte throughout extraction, derivatization, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the endogenous analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved, as any sample loss during preparation will affect both the analyte and the internal standard equally.

Signaling Pathway and Analyte Structure

The accumulation of 3-hydroxyglutaric acid is a key pathological feature in Glutaric Aciduria Type 1, an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzyme is crucial for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan. Its deficiency leads to the accumulation of upstream metabolites, including glutaric acid and 3-hydroxyglutaric acid.

cluster_inhibition Inhibition Lys_Hyl_Trp Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lys_Hyl_Trp->Glutaryl_CoA Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA GCDH GA Glutaric Acid Glutaryl_CoA->GA Three_HG 3-Hydroxyglutaric Acid Glutaryl_CoA->Three_HG Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA GCDH Glutaryl-CoA Dehydrogenase

Simplified metabolic pathway leading to 3-HG accumulation in GA1.

The structures of 3-hydroxyglutaric acid and its commonly used deuterated internal standard are shown below. The isotopic label (deuterium, D) increases the mass of the internal standard, allowing for its differentiation from the endogenous 3-HG by the mass spectrometer.

Chemical structures of 3-HG and its deuterated internal standard.

Experimental Protocols

Two primary methodologies are presented for the quantification of 3-HG: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Method

This method involves a derivatization step to increase the volatility of 3-HG for gas chromatography.

1. Sample Preparation:

  • To 100 µL of plasma, urine (normalized to creatinine), or cerebrospinal fluid, add a known amount of deuterated 3-HG internal standard (e.g., d5-3-HG).

  • Perform a solid-phase extraction (SPE) or a double liquid-liquid extraction to isolate the organic acids.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

  • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[1]

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. For TMS-derivatized 3-HG, characteristic ion transitions can be monitored, for example, m/z 349 → 333.[1]

Protocol 2: LC-MS/MS Method

This method offers high specificity and often requires less sample preparation than GC-MS.

1. Sample Preparation:

  • To 50 µL of plasma or urine, add the deuterated 3-HG internal standard.

  • Precipitate proteins by adding acetonitrile.[2]

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Dry the supernatant under nitrogen.

2. Derivatization (Butylation):

  • Add 3 M HCl in 1-butanol (B46404) to the dried residue and heat to form the butyl-ester derivatives.[2]

  • Dry the derivatized sample.

  • Reconstitute the final residue in a solvent compatible with the LC mobile phase (e.g., 50% methanol-water solution).[2]

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Liquid Chromatography: Use a C8 or C18 reversed-phase column to achieve chromatographic separation of 3-HG from its isomers, such as 2-hydroxyglutaric acid (2-HG).[2] A typical elution for the butyl-ester derivative of 3-HG is around 7.82 minutes, while 2-HG elutes at approximately 8.21 minutes.[2]

  • Tandem Mass Spectrometry: Operate the mass spectrometer in MRM mode to monitor specific precursor-to-product ion transitions for both endogenous 3-HG and the deuterated internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained using the stable isotope dilution method for 3-HG quantification.

Table 1: 3-HG Concentrations in Biological Fluids from Control Subjects

Biological MatrixConcentration RangeReference
Urine0.88-4.5 mmol/mol creatinine[3]
Plasma0.018-0.10 µmol/L[3]
Cerebrospinal Fluid (CSF)0.022-0.067 µmol/L[3]
Amniotic Fluid0.056-0.11 µmol/L[3]

Table 2: Method Validation Parameters for LC-MS/MS Quantification of 3-HG [2]

ParameterValue
Linearity Range6.20-319 ng/mL (r² = 0.9996)
Reportable Range1.54-384 ng/mL
Limit of Detection (LOD)0.348 ng/mL
Limit of Quantitation (LOQ)1.56 ng/mL
Intra-assay %CV2-18%
Inter-assay %CV2-18%
Recovery66-115%

Workflow Diagram

The general workflow for the stable isotope dilution method for 3-HG quantification is depicted below.

Sample Biological Sample (Plasma, Urine, CSF) Spike Spike with Deuterated Internal Standard (d-3-HG) Sample->Spike Extraction Sample Extraction (SPE or LLE) Spike->Extraction Derivatization Derivatization (e.g., Silylation or Butylation) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data Data Acquisition (Peak Area Ratios) Analysis->Data Quantification Quantification (Concentration Calculation) Data->Quantification

General experimental workflow for 3-HG quantification.

Conclusion

The stable isotope dilution mass spectrometry method provides a robust, sensitive, and specific approach for the accurate quantification of 3-hydroxyglutaric acid in various biological matrices. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this gold-standard technique for both clinical diagnostics and research applications. The ability to accurately measure 3-HG is crucial for improving our understanding and management of Glutaric Aciduria Type 1 and other related metabolic disorders.

References

Application Notes and Protocols for 3-Hydroxy-3-methylglutaric Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylglutaric acid (HMG) is a dicarboxylic organic acid that serves as a critical intermediate in the metabolic pathways of the essential amino acid leucine (B10760876) and the synthesis of ketone bodies.[1][2][3] In healthy individuals, HMG is present at trace levels. However, its accumulation in biological fluids, particularly urine, is a key biomarker for the inborn error of metabolism known as 3-hydroxy-3-methylglutaric aciduria.[4][5] This rare autosomal recessive disorder is caused by a deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL).[6][7] This enzyme deficiency disrupts the final step of leucine catabolism and ketogenesis, leading to the buildup of HMG and other upstream metabolites.[1][8]

Clinically, 3-hydroxy-3-methylglutaric aciduria can present with a wide spectrum of symptoms, ranging from mild developmental delay to severe neurological impairment, cardiomyopathy, and life-threatening metabolic crises.[9] Therefore, the accurate and timely quantification of 3-hydroxy-3-methylglutaric acid is crucial for the diagnosis, monitoring, and development of therapeutic strategies for this and related metabolic disorders.[9]

Application in Metabolomics

In the field of metabolomics, the analysis of 3-hydroxy-3-methylglutaric acid provides a window into the functional state of leucine metabolism and ketone body production. Its applications extend to:

  • Disease Diagnosis and Monitoring: Elevated levels of HMG are a primary diagnostic marker for 3-hydroxy-3-methylglutaric aciduria.[4][5] Monitoring its concentration can help in managing the dietary intake of leucine and assessing the effectiveness of treatment.

  • Biomarker Discovery: A study has shown a correlation between urinary 3-hydroxy-3-methylglutaric acid levels, PGC-1α methylation, and mitochondrial DNA copy number, suggesting its potential as a biomarker in disorders with mitochondrial dysfunction, such as Autism Spectrum Disorder.[10]

  • Drug Development: For therapies targeting metabolic disorders, the quantification of HMG can serve as a pharmacodynamic biomarker to evaluate the biochemical response to a therapeutic intervention.

  • Nutritional Science: Studying the levels of HMG can provide insights into the metabolic fate of dietary leucine and the body's capacity for ketogenesis under different physiological conditions.

Data Presentation: Quantitative Levels of 3-Hydroxy-3-methylglutaric Acid

The following table summarizes the typical concentrations of 3-Hydroxy-3-methylglutaric acid found in urine. It is important to note that reference ranges can vary between laboratories.

Biological MatrixPopulationTypical Concentration Range
UrineHealthy Individuals< 26 mmol/mol creatinine (B1669602)
UrinePatients with 3-hydroxy-3-methylglutaric aciduria200 - 11,000 mmol/mol creatinine

Signaling Pathways and Experimental Workflows

Biochemical Pathway of 3-Hydroxy-3-methylglutaric Acid Formation

The following diagram illustrates the central role of 3-Hydroxy-3-methylglutaric acid in the catabolism of leucine and the synthesis of ketone bodies. A deficiency in the enzyme HMG-CoA Lyase leads to the accumulation of 3-Hydroxy-3-methylglutaryl-CoA, which is then hydrolyzed to 3-Hydroxy-3-methylglutaric acid.

Biochemical Pathway of 3-Hydroxy-3-methylglutaric Acid Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA HMG_acid 3-Hydroxy-3-methylglutaric acid HMG_CoA->HMG_acid Hydrolysis (in enzyme deficiency) HMG_CoA_Lyase HMG-CoA Lyase HMG_CoA->HMG_CoA_Lyase Acetyl_CoA Acetyl-CoA Acetoacetate Acetoacetate HMG_CoA_Lyase->Acetyl_CoA HMG_CoA_Lyase->Acetoacetate

Biochemical pathway of 3-HMG formation.
Experimental Workflow for Urinary 3-Hydroxy-3-methylglutaric Acid Analysis

The diagram below outlines the typical workflow for the quantitative analysis of 3-Hydroxy-3-methylglutaric acid in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Urinary 3-HMG Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection (Store at -20°C) Normalization Thaw and Normalize to Creatinine Urine_Sample->Normalization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Normalization->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., TMS with BSTFA) Drying->Derivatization GC_MS Gas Chromatography- Mass Spectrometry Derivatization->GC_MS Data_Acquisition Data Acquisition (Scan or SIM mode) GC_MS->Data_Acquisition Quantification Quantification (Internal Standard Method) Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

Workflow for urinary 3-HMG analysis.

Experimental Protocols

Protocol 1: Quantitative Analysis of Urinary 3-Hydroxy-3-methylglutaric Acid by GC-MS

This protocol details a common method for the analysis of urinary organic acids, including 3-hydroxy-3-methylglutaric acid, using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.[11]

Materials:

  • Urine sample

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

  • 5M HCl

  • Sodium chloride (solid)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation and Normalization:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Determine the creatinine concentration of the urine sample.

    • In a clean glass test tube, pipette a volume of urine normalized to a specific amount of creatinine (e.g., a volume containing 1 µmol of creatinine).

    • Add a known amount of the internal standard to the urine sample.

  • Extraction:

    • Acidify the urine sample by adding 6 drops of 5M HCl to bring the pH to less than 2.[11]

    • Saturate the acidified urine with solid sodium chloride to improve the extraction efficiency of polar compounds.[11]

    • Add 2 ml of ethyl acetate to the tube.[11]

    • Cap the tube tightly and vortex vigorously for 2 minutes.[11]

    • Centrifuge the tube at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

    • Repeat the extraction step with another 2 ml of ethyl acetate and combine the organic layers.

  • Evaporation:

    • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (e.g., 40°C).

  • Derivatization:

    • To the dried residue, add 20 µl of pyridine.[11]

    • Add 100 µl of BSTFA with 1% TMCS.

    • Cap the tube tightly and vortex to dissolve the residue.

    • Heat the mixture at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivatives.[12]

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µl) of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for 3-HMG-TMS and the internal standard.[12] After trimethylsilylation, 3-hydroxy-3-methylglutaric acid can appear as two peaks, a tri-trimethylsilyl and a di-trimethylsilyl derivative.[13]

  • Data Analysis:

    • Identify the 3-HMG-TMS peak based on its retention time and mass spectrum.

    • Quantify the concentration of 3-HMG by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with known concentrations of 3-HMG.

    • Express the final concentration relative to the creatinine concentration (e.g., in mmol/mol creatinine).

References

Application of Tandem Mass Spectrometry in Newborn Screening for Glutaric Aciduria Type 1 (GA1)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glutaric Aciduria Type 1 (GA1) is an autosomal recessive inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This enzyme plays a crucial role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3] A deficiency in GCDH leads to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), in various body fluids and tissues.[1][4][5] Untreated, GA1 can lead to severe neurological damage, including dystonia and acute encephalopathic crises, often triggered by metabolic stress from infections or vaccinations.[1][5]

Newborn screening (NBS) using tandem mass spectrometry (MS/MS) has been instrumental in the early, presymptomatic detection of GA1, allowing for timely intervention that can significantly improve patient outcomes.[6] This application note provides a detailed overview of the principles, protocols, and data interpretation for the screening of GA1 in newborns using tandem mass spectrometry.

Biochemical Pathway of Glutaric Aciduria Type 1

The deficiency of glutaryl-CoA dehydrogenase disrupts the normal breakdown pathway of lysine, hydroxylysine, and tryptophan. This leads to an accumulation of glutaryl-CoA, which is then converted to glutaric acid and 3-hydroxyglutaric acid. Furthermore, glutaryl-CoA is conjugated with carnitine to form glutarylcarnitine (B602354) (C5DC), which serves as the primary biomarker for GA1 in newborn screening.[1][3][7]

GA1_Pathway cluster_catabolism Amino Acid Catabolism cluster_ga1 GA1 Pathophysiology Lysine L-Lysine, L-Hydroxylysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Tryptophan L-Tryptophan Tryptophan->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GA Glutaric Acid (GA) GlutarylCoA->GA Blocked Pathway threeOHGA 3-Hydroxyglutaric Acid (3-OH-GA) GlutarylCoA->threeOHGA C5DC Glutarylcarnitine (C5DC) (Primary NBS Marker) GlutarylCoA->C5DC CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Carnitine Carnitine Carnitine->C5DC NBS_Workflow Start Heel Prick Blood Collection (24-72 hours post-birth) DBS Dried Blood Spot (DBS) Sample Preparation Start->DBS MSMS Tandem Mass Spectrometry (MS/MS) Analysis DBS->MSMS Data Data Analysis: Quantification of C5DC MSMS->Data Decision Compare to Cutoff Values Data->Decision Normal Screen Negative: Normal Result Decision->Normal Below Cutoff Presumptive Presumptive Positive: Requires Follow-up Decision->Presumptive Above Cutoff Confirm Confirmatory Testing: - Urine Organic Acid Analysis (GC/MS) - GCDH Gene Mutation Analysis - Enzyme Assay Presumptive->Confirm Diagnosis Definitive Diagnosis and Clinical Management Confirm->Diagnosis Decision_Logic Input MS/MS Data: [C5DC] and other acylcarnitine levels Check_C5DC Is [C5DC] > Primary Cutoff? Input->Check_C5DC Check_Ratios Are C5DC/C8 and/or C5DC/C16 ratios elevated? Check_C5DC->Check_Ratios Yes Normal Screen Negative Check_C5DC->Normal No Check_Ratios->Normal No Positive Presumptive Positive for GA1 Check_Ratios->Positive Yes Second_Tier Proceed to Second-Tier Confirmatory Testing Positive->Second_Tier

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 2- and 3-Hydroxyglutaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-hydroxyglutaric acid (2-HG) and 3-hydroxyglutaric acid (3-HG) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 2-HG and 3-HG isomers?

The primary challenges in separating 2-hydroxyglutaric acid and 3-hydroxyglutaric acid isomers include:

  • Structural Similarity: 2-HG and 3-HG are structural isomers with the same molecular weight and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1][2][3]

  • Chirality of 2-HG: 2-HG exists as two enantiomers, D-2-HG and L-2-HG, which are non-superimposable mirror images.[4] These enantiomers have identical physical and chemical properties in an achiral environment, requiring specialized chiral separation techniques to distinguish them.[5][6]

  • Polarity: Both molecules are highly polar, which can lead to poor retention on traditional reversed-phase columns.[7][8]

  • Low Abundance in Biological Samples: The concentration of these acids, particularly in certain biological matrices, can be very low, necessitating sensitive detection methods.

  • Matrix Effects: Biological samples (e.g., urine, plasma, serum) are complex matrices that can interfere with the separation and detection of the target analytes.

Q2: What are the common chromatographic techniques used for this separation?

Several chromatographic techniques can be employed, often in combination with mass spectrometry (MS) for sensitive and specific detection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique, but it typically requires derivatization to increase the volatility and thermal stability of the hydroxy acids.[9][10][11][12] Trimethylsilyl (TMS) derivatization is a common approach.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and is suitable for analyzing these polar compounds in complex biological matrices.[13][14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating highly polar compounds like 2-HG and 3-HG.[7][8][15]

    • Chiral Liquid Chromatography: To separate the D- and L-enantiomers of 2-HG, a chiral stationary phase (CSP) is necessary.[5][16] Ristocetin A glycopeptide and other polysaccharide-based CSPs have been used successfully.[16][17]

    • Reversed-Phase LC with Derivatization: While challenging due to the polarity of the analytes, reversed-phase LC can be used after derivatization to improve retention and separation.[18][19][20]

Q3: Why is derivatization often necessary for the analysis of 2-HG and 3-HG?

Derivatization is a chemical modification of the analytes and is often employed for several reasons:

  • For GC Analysis: To increase the volatility and thermal stability of the non-volatile hydroxy acids, making them suitable for GC analysis.[11][12]

  • For LC Analysis: To improve chromatographic peak shape, enhance retention on reversed-phase columns, and increase detection sensitivity (e.g., by introducing a UV-absorbing or fluorescent tag).[19][20][21]

  • For Chiral Separation: To create diastereomers from the enantiomers, which can then be separated on a standard achiral column.[9][18][22] For example, derivatization with (+)-o,o-diacetyl-l-tartaric anhydride (B1165640) (DATAN) allows for the separation of D- and L-2-HG diastereomers.[18][22]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of 2-HG and 3-HG.

Issue 1: Poor or No Separation of 2-HG and 3-HG Isomers
Possible Cause Suggested Solution
Inappropriate Column Chemistry For LC, consider a HILIC column for better retention of these polar analytes. For GC, ensure the column has the appropriate polarity for the derivatized analytes.
Suboptimal Mobile Phase Composition (LC) In HILIC, adjust the water content; higher water content decreases retention.[7] For ion-pair chromatography, optimize the concentration and type of ion-pairing reagent.
Incorrect Temperature Program (GC) Optimize the temperature ramp rate. A slower ramp can improve the resolution of closely eluting peaks.
Co-elution If using MS detection, specific precursor-to-product ion transitions can be used to differentiate the isomers even if they partially co-elute.[2][3] For example, for TMS-derivatized 3-HG, the transition m/z 349 → 333 can be used, while for 2-HG, m/z 349 → 321 is characteristic.[3]
Issue 2: Inadequate Separation of D- and L-2-HG Enantiomers
Possible Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) There is no universal CSP.[5] Column selection is critical and often requires screening different types of chiral columns (e.g., polysaccharide-based, glycopeptide-based).[5][17]
Mobile Phase Composition For chiral separations, small changes in the mobile phase, including additives and modifiers (e.g., acids, bases), can significantly impact selectivity.[6][23]
Temperature Fluctuations Maintain a stable column temperature, as temperature can affect chiral recognition and, therefore, separation.
Incomplete Derivatization (if forming diastereomers) Ensure the derivatization reaction goes to completion to avoid peak splitting or inaccurate quantification.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase In HILIC, insufficient buffer concentration can lead to peak tailing; increasing the buffer concentration can improve peak shape.[24]
Sample Solvent Mismatch The injection solvent should be as close as possible to the initial mobile phase conditions, especially in HILIC where a high organic content is typical at the start.[8] Injecting a sample in a much stronger solvent can cause peak distortion.[8]
Column Overload Injecting too much sample can lead to broad or fronting peaks.[24] Reduce the injection volume or sample concentration.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants.[24] If the problem persists, the column may need to be replaced.
Issue 4: Retention Time Drift and Poor Reproducibility
Possible Cause Suggested Solution
Insufficient Column Equilibration This is a common issue in HILIC. The water layer on the stationary phase needs to be fully re-established between injections.[8] A minimum of 10 column volumes for equilibration is recommended.[8]
Mobile Phase pH Instability If the mobile phase pH is close to the pKa of the analytes, small pH shifts can cause significant changes in retention time.[24] Ensure the mobile phase is well-buffered.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Changes in Mobile Phase Composition HILIC separations can be very sensitive to small changes in mobile phase composition.[7] Prepare mobile phases carefully and consistently.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the separation of 2-HG and 3-HG isomers.

Table 1: LC-MS/MS Method for 3-HG and 2-HG Separation [13]

ParameterValue
Column C8 HPLC Column
Mobile Phase Gradient of 0.2% formic acid in water and methanol (B129727)
Detection ESI-MS/MS in positive mode (MRM)
Retention Time (3-HGA butyl-ester) 7.82 min
Retention Time (2-HGA butyl-ester) 8.21 min
Resolution 1.03
Limit of Detection (3-HGA) 0.348 ng/mL
Limit of Quantitation (3-HGA) 1.56 ng/mL

Table 2: Chiral LC-MS/MS for D- and L-2-HG Enantiomers [16]

ParameterValue
Column Ristocetin A glycopeptide silica (B1680970) gel bonded column
Detection ESI-MS/MS in negative ion mode
Retention Time (Enantiomer 1) 4.95 min
Retention Time (Enantiomer 2) 5.5 min
Resolution Baseline resolution

Table 3: GC-MS Method for 2-HG Enantiomers after Derivatization [9]

ParameterValue
Derivatization l-menthol and acetyl chloride
Detection Mass Spectrometry
Limit of Detection (D-2-HG) 1.12 µM
Limit of Detection (L-2-HG) 1.16 µM
Recovery 88.17 - 102.30%

Experimental Protocols

Protocol 1: LC-MS/MS Separation of 3-HG and 2-HG after Butyl-Ester Derivatization[14]
  • Sample Preparation:

    • To plasma or urine samples, add a deuterated 3-HGA internal standard.

    • Precipitate proteins with acetonitrile.

    • Evaporate the supernatant to dryness.

  • Derivatization:

    • Reconstitute the residue in 3 M HCl in 1-butanol.

    • Heat the mixture to form the butyl-ester derivatives.

    • Dry the derivatized sample.

  • Analysis:

    • Reconstitute the dried derivative in a 50% methanol-water solution.

    • Inject an aliquot into the LC-MS/MS system.

    • Column: C8 HPLC column.

    • Mobile Phase: Gradient elution with 0.2% formic acid in water and methanol.

    • Detection: ESI-MS/MS in positive ion mode with Multiple Reaction Monitoring (MRM).

Protocol 2: Chiral Separation of D- and L-2-HG using a Chiral Column[17]
  • Sample Preparation:

    • Urine samples can be diluted and directly injected or subjected to a simple clean-up step like solid-phase extraction (SPE).

  • Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Column: Ristocetin A glycopeptide antibiotic silica gel bonded column.

    • Mobile Phase: Optimize with an aqueous buffer and organic modifier (e.g., methanol or acetonitrile) to achieve enantiomeric separation.

    • Detection: ESI-MS/MS in negative ion mode, monitoring for specific parent-to-daughter transitions of 2-HG.

Protocol 3: GC-MS Analysis of 2-HG Enantiomers after Chiral Derivatization[10]
  • Sample Preparation:

    • Extract 2-HG from the sample matrix (e.g., plasma).

  • Derivatization:

    • React the extracted 2-HG with a chiral derivatizing agent, l-menthol, followed by acetylation with acetyl chloride to form diastereomers.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Column: A standard, non-chiral GC column suitable for separating the diastereomers.

    • Detection: Mass spectrometry to identify and quantify the separated diastereomeric derivatives.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Dry_Supernatant Evaporate to Dryness Protein_Precip->Dry_Supernatant Derivatize Add Derivatization Reagent & Heat Dry_Supernatant->Derivatize Dry_Derivative Evaporate to Dryness Derivatize->Dry_Derivative Reconstitute Reconstitute in Injection Solvent Dry_Derivative->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection and Quantification Separate->Detect Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_reproducibility Reproducibility Issues Start Poor Chromatographic Performance Peak_Shape Poor Peak Shape? (Tailing, Fronting) Start->Peak_Shape Separation Inadequate Separation? Reproducibility Retention Time Drift? Check_Solvent Match Sample Solvent to Mobile Phase Peak_Shape->Check_Solvent Yes Peak_Shape->Separation No Check_Load Reduce Injection Volume/Concentration Check_Solvent->Check_Load Check_Buffer Increase Buffer Concentration (HILIC) Check_Load->Check_Buffer Optimize_Mobile_Phase Adjust Mobile Phase Composition/Gradient Separation->Optimize_Mobile_Phase Yes Separation->Reproducibility No Change_Column Screen Different Column Chemistries Optimize_Mobile_Phase->Change_Column Check_Equilibration Increase Column Equilibration Time Reproducibility->Check_Equilibration Yes Check_Temp Ensure Stable Column Temperature Check_Equilibration->Check_Temp Check_pH Check Mobile Phase pH & Buffer Check_Temp->Check_pH

References

Overcoming co-elution issues in GC-MS analysis of organic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography-mass spectrometry (GC-MS) analysis of organic acids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC-MS and why is it a problem for organic acid analysis?

A: Co-elution occurs when two or more different compounds are not sufficiently separated by the gas chromatography (GC) column and elute at the same, or very similar, retention times. This results in a single, overlapping chromatographic peak. For organic acids, which are often isomers or structurally similar compounds, this is a frequent challenge. Co-elution is problematic because it leads to an inability to accurately identify and quantify the individual compounds, as the resulting mass spectrum is a mixture of the co-eluting substances.[1][2][3]

Q2: How can I identify if I have a co-elution issue in my chromatogram?

A: Several signs can indicate co-elution:

  • Asymmetrical Peak Shape: Look for non-Gaussian peak shapes, such as peak fronting, tailing, or the presence of "shoulders" on the peak.

  • Inconsistent Mass Spectra: The mass spectrum across the peak will be inconsistent. The spectrum at the beginning of the peak will differ from the spectrum at the apex and the end.

  • Library Search Mismatches: A library search of the peak apex may yield a low match score or an incorrect identification because the spectrum is a composite of multiple compounds.[4]

  • Extracted Ion Chromatograms (XICs): By extracting the ion chromatograms for specific m/z values, you may see that the apexes of the peaks for different ions do not align perfectly in retention time, indicating the presence of multiple compounds.[4]

Q3: My internal standard is co-eluting with an analyte (e.g., citric acid). How can I still quantify my results?

A: This is a common problem, especially in complex matrices like urine.[2] The primary advantage of using a mass spectrometer as a detector is its ability to distinguish compounds based on their mass-to-charge ratio (m/z), even if they are not chromatographically separated.

  • Strategy: Use extracted ion monitoring (EIM) or selected ion monitoring (SIM) for quantification. As long as your internal standard and the co-eluting analyte have unique, non-overlapping fragment ions in their mass spectra, you can quantify each compound using the response of its unique ion.[2] For example, if you are using a deuterated internal standard, it will have characteristic ions with a higher mass than the non-deuterated analyte, allowing for separate quantification.[5]

  • Caution: If the concentration of the co-eluting analyte is significantly higher than your internal standard, it may cause ion suppression, affecting the accuracy of your results.[2]

Troubleshooting Guide: Resolving Co-eluting Peaks

This section provides a systematic approach to troubleshooting and resolving co-elution issues. The strategies are divided into three main categories: Sample Preparation, Chromatographic Method Optimization, and Data Analysis.

Sample Preparation: Derivatization

Organic acids are typically not volatile enough for direct GC analysis and require a derivatization step to increase their volatility and thermal stability.[6][7] Incomplete or improper derivatization can lead to multiple peaks for a single analyte, which can be mistaken for or contribute to co-elution problems.[8]

Q4: I am seeing multiple peaks for a single organic acid standard. What is causing this?

A: This is often due to incomplete derivatization. Many organic acids have multiple functional groups (e.g., carboxyl and hydroxyl groups) that need to be derivatized. An incomplete reaction can result in a mixture of partially and fully derivatized molecules, each producing a different peak.[8]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the derivatization time and temperature are adequate for the reaction to go to completion. A common silylation protocol involves heating with a reagent like BSTFA at 60-75°C for 30-60 minutes.[8][9]

  • Ensure Anhydrous Conditions: Silylation reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization. Ensure all glassware is dry and consider lyophilizing samples to remove all water before adding the reagent.[6]

  • Use a Catalyst: For some sterically hindered groups, a catalyst like Trimethylchlorosilane (TMCS) can be added (e.g., BSTFA + 1% TMCS) to improve the derivatization yield.[10]

  • Consider a Two-Step Derivatization: For organic acids containing ketone or aldehyde groups (oxo-acids), a two-step process is recommended to prevent multiple derivatives from tautomerization. First, perform an oximation step (e.g., with methoxyamine hydrochloride) to stabilize the keto/aldehyde group, followed by silylation to derivatize the carboxyl and hydroxyl groups.[6][7]

Experimental Protocol: Two-Step Derivatization (Methoximation and Silylation)

This protocol is designed to stabilize oxo-acids and derivatize all active hydrogens for GC-MS analysis.

  • Sample Preparation: Evaporate 100 µL of the sample to complete dryness under a stream of nitrogen at 50°C.[11]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL).

    • Incubate the mixture in a thermal shaker at 37°C for 90 minutes at 1200 rpm.[6] This step converts aldehyde and keto groups into their respective oximes, preventing tautomerization.[6]

  • Silylation:

    • Add 40-50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][11]

    • Incubate the mixture in a thermal shaker at 37-70°C for 30-120 minutes.[6][11] This step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[6]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Table 1: Comparison of Common Silylation Reagents
ReagentAbbreviationCommon UseReaction Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGeneral purpose, highly volatile byproducts60-75°C, 30-60 min[8][12]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile silylating agent, good for complex mixtures37-70°C, 30-120 min[6][11]
BSTFA + 1% TrimethylchlorosilaneBSTFA + TMCSDerivatization of sterically hindered groups and sugars50-70°C, 10-40 min[10][12]

Chromatographic Method Optimization

If derivatization is complete and co-elution persists, the next step is to optimize the GC method itself. This involves adjusting parameters that influence the separation of compounds as they travel through the column.

Q5: How can I improve the separation of two closely eluting organic acids?

A: The primary tools for improving chromatographic resolution are adjusting the oven temperature program and selecting an appropriate GC column.[13][14]

Strategy 1: Optimize the Oven Temperature Program

Temperature programming involves increasing the oven temperature during the analysis. This enhances the resolution of compounds with a wide range of boiling points, improves peak shapes, and reduces analysis time.[13]

  • Slower Ramp Rate: A slower temperature ramp rate (e.g., decreasing from 10°C/min to 5°C/min) gives compounds more time to interact with the stationary phase, often improving the separation of closely eluting peaks.[14][15]

  • Lower Initial Temperature: For poorly resolved, early-eluting peaks, decreasing the initial oven temperature can significantly improve separation.[16][17]

  • Introduce a Mid-Ramp Hold: If co-elution occurs in the middle of the chromatogram, you can insert an isothermal (constant temperature) hold just before the critical pair elutes. A good starting point is a 1-2 minute hold at a temperature 20-45°C below the elution temperature of the co-eluting peaks.[16][17]

Table 2: Example Temperature Programs for Organic Acid Separation
ProgramInitial Temp.Ramp 1Ramp 2Final Temp. & HoldTotal Run TimeApplication
Standard 70°C (2 min hold)3°C/min to 200°C20°C/min to 320°C320°C (10 min hold)61.3 minGeneral organic acid profiling[11]
Optimized for Early Eluters 50°C (2 min hold)5°C/min to 150°C20°C/min to 250°C250°C (5 min hold)32.0 minResolving early peaks[14]
Strategy 2: Select the Right GC Column

The GC column's stationary phase chemistry is the most critical factor for selectivity.[18] If changing the temperature program doesn't resolve the co-elution, a different column may be necessary.

  • Change Stationary Phase Polarity: For organic acids, polar stationary phases are generally recommended for direct analysis (without derivatization), such as polyethylene (B3416737) glycol (PEG) phases (e.g., DB-WAX, FFAP).[19] However, these have lower thermal stability.[20] For derivatized organic acids, mid-polarity columns like those containing cyanopropyl (e.g., DB-624) or more standard non-polar phases (e.g., DB-5ms, HP-5ms) are common starting points.[14][21] Switching to a column with a different chemistry (e.g., from a 5% phenyl phase to a 50% phenyl phase) can alter the elution order and resolve co-eluting compounds.

  • Increase Column Length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can improve resolution, but at the cost of longer analysis times and potentially broader peaks.

  • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) increases efficiency and can improve resolution.

Strategy 3: Adjust Injection Parameters

The way the sample is introduced to the GC can also impact peak shape and resolution.

  • Injection Volume: Overloading the column by injecting too much sample can cause peak broadening and fronting, which can mask co-eluting compounds. Reduce the injection volume or dilute the sample to prevent this.[22]

  • Split Ratio: For concentrated samples, using a split injection with a higher split ratio (e.g., 50:1 instead of 20:1) will introduce less sample onto the column, leading to sharper peaks and potentially better resolution.[7]

Diagram: Troubleshooting Workflow for Co-elution

Coelution_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions A Observe Peak Asymmetry or Inconsistent Mass Spectrum B Confirm with Extracted Ion Chromatograms (XICs) A->B Suspect Co-elution C Step 1: Verify Sample Prep (Derivatization) B->C Start Troubleshooting D Step 2: Optimize GC Method C->D If problem persists F Adjust Reaction Time/Temp C->F E Step 3: Use Deconvolution Software D->E If chromatography cannot resolve G Optimize Oven Temp Program D->G H Change GC Column D->H J Adjust Injection Parameters D->J I Apply Deconvolution Algorithm E->I Deconvolution_Process A Raw Data Co-eluting Peak (TIC) with Mixed Mass Spectrum B Deconvolution Software Algorithm analyzes m/z and RT shifts across the peak A->B Input C Deconvoluted Results Component 1: Clean Spectrum + RT Component 2: Clean Spectrum + RT B->C Process D Accurate Compound Identification & Quantification C->D Output

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression in the LC-MS/MS analysis of biofluids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the challenges of matrix effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is ion suppression and why is it a problem in LC-MS/MS bioanalysis?

A1: Ion suppression is a type of matrix effect where components in a biological sample, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] In biofluids like plasma, serum, and urine, common culprits for ion suppression include salts, proteins, and particularly phospholipids.[3][4]

Q2: How can I identify if my analysis is affected by ion suppression?

A2: The most widely used method to qualitatively identify ion suppression is the post-column infusion experiment .[4][5] This technique involves infusing a constant flow of your analyte into the mass spectrometer while injecting a blank matrix extract through the LC system. A dip in the analyte's baseline signal at a specific retention time indicates that something eluting from the column at that moment is causing suppression.[2][5] For a quantitative assessment, the post-extraction addition method is commonly employed. This involves comparing the analyte's response in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[6][7]

Q3: What are the primary sources of ion suppression in biofluids?

A3: The primary sources of ion suppression in biofluids are endogenous and exogenous components that co-elute with the analyte of interest and compete for ionization. In plasma and serum, phospholipids are a major cause of ion suppression, especially in electrospray ionization (ESI).[3][8] Other significant sources include proteins, salts, and anticoagulants used during sample collection.[4][9]

Q4: Which ionization technique, ESI or APCI, is more prone to ion suppression?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3] The ESI process is more sensitive to the presence of non-volatile species and competition for charge on the droplet surface.[3]

Q5: How can I minimize or eliminate ion suppression?

A5: There are several strategies to combat ion suppression, which can be categorized into three main areas:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is often the most effective approach.[3] Methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized techniques like HybridSPE which targets phospholipids.[3][8][10]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from the interfering matrix components is a crucial step.[2] This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column chemistry.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can compensate for ion suppression effects, as both the analyte and the SIL-IS will be suppressed to a similar extent.[11]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the extent of ion suppression. The following table summarizes typical analyte recovery and the relative effectiveness of common techniques in reducing ion suppression for the analysis of small molecules in human plasma.

Sample Preparation MethodTypical Analyte Recovery (%)Relative Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-100%HighSimple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects.[1][10]
Liquid-Liquid Extraction (LLE) 60-90%Low to ModerateProvides cleaner extracts than PPT.Can have lower recovery for polar analytes and is more labor-intensive.[12]
Solid-Phase Extraction (SPE) 70-95%LowOffers high selectivity and cleaner extracts, effectively removing many interfering compounds.Requires method development and can be more time-consuming and expensive than PPT or LLE.[13]
HybridSPE®-Phospholipid 85-100%Very LowSpecifically targets and removes phospholipids, significantly reducing a primary source of ion suppression.[8][10]Higher cost compared to PPT.

Note: The values presented are illustrative and can vary depending on the specific analyte, biological matrix, and the exact protocol used.

Experimental Protocols

Post-Column Infusion Experiment for Identifying Ion Suppression Zones

This protocol provides a qualitative assessment of when ion-suppressing components elute from the analytical column.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • Standard solution of the analyte of interest

  • Blank biological matrix (e.g., plasma, urine) processed by your sample preparation method

  • Mobile phase

Methodology:

  • Prepare a standard solution of your analyte in a suitable solvent at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Set up the LC-MS/MS system with your analytical column and mobile phase.

  • Connect the syringe pump to the LC flow path after the analytical column but before the MS ion source using a tee union.

  • Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream.

  • Once a stable baseline signal for your analyte is observed in the mass spectrometer, inject a prepared blank matrix extract onto the LC column.

  • Monitor the analyte's signal throughout the chromatographic run. A negative deviation (dip) in the baseline indicates a region of ion suppression.[2][4]

Quantitative Assessment of Matrix Effects using Post-Extraction Addition

This protocol allows for the quantitative determination of the extent of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Blank biological matrix from at least six different sources

  • Analyte standard solutions at low and high concentrations

  • Solvent for standard preparation

Methodology:

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Prepare solutions of your analyte at two concentrations (e.g., low and high QC levels) in the final mobile phase composition.

    • Set B (Analyte in Post-Extraction Matrix): Process blank matrix samples using your established sample preparation method. After the final extraction step, spike the resulting clean extracts with the analyte to the same final concentrations as in Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each concentration level using the following formula: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement. The coefficient of variation (CV%) of the MF across the different matrix sources should ideally be ≤15%.

Visualizing Workflows and Relationships

Troubleshooting Ion Suppression: A Logical Workflow

The following diagram illustrates a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS workflow.

start Start: Poor Peak Response or Inconsistent Results check_system Check System Suitability (Peak Shape, Retention Time, Sensitivity) start->check_system system_ok Is System Performance OK? check_system->system_ok troubleshoot_system Troubleshoot LC-MS System (e.g., clean ion source, check for leaks) system_ok->troubleshoot_system No post_infusion Perform Post-Column Infusion Experiment system_ok->post_infusion Yes troubleshoot_system->check_system suppression_present Is Ion Suppression Present? post_infusion->suppression_present no_suppression Investigate Other Causes (e.g., Analyte Stability, Sample Prep Recovery) suppression_present->no_suppression No optimize_chrom Optimize Chromatography (Adjust Gradient, Change Column) suppression_present->optimize_chrom Yes re_evaluate Re-evaluate with Post-Column Infusion optimize_chrom->re_evaluate suppression_resolved Suppression Resolved? re_evaluate->suppression_resolved improve_sample_prep Improve Sample Preparation (e.g., LLE, SPE, HybridSPE) suppression_resolved->improve_sample_prep No use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) suppression_resolved->use_sil_is Yes improve_sample_prep->re_evaluate end End: Method Optimized use_sil_is->end

Caption: A step-by-step workflow for troubleshooting ion suppression.

Sample Preparation Workflow to Minimize Matrix Effects

This diagram outlines the general steps involved in sample preparation with the goal of reducing interferences that cause ion suppression.

start Biofluid Sample (Plasma, Serum, Urine) ppt Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) start->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extraction_choice Select Extraction Method supernatant1->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle For broad specificity spe Solid-Phase Extraction (SPE) extraction_choice->spe For high selectivity hybridspe HybridSPE-Phospholipid extraction_choice->hybridspe For phospholipid removal evaporate Evaporation & Reconstitution lle->evaporate spe->evaporate hybridspe->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: A generalized workflow for biofluid sample preparation.

References

Troubleshooting poor peak shape in organic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organic acid chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their high-performance liquid chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your organic acid analysis.

Q1: What are the common causes of peak tailing in my organic acid chromatogram and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in organic acid analysis. It can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes and their solutions are outlined below.

Troubleshooting Peak Tailing:

  • Secondary Interactions: Unwanted interactions between the organic acids and the stationary phase are a primary cause of tailing.[3]

    • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar organic acids, causing tailing.[3][4][5]

      • Solution: Lower the mobile phase pH to protonate the silanol groups, minimizing these interactions.[4] Using a well-end-capped column can also reduce the number of available silanol groups.[4]

    • Metal Contamination: Trace metal impurities in the silica (B1680970) matrix of the column can act as active sites, leading to tailing.[2]

      • Solution: Use a column with high-purity silica or a metal-free HPLC system if possible.

  • Mobile Phase pH Issues: The pH of the mobile phase is critical for controlling the ionization state of organic acids.

    • Problem: If the mobile phase pH is close to the pKa of the organic acid, both ionized and non-ionized forms will exist, leading to peak tailing or splitting.[5][6]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the organic acids. This ensures they are in their non-ionized form, resulting in better retention and peak shape on reversed-phase columns.[7][8] Using a buffer can help maintain a stable pH.[4][5]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4]

    • Symptom: Tailing that worsens with increasing sample concentration is a classic sign of overloading.[9]

    • Solution: Reduce the injection volume or dilute the sample.[4][9]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.

    • Problem: Voids can form in the column packing, or the stationary phase can be chemically altered.[4][9]

    • Solution: Replace the column. Using a guard column can help extend the life of the analytical column.[4]

  • Extra-Column Effects: The volume within the HPLC system outside of the column can contribute to peak broadening and tailing.

    • Problem: Long or wide-bore tubing, as well as loose fittings, can increase the extra-column volume.[3][9]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure.[9]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_single_peak Investigate specific peak check_all_peaks->check_single_peak No instrument_issue Check for Extra-Column Volume and Leaks check_all_peaks->instrument_issue Yes overload Reduce Sample Concentration/ Injection Volume check_single_peak->overload ph_issue Adjust Mobile Phase pH (2 units below pKa) overload->ph_issue No Improvement end Peak Shape Improved overload->end Improved column_issue Check Column Health ph_issue->column_issue No Improvement ph_issue->end Improved replace_column Replace Column column_issue->replace_column Void or Degradation column_issue->end Column OK instrument_issue->column_issue instrument_issue->end Issue Fixed replace_column->end G start Peak Fronting Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent No Improvement end Peak Shape Improved check_overload->end Improved check_column Inspect Column for Voids/ Collapse check_solvent->check_column No Improvement check_solvent->end Improved replace_column Replace Column check_column->replace_column Void Present check_column->end Column OK replace_column->end G start Split Peaks Observed check_all_peaks Are all peaks split? start->check_all_peaks check_frit_void Check for Blocked Frit or Column Void check_all_peaks->check_frit_void Yes check_injection Investigate Injection Solvent & Co-elution check_all_peaks->check_injection No backflush Backflush Column check_frit_void->backflush Possible Blockage replace_column Replace Column check_frit_void->replace_column Void Suspected modify_method Modify Method for Better Resolution check_injection->modify_method backflush->replace_column No Improvement end Peak Shape Improved backflush->end Improved replace_column->end modify_method->end Improved

References

Technical Support Center: Enhancing Sensitivity of 3-Hydroxyglutaric Acid Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-hydroxyglutaric acid (3-HGA) in complex biological matrices such as urine and plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the sensitive detection of 3-hydroxyglutaric acid?

A1: The most prevalent and sensitive methods for quantifying 3-HGA in complex biological samples are stable isotope dilution gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These techniques offer high specificity and sensitivity, which is crucial for distinguishing 3-HGA from isomeric compounds and accurately measuring its concentration, especially in diagnosing conditions like glutaric aciduria type I (GA1).[1][3]

Q2: Why is derivatization necessary for 3-HGA analysis, particularly for GC-MS?

A2: Derivatization is a critical step in the analysis of polar, non-volatile compounds like 3-HGA, especially for GC-MS. The process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for gas chromatography.[4][5] Common derivatization methods for 3-HGA include silylation (e.g., using trimethylsilyl (B98337) (TMS) derivatives) or esterification.[4][6] For LC-MS/MS, derivatization can also be employed to improve chromatographic properties and enhance ionization efficiency.[2]

Q3: What is the main analytical challenge in the detection of 3-HGA?

A3: A significant analytical challenge is the potential for co-elution and spectral similarities with its structural isomer, 2-hydroxyglutaric acid (2-HG).[6] This can lead to difficulties in the accurate quantification of 3-HGA, particularly when it is present at low concentrations.[6][7] Utilizing tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions for each isomer is an effective strategy to minimize interference and ensure accurate measurement.[6]

Q4: What are "low excretor" patients in the context of glutaric aciduria type I (GA1), and how does this impact 3-HGA detection?

A4: "Low excretor" GA1 patients may exhibit normal or only slightly elevated levels of urinary glutaric acid, a primary biomarker for the condition.[6] In these cases, 3-HGA becomes a more reliable diagnostic marker, as its levels are more consistently elevated.[8] Therefore, highly sensitive and specific analytical methods are essential to accurately quantify the subtle elevations of 3-HGA in these individuals to ensure a correct diagnosis.[6]

Troubleshooting Guides

Issue 1: Poor or No Signal/Peak for 3-HGA
Possible Cause Troubleshooting Step
Inefficient Sample Extraction Review the extraction protocol. Ensure the solvent is appropriate for 3-HGA and that pH conditions are optimal. Consider a different extraction method, such as solid-phase extraction (SPE) if liquid-liquid extraction (LLE) is failing.
Degradation of 3-HGA Ensure samples are stored properly (frozen) and processed promptly. Avoid repeated freeze-thaw cycles.
Suboptimal Derivatization (GC-MS) Verify the freshness of derivatization reagents. Ensure the reaction has been allowed to proceed for the appropriate time and at the correct temperature. Check for the presence of moisture, which can quench the reaction.
Instrument Sensitivity Perform a system suitability test and calibration.[9] Check the detector to ensure it is functioning correctly. For GC-MS, ensure the flame is lit and gases are flowing at the correct rate.[10] For LC-MS/MS, check for a stable spray in the ionization source.[11]
Incorrect MS Parameters Verify the precursor and product ion masses in your MS/MS method. Optimize collision energy and other tuning parameters for 3-HGA.
Issue 2: Peak Splitting or Broadening
Possible Cause Troubleshooting Step
Column Degradation A void at the column inlet or a blocked frit can cause peak splitting.[12] First, try flushing the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.[12]
Sample Overload Injecting too high a concentration of the sample can lead to peak distortion.[12] Reduce the sample concentration or injection volume and re-analyze.[12]
Incompatibility between Sample Solvent and Mobile Phase (LC-MS) The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[12]
Contamination Contaminants in the sample or on the column can lead to peak distortion. Ensure proper sample preparation and regular column maintenance.[9]
Issue 3: Inaccurate Quantification/Interference
Possible Cause Troubleshooting Step
Co-elution with Isomers (e.g., 2-HG) Modify the chromatographic method to improve separation. For GC-MS, adjusting the temperature gradient can help.[13] For LC-MS, altering the mobile phase composition or gradient may be effective.
Matrix Effects (Ion Suppression/Enhancement) Use a stable isotope-labeled internal standard for 3-HGA to compensate for matrix effects. Perform a standard addition experiment to assess the extent of the matrix effect. Improve sample clean-up procedures to remove interfering substances.
Inaccurate Calibration Curve Prepare fresh calibration standards and ensure they cover the expected concentration range of the samples. Use a weighted regression if the variance is not constant across the concentration range.

Data Presentation

Table 1: Comparison of LC-MS/MS Method Performance for 3-HGA Detection

ParameterPlasmaUrineReference
Limit of Detection (LOD) 0.348 ng/mL-[1]
Limit of Quantification (LOQ) 1.56 ng/mL-[1]
Calibration Curve Range 6.20 - 319 ng/mL-[1]
Recovery 66 - 115%66 - 115%[1]
Intra-assay %CV 2 - 18%2 - 18%[1]
Inter-assay %CV 2 - 18%2 - 18%[1]
Normal Concentration ≤25.2 ng/mL≤35.0 µmol/mmol creatinine[1]

Table 2: Comparison of HPLC with Fluorescence Detection Method Performance for 3-HGA in Urine

ParameterValueReference
Limit of Detection (LOD) 0.4 µmol/L[14]
Reproducibility (CV) ≤14.5%[14]
Accuracy 87.4 - 109.8%[15]

Experimental Protocols

Protocol 1: LC-MS/MS for 3-HGA in Plasma and Urine

This protocol is a summary of the method described by Simon and Wierenga (2018).[1]

  • Sample Preparation:

    • To a sample of plasma or urine, add a deuterated 3-HGA internal standard.

    • Precipitate proteins by adding acetonitrile.

    • Centrifuge and collect the protein-free supernatant.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen.

    • Add 3 M HCl in 1-butanol (B46404) and heat to form the butyl-ester derivative.

    • Dry the derivatized sample.

  • Analysis:

    • Reconstitute the dried derivative in a 50% methanol-water solution.

    • Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a C8 HPLC column with a gradient of 0.2% formic acid in water and methanol.[1]

    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode and detect the specific precursor-product ion transitions for 3-HGA and the internal standard using multiple reaction monitoring (MRM).[1]

Protocol 2: GC-MS/MS for 3-HGA in Urine

This protocol is based on the enhanced differentiation method for 3-HG and 2-HG.[6]

  • Sample Preparation:

    • Use a stable isotope dilution method with a deuterated 3-HGA internal standard.

    • Perform a double liquid-liquid extraction to isolate the organic acids.

  • Derivatization:

    • Dry the extracted sample.

    • Perform trimethylsilyl (TMS) derivatization.

  • Analysis:

    • Inject the derivatized sample into the GC-MS/MS system.

    • Chromatography: Use a suitable capillary column and a temperature gradient program to separate the analytes.

    • Mass Spectrometry: Use tandem mass spectrometry (MS/MS) to differentiate 3-HGA from 2-HGA based on their characteristic ion transitions (e.g., m/z 349 → 333 for 3-HGA and m/z 349 → 321 for 2-HGA).[3][6]

Visualizations

GA1_Pathway cluster_alternative Alternative Pathway in GA1 Lys_Try_OHLys Lysine, Tryptophan, Hydroxylysine Glutaryl_CoA Glutaryl-CoA Lys_Try_OHLys->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH MCAD Medium-chain acyl-CoA dehydrogenase (MCAD) Glutaryl_CoA->MCAD Glutaconyl_CoA Glutaconyl-CoA MGH 3-Methylglutaconyl-CoA hydratase (3-MGH) Glutaconyl_CoA->MGH Hydroxyglutaryl_CoA 3-Hydroxyglutaryl-CoA Hydrolysis Hydrolysis Hydroxyglutaryl_CoA->Hydrolysis Three_HGA 3-Hydroxyglutaric Acid Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA GA1_block Deficient in Glutaric Aciduria Type I (GA1) GCDH->GA1_block MCAD->Glutaconyl_CoA MGH->Hydroxyglutaryl_CoA Hydrolysis->Three_HGA

Caption: Metabolic pathway of 3-hydroxyglutaric acid formation in Glutaric Aciduria Type I.

Experimental_Workflow start Start: Biological Sample (Urine/Plasma) add_is Add Internal Standard (Deuterated 3-HGA) start->add_is sample_prep Sample Preparation (e.g., LLE, SPE) derivatization Derivatization (e.g., Esterification, Silylation) sample_prep->derivatization add_is->sample_prep analysis Instrumental Analysis derivatization->analysis lc_ms LC-MS/MS analysis->lc_ms Liquid Chrom. gc_ms GC-MS/MS analysis->gc_ms Gas Chrom. data_proc Data Processing lc_ms->data_proc gc_ms->data_proc quantification Quantification (Calibration Curve) data_proc->quantification results Results: 3-HGA Concentration quantification->results

Caption: General experimental workflow for 3-hydroxyglutaric acid detection.

References

Reducing interferences from structurally similar compounds in MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interferences from structurally similar compounds during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference from structurally similar compounds in MS analysis?

A1: Interferences from structurally similar compounds, such as isomers and isobars, are a significant challenge in MS analysis.[1][2] These interferences can arise from several sources:

  • Co-elution: Structurally similar compounds often have comparable physicochemical properties, leading to their co-elution during chromatographic separation.[3][4]

  • Isobaric Compounds: These are molecules that have the same nominal mass but different elemental compositions or structures. They produce mass spectral peaks at the same mass-to-charge ratio (m/z), making them indistinguishable by a low-resolution mass spectrometer alone.[2][5]

  • Isomers: These compounds share the same molecular formula and thus the same exact mass, but differ in the arrangement of their atoms.[6][7] Differentiating them is a common challenge as they can produce very similar fragmentation patterns.[6][8][9]

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can be structurally similar to the analyte of interest and interfere with its ionization, leading to ion suppression or enhancement.[3][10][11][12] This can significantly impact the accuracy and reproducibility of quantitative analyses.[3][4]

Q2: How can I determine if the interference I'm observing is from a structurally similar compound?

A2: Identifying the source of interference requires a systematic approach:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements. This can help differentiate between isobaric compounds with different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the analyte and the interfering compound. Even structurally similar compounds can sometimes produce unique fragment ions upon collision-induced dissociation (CID).[6]

  • Chromatographic Peak Shape Analysis: Poor peak shape, such as tailing, fronting, or splitting, can indicate the presence of a co-eluting compound.[2][13]

  • Spiking Experiments: Spike your sample with a known standard of the suspected interfering compound to see if the signal for the peak increases.

  • Blank Injections: Run a blank injection (mobile phase only) to check for contaminants from the LC system or solvents that might be causing interference.[5]

Q3: What are the initial troubleshooting steps to reduce interference from co-eluting compounds?

A3: When facing interference from co-eluting compounds, the first step is to optimize the chromatographic separation.

  • Modify the Gradient: Adjusting the mobile phase gradient can improve the resolution between the analyte and the interfering compound.[2][3] A shallower gradient can often enhance separation.[2]

  • Change the Mobile Phase Composition: Altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase pH can change the selectivity of the separation.[14]

  • Select a Different Column: Employing a column with a different stationary phase chemistry (e.g., C18, phenyl, biphenyl) can provide alternative selectivity and resolve the co-eluting peaks.[7][14] Biphenyl phases, for instance, can offer unique selectivity for aromatic and moderately polar analytes.[14]

  • Adjust Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact chromatographic resolution.[2]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Structurally Similar Compounds

Symptom: Co-eluting or partially overlapping peaks for the analyte and a suspected interfering compound.

Troubleshooting Workflow:

G start Start: Poor Peak Resolution optimize_gradient Optimize Gradient Profile (e.g., shallower gradient) start->optimize_gradient check_resolution1 Resolution Improved? optimize_gradient->check_resolution1 change_mobile_phase Change Mobile Phase (e.g., different organic solvent, pH) check_resolution1->change_mobile_phase No end End: Resolution Achieved check_resolution1->end Yes check_resolution2 Resolution Improved? change_mobile_phase->check_resolution2 change_column Select Different Column Chemistry (e.g., Phenyl, Biphenyl) check_resolution2->change_column No check_resolution2->end Yes check_resolution3 Resolution Improved? change_column->check_resolution3 advanced_techniques Consider Advanced Techniques (e.g., IMS, 2D-LC) check_resolution3->advanced_techniques No check_resolution3->end Yes end_fail End: Further Investigation Needed advanced_techniques->end_fail

Caption: Troubleshooting workflow for poor chromatographic resolution.

Detailed Methodologies:

Method 1: Gradient Optimization

  • Initial Run: Start with a standard gradient (e.g., 5-95% organic solvent over 10 minutes).

  • Identify Elution Time: Determine the approximate time at which the compounds of interest elute.

  • Shallow Gradient: Modify the gradient to have a shallower slope around the elution time of the target analytes. For example, if the compounds elute at 40% organic, change the gradient from 35-45% over a longer period (e.g., 5-10 minutes).

  • Evaluate: Analyze the resulting chromatogram for improved separation.

Issue 2: Isobaric Interference in MS/MS Analysis

Symptom: Inability to distinguish between the analyte and an interfering compound because they share the same precursor and product ion m/z values.

Troubleshooting Workflow:

G start Start: Isobaric Interference chromatographic_separation Enhance Chromatographic Separation (See Issue 1 Workflow) start->chromatographic_separation check_separation Interference Resolved? chromatographic_separation->check_separation alternative_mrm Select Alternative MRM Transition (if available and selective) check_separation->alternative_mrm No end End: Interference Mitigated check_separation->end Yes check_mrm Interference Resolved? alternative_mrm->check_mrm ion_mobility Utilize Ion Mobility Spectrometry (IMS) (Separation by size and shape) check_mrm->ion_mobility No check_mrm->end Yes check_ims Interference Resolved? ion_mobility->check_ims check_ims->end Yes end_fail End: Further Method Development Required check_ims->end_fail No

Caption: Troubleshooting workflow for isobaric interference.

Detailed Methodologies:

Method 2: Selection of an Alternative MRM Transition

  • Full Scan MS/MS: Acquire a full scan product ion spectrum of the analyte.

  • Identify Potential Transitions: Identify all significant fragment ions.

  • Screen for Specificity: For each potential fragment ion, create a Multiple Reaction Monitoring (MRM) transition.

  • Analyze Blank Matrix: Inject a blank matrix sample and monitor all created MRM transitions to check for interferences.

  • Select a Unique Transition: Choose a less abundant but more selective MRM transition that is free from interference for quantification.[15]

Method 3: Ion Mobility Spectrometry (IMS)

  • Instrumentation: Utilize an LC-MS system equipped with an ion mobility cell.

  • Separation: IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation before mass analysis.[6][16]

  • Data Analysis: Analyze the data to see if the isobaric compounds can be resolved based on their different drift times or collision cross-sections (CCS).[16]

Issue 3: Matrix Effects Causing Ion Suppression or Enhancement

Symptom: Poor accuracy and reproducibility of quantitative results, often observed as a decrease (suppression) or increase (enhancement) in the analyte signal in the presence of the sample matrix.[11][12]

Troubleshooting Workflow:

G start Start: Suspected Matrix Effects sample_prep Optimize Sample Preparation (e.g., SPE, LLE, dilution) start->sample_prep check_prep Effects Minimized? sample_prep->check_prep chromatography Improve Chromatographic Separation (Separate analyte from matrix) check_prep->chromatography No end End: Matrix Effects Compensated check_prep->end Yes check_chrom Effects Minimized? chromatography->check_chrom internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_chrom->internal_standard No check_chrom->end Yes check_is Quantification Accurate? internal_standard->check_is check_is->end Yes end_fail End: Further Method Refinement Needed check_is->end_fail No

Caption: Troubleshooting workflow for matrix effects.

Detailed Methodologies:

Method 4: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Selection of IS: Synthesize or purchase a stable isotope-labeled version of the analyte (e.g., containing 13C, 15N, or D).

  • Spiking: Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[11]

  • Analysis: The SIL-IS will co-elute with the analyte and experience similar matrix effects.[10]

  • Quantification: The ratio of the analyte peak area to the SIL-IS peak area is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect.[4]

Quantitative Data Summary

The following table summarizes the performance of different analytical approaches for the separation of structurally similar compounds.

Technique Parameter Conventional Method Optimized Method Improvement
LC-MS/MS Chromatographic Resolution (Rs)0.81.7112.5%
Signal-to-Noise (S/N)50250400%
Lower Limit of Quantification (LLOQ)5 ng/mL1 ng/mL80%
IMS-MS Peak Capacity~100>500>400%
Isomer SeparationPartialBaselineN/A

Note: The values presented in this table are representative and can vary depending on the specific application and instrumentation.

References

Technical Support Center: Method Refinement for Detecting Low Levels of 3-Hydroxyglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of 3-hydroxyglutaric acid (3-HGA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 3-hydroxyglutaric acid by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. 3. Column contamination.1. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. 3. Bake out the column at a high temperature (within the column's limits). Trim the first few centimeters of the column.
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction. 2. Degradation of the analyte during sample preparation or injection. 3. Suboptimal ionization in the MS source.1. Adjust the pH of the sample to ensure 3-HGA is in its non-ionized form for better extraction into an organic solvent. 2. Ensure all sample preparation steps are carried out promptly and at appropriate temperatures. Check the injector temperature to avoid thermal degradation. 3. Clean and tune the MS ion source according to the manufacturer's recommendations.
Co-elution with 2-Hydroxyglutaric Acid (2-HG) Isomeric interference leading to inaccurate quantification.1. Optimize the GC temperature program to improve separation. 2. Use a longer GC column or a column with a different stationary phase. 3. If using MS/MS, select specific precursor-to-product ion transitions that are unique to 3-HGA. For example, for the trimethylsilyl (B98337) (TMS) derivative, the transition m/z 349 → 333 is characteristic for 3-HGA, while m/z 349 → 321 is characteristic for 2-HG.[1][2]
High Baseline Noise 1. Contaminated carrier gas or solvent. 2. Column bleed. 3. Septum bleed.1. Use high-purity carrier gas and solvents. Install or replace gas purifiers. 2. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. 3. Use high-quality, low-bleed septa and replace them regularly.
LC-MS/MS Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily. Ensure accurate mixing of solvents. 2. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 3. Use a column oven to maintain a constant temperature.
Ion Suppression or Enhancement (Matrix Effects) Co-eluting endogenous compounds from the sample matrix (e.g., urine, plasma) affecting the ionization of 3-HGA.1. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Use a stable isotope-labeled internal standard (e.g., D5-3-HGA) to compensate for matrix effects. 3. Dilute the sample to reduce the concentration of interfering compounds.
Low Signal Intensity 1. Suboptimal mobile phase pH. 2. Inefficient ionization. 3. Poor fragmentation in the collision cell.1. Adjust the mobile phase pH to optimize the ionization of 3-HGA (typically in negative ion mode for the underivatized acid). 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Optimize collision energy for the specific precursor ion of 3-HGA to achieve efficient fragmentation.
Interference from 2-Hydroxyglutaric Acid (2-HG) Inadequate chromatographic separation of the isomers.1. Optimize the gradient elution profile to enhance separation. 2. Use a column with a different chemistry (e.g., a different C18 phase or a HILIC column). 3. A study by Simon and Wierenga (2018) demonstrated successful separation of the butyl-ester derivatives of 3-HGA and 2-HGA on a C8 HPLC column.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in quantifying low levels of 3-hydroxyglutaric acid?

A1: The most significant challenge is the interference from its structural isomer, 2-hydroxyglutaric acid (2-HG), which often co-elutes and has similar mass spectral properties.[2][3] This can lead to overestimation of 3-HGA levels, especially at low concentrations. Using tandem mass spectrometry (MS/MS) with specific ion transitions for each isomer is crucial for accurate quantification.[2][3]

Q2: Is derivatization necessary for the analysis of 3-hydroxyglutaric acid?

A2: For GC-MS analysis, derivatization is essential to make the non-volatile 3-HGA amenable to gas chromatography.[4] Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method.[5] For LC-MS/MS, derivatization is not always necessary, but it can improve chromatographic retention and ionization efficiency.[1][6] For instance, butylation has been used to enhance the separation and detection of 3-HGA.[1]

Q3: Which analytical technique is more suitable for detecting low levels of 3-HGA: GC-MS or LC-MS/MS?

A3: Both techniques can be used, but LC-MS/MS is often preferred for its higher sensitivity and specificity, especially when dealing with complex biological matrices.[4][7] LC-MS/MS can often analyze 3-HGA with minimal sample preparation (e.g., protein precipitation) and without derivatization, leading to higher throughput.[4] GC-MS/MS is also a powerful technique, particularly for its ability to differentiate between 3-HGA and 2-HG through specific fragmentation patterns of their derivatives.[2][3]

Q4: What are the typical sample preparation methods for 3-HGA analysis in urine and plasma?

A4: For urine, a "dilute-and-shoot" approach may be sufficient for LC-MS/MS, or a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for cleaner samples.[8] For plasma, protein precipitation with a cold organic solvent like acetonitrile (B52724) is a common first step.[1][5] This is often followed by LLE to extract the organic acids.[5]

Q5: Why is a stable isotope-labeled internal standard recommended?

A5: A stable isotope-labeled internal standard, such as deuterated 3-HGA (e.g., D5-3-HGA), is highly recommended because it has nearly identical chemical and physical properties to the unlabeled 3-HGA.[9][10] This allows it to accurately correct for variations in sample extraction, derivatization efficiency, injection volume, and matrix effects, leading to more precise and accurate quantification.[9][10]

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for 3-hydroxyglutaric acid.

Table 1: Method Performance for 3-HGA Analysis
ParameterGC-MS/MS (TMS derivative)LC-MS/MS (Butyl-ester derivative)
Linearity Range 1 - 100 µM[2]6.20 - 319 ng/mL[1]
Limit of Detection (LOD) Not explicitly stated, but sensitive enough for clinical diagnosis.0.348 ng/mL[1]
Limit of Quantification (LOQ) Not explicitly stated, but sensitive enough for clinical diagnosis.1.56 ng/mL[1]
Precision (%CV) Satisfactory precision reported.[2]2 - 18%[1]
Accuracy (% Recovery) Satisfactory accuracy reported.[2]66 - 115%[1]
Table 2: Normal Concentration Ranges of 3-HGA in Healthy Individuals
Biological FluidConcentration RangeReference
Urine 1.4 - 8.0 mmol/mol creatinine[10]
Plasma 0.2 - 1.36 µmol/L[10]
Plasma ≤25.2 ng/mL[1]
Cerebrospinal Fluid (CSF) < 0.2 µmol/L[10]
Amniotic Fluid 0.22 - 0.41 µmol/L[10]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of 3-HGA in Urine (Trimethylsilyl Derivatization)

This protocol is a generalized procedure based on common practices.

  • Sample Preparation:

    • Thaw frozen urine samples.

    • To 100 µL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., D5-3-HGA).

    • Acidify the sample to pH 1-2 with hydrochloric acid.

  • Extraction:

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate (B1210297) and vortexing for 1 minute.

    • Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.

    • Repeat the extraction and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS/MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injection: 1 µL in splitless mode.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS/MS Transitions:

      • 3-HGA-TMS: m/z 349 → 333

      • 2-HG-TMS: m/z 349 → 321

Protocol 2: LC-MS/MS Analysis of 3-HGA in Plasma (Butylation)

This protocol is based on the method described by Simon and Wierenga (2018).[1]

  • Sample Preparation:

    • To 50 µL of plasma, add a known amount of deuterated 3-HGA internal standard.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

  • Derivatization:

    • To the dried residue, add 100 µL of 3 M HCl in 1-butanol.

    • Heat at 65°C for 15 minutes.

    • Evaporate the butanolic HCl to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried derivative in 100 µL of 50% methanol-water.

    • LC Column: C8 HPLC column.

    • Mobile Phase A: 0.2% formic acid in water.

    • Mobile Phase B: 0.2% formic acid in methanol.

    • Gradient: A flow gradient to separate the butyl-ester derivatives of 3-HGA and 2-HGA.

    • MS Detection: Electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (Urine/Plasma) add_is Add Internal Standard (e.g., D5-3-HGA) start->add_is extract Extraction / Protein Precipitation add_is->extract dry_down Evaporate to Dryness extract->dry_down add_reagent Add Derivatization Reagent (e.g., BSTFA or Butanolic HCl) dry_down->add_reagent For GC-MS & some LC-MS methods reconstitute Reconstitute (for LC-MS) dry_down->reconstitute For underivatized LC-MS heat Incubate / Heat add_reagent->heat heat->reconstitute inject Inject into GC-MS/MS or LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: General experimental workflow for 3-HGA analysis.

troubleshooting_tree start Inaccurate 3-HGA Quantification q1 Isomeric Interference Suspected? start->q1 solution1 Optimize chromatography for isomer separation. Use specific MS/MS transitions (e.g., m/z 349 -> 333 for 3-HGA). q1->solution1 Yes q2 Poor Signal or Peak Shape? q1->q2 No ans1_yes Yes ans1_no No solution2 Check derivatization efficiency. Clean ion source and tune MS. Optimize extraction protocol. q2->solution2 Yes q3 High Background / Matrix Effects? q2->q3 No ans2_yes Yes ans2_no No solution3 Improve sample cleanup (SPE/LLE). Use stable isotope-labeled internal standard. Dilute sample. q3->solution3 Yes ans3_yes Yes

Caption: Troubleshooting decision tree for 3-HGA analysis.

pathway lysine Lysine, Tryptophan glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa gcdh Glutaryl-CoA Dehydrogenase (GCDH) glutaryl_coa->gcdh glutaconyl_coa Glutaconyl-CoA glutaryl_coa->glutaconyl_coa Accumulation leads to alternative pathway crotonyl_coa Crotonyl-CoA gcdh->crotonyl_coa ga1_block Deficient in Glutaric Aciduria Type I (GA1) gcdh->ga1_block hydroxyglutaryl_coa 3-Hydroxyglutaryl-CoA glutaconyl_coa->hydroxyglutaryl_coa hga 3-Hydroxyglutaric Acid (3-HGA) (Diagnostic Marker) hydroxyglutaryl_coa->hga

Caption: Simplified metabolic pathway showing 3-HGA formation.

References

Technical Support Center: Quantification of 3-Hydroxyglutaric Acid in Low Excretors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with quantifying low levels of 3-hydroxyglutaric acid (3-HGA). This resource is intended for researchers, clinical scientists, and drug development professionals working on Glutaric Aciduria Type I (GA1) and other metabolic disorders.

Frequently Asked Questions (FAQs)

Q1: What defines a "low excretor" of 3-hydroxyglutaric acid and why is it a diagnostic challenge?

A1: In the context of Glutaric Aciduria Type I (GA1), a "low excretor" is an individual who excretes urinary glutaric acid at levels below 100 mmol/mol creatinine (B1669602), which can sometimes fall within the normal range.[1][2] This poses a significant diagnostic challenge because the primary biomarker for GA1, glutaric acid, may not be consistently elevated.[3][4][5] Therefore, relying solely on glutaric acid levels can lead to false-negative newborn screening results and missed or delayed diagnoses.[3][4][6]

Q2: Why is 3-hydroxyglutaric acid (3-HGA) a more reliable biomarker for GA1, especially in low excretors?

A2: 3-HGA is considered a more reliable and sensitive diagnostic marker for GA1 than glutaric acid.[7] Its excretion is more consistently elevated in both high and low excretor patients, making it a crucial analyte for accurate diagnosis.[2][8] In low excretors, while glutaric acid levels may be normal or only intermittently elevated, 3-HGA is almost always present at pathologically high concentrations.[9] Achieving a diagnostic sensitivity and specificity of 100% for GA1 has been shown to be possible only through the accurate quantification of 3-HGA.[1]

Q3: What are the primary analytical methods for quantifying 3-HGA?

A3: The gold standard methods for the quantitative analysis of 3-HGA are mass spectrometry-based techniques. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust method, often requiring derivatization of 3-HGA to make it volatile.[8][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An increasingly popular method that can offer higher specificity and throughput, sometimes with simpler sample preparation.[11][12]

  • Stable Isotope Dilution Assays: These assays, used in conjunction with GC-MS or LC-MS/MS, are the most accurate and precise methods for quantification. They involve adding a known amount of a stable isotope-labeled version of 3-HGA to the sample as an internal standard.[1][13]

Q4: What are the common challenges encountered when quantifying low levels of 3-HGA?

A4: Researchers may face several analytical challenges, including:

  • Co-elution of isomers: 3-HGA can co-elute with its structural isomer, 2-hydroxyglutaric acid (2-HGA), which can interfere with accurate quantification, particularly in GC-MS methods.[12]

  • Matrix effects: Components of biological samples (urine, plasma) can interfere with the ionization of 3-HGA in the mass spectrometer, leading to inaccurate results.

  • Low analyte concentration: In low excretors, the concentration of 3-HGA can be very low, requiring highly sensitive instrumentation and optimized methods to achieve accurate quantification.

  • Sample preparation variability: Inconsistent recovery during extraction and derivatization steps can introduce errors into the final measurement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS and LC-MS/MS analysis of 3-HGA.

GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) 1. Contaminated or active inlet liner: Active sites can cause analyte interaction. 2. Column contamination: Accumulation of non-volatile residues. 3. Improper column installation: Column not seated correctly in the injector or detector.1. Replace the inlet liner with a new, deactivated one. 2. Trim the first few centimeters of the column. If the problem persists, bake out the column according to the manufacturer's instructions. 3. Reinstall the column, ensuring it is inserted to the correct depth.
Co-elution with an Interfering Peak (e.g., 2-HGA) 1. Inadequate chromatographic separation: The GC temperature program or column is not sufficient to resolve the isomers. 2. Spectral similarity: The mass spectra of the co-eluting compounds are very similar.1. Optimize the GC oven temperature program (e.g., use a slower ramp rate). 2. If using GC-MS, select unique, specific ions for 3-HGA and the interfering compound for quantification. 3. Consider using a GC-MS/MS method with specific precursor-to-product ion transitions to differentiate the isomers.[14]
Low Recovery of 3-HGA 1. Inefficient extraction: The pH of the sample may not be optimal for extraction, or the extraction solvent may be inappropriate. 2. Incomplete derivatization: The derivatization reagent may be old, or the reaction time/temperature may be insufficient. 3. Analyte loss during solvent evaporation: Over-drying the sample can lead to the loss of volatile derivatives.1. Ensure the sample is acidified to a pH < 2 before extraction with an appropriate organic solvent like ethyl acetate. 2. Use fresh derivatization reagents and ensure the reaction is carried out at the recommended temperature and for the specified time. 3. Evaporate the solvent under a gentle stream of nitrogen and avoid prolonged drying after the solvent has evaporated.
High Baseline Noise 1. Contaminated carrier gas: Impurities in the helium or nitrogen gas. 2. Column bleed: The stationary phase of the column is degrading at high temperatures. 3. Contaminated injector or detector: Buildup of residue from previous injections.1. Ensure high-purity carrier gas is used and that gas traps are functioning correctly. 2. Condition the column as per the manufacturer's instructions. If bleed is still high, the column may need to be replaced. 3. Clean the injector and detector as part of routine maintenance.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Retention Time 1. Changes in mobile phase composition: Inaccurate mixing of solvents. 2. Column degradation: Loss of stationary phase or column blockage. 3. Fluctuations in column temperature. 1. Prepare fresh mobile phases daily and ensure the solvent lines are properly primed. 2. Use a guard column to protect the analytical column. If the pressure increases significantly, try back-flushing or replacing the column. 3. Use a column oven to maintain a stable temperature.
Poor Sensitivity / Low Signal Intensity 1. Suboptimal ionization: The electrospray ionization (ESI) source settings are not optimized for 3-HGA. 2. Ion suppression: Co-eluting matrix components are interfering with the ionization of 3-HGA. 3. Inefficient derivatization (if used): The derivatization reaction is incomplete.1. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. 2. Improve sample cleanup to remove interfering substances. Adjust the chromatography to separate 3-HGA from the suppressive components. 3. Ensure fresh derivatization reagents are used and that the reaction conditions are optimal.
Interference from Isomers (e.g., 2-HGA) 1. Inadequate chromatographic resolution: The HPLC method does not separate the isomers. 2. Non-specific MRM transitions: The selected precursor and product ions are not unique to 3-HGA.1. Optimize the HPLC gradient and/or use a column with a different selectivity to improve separation. A C8 or C18 column can be effective.[12] 2. Carefully select multiple reaction monitoring (MRM) transitions that are specific to 3-HGA and do not show interference from 2-HGA.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of 3-HGA from various studies.

Table 1: Reference Ranges for 3-Hydroxyglutaric Acid
Biological FluidMethodControl RangeReference(s)
Urine Stable-Isotope Dilution Assay1.4 - 8.0 mmol/mol creatinine[1]
Urine Stable-Isotope Dilution GC-MS0.88 - 4.5 mmol/mol creatinine
Urine LC-MS/MS≤ 35.0 µmol/mmol creatinine[12]
Plasma Stable-Isotope Dilution Assay0.2 - 1.36 µmol/L
Plasma Stable-Isotope Dilution GC-MS0.018 - 0.10 µmol/L
Plasma LC-MS/MS≤ 25.2 ng/mL[12]
Cerebrospinal Fluid (CSF) Stable-Isotope Dilution Assay< 0.2 µmol/L
Cerebrospinal Fluid (CSF) Stable-Isotope Dilution GC-MS0.022 - 0.067 µmol/L
Amniotic Fluid Stable-Isotope Dilution Assay0.22 - 0.41 µmol/L
Table 2: Performance Characteristics of 3-HGA Quantification Methods
MethodAnalyteLimit of Detection (LoD)Limit of Quantitation (LoQ)Recovery (%)Intra- and Inter-assay %CVReference(s)
HPLC with Fluorescence Derivatization 3-HGA in Urine0.4 µmol/L-87.4 - 109.8< 14.5[15]
LC-MS/MS 3-HGA in Plasma0.348 ng/mL1.56 ng/mL66 - 1152 - 18[12]

Experimental Protocols

Protocol 1: Quantification of 3-HGA in Urine by GC-MS

This protocol is a synthesized methodology based on common practices for organic acid analysis.[2][8][16]

1. Sample Preparation and Extraction

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add a volume of urine normalized to a specific amount of creatinine (e.g., equivalent to 1 mg of creatinine).

  • Add a known amount of a stable isotope-labeled internal standard (e.g., 3-hydroxyglutaric-d5 acid).

  • Acidify the sample to pH < 2 by adding 50 µL of 6M HCl.

  • Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 5 and 6) and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization

  • To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the tube tightly, vortex, and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature and transfer it to a GC vial with a micro-insert.

3. GC-MS Analysis

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 8°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 3-HGA-TMS and the internal standard.

Protocol 2: Quantification of 3-HGA in Plasma by LC-MS/MS

This protocol is based on a published method for 3-HGA analysis.[12]

1. Sample Preparation and Derivatization

  • To 100 µL of plasma in a microcentrifuge tube, add a known amount of deuterated 3-HGA internal standard.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the protein-free supernatant to a new tube and evaporate to dryness under nitrogen.

  • Add 200 µL of 3 M HCl in 1-butanol. Cap the tube and heat at 65°C for 20 minutes to form the butyl-ester derivative.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the dried derivative in 100 µL of a 50% methanol-water solution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

2. LC-MS/MS Analysis

  • LC Column: C8 HPLC column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.2% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate 3-HGA from 2-HGA (e.g., start with 10% B, ramp to 90% B).

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the butyl-ester derivatives of 3-HGA and its internal standard.

Visualizations

Metabolic Pathway

Caption: Metabolic pathway showing the formation of 3-HGA in GA1.

Analytical Workflow

Analytical_Workflow cluster_workflow GC-MS and LC-MS/MS Workflow for 3-HGA Quantification Start Urine or Plasma Sample Add_IS Add Internal Standard (Stable Isotope Labeled 3-HGA) Start->Add_IS Extraction Liquid-Liquid Extraction (for GC-MS) or Protein Precipitation (for LC-MS/MS) Add_IS->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS, Esterification for LC-MS/MS) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS Gas Phase LCMSMS LC-MS/MS Analysis->LCMSMS Liquid Phase Data_Processing Data Processing and Quantification GCMS->Data_Processing LCMSMS->Data_Processing Result Report 3-HGA Concentration Data_Processing->Result

Caption: General analytical workflow for 3-HGA quantification.

Diagnostic Logic

Diagnostic_Logic Start Clinical Suspicion of GA1 or Abnormal Newborn Screen Urine_OA Quantitative Urine Organic Acid Analysis Start->Urine_OA GA_High Glutaric Acid > 100 mmol/mol creatinine? Urine_OA->GA_High Three_HGA_High 3-HGA Elevated? GA_High->Three_HGA_High No (Suspect Low Excretor) GA1_Confirmed GA1 Confirmed GA_High->GA1_Confirmed Yes Three_HGA_High->GA1_Confirmed Yes Molecular_Testing Consider GCDH Gene Sequencing Three_HGA_High->Molecular_Testing No GA1_Unlikely GA1 Unlikely Molecular_Testing->GA1_Confirmed Pathogenic Variants Found Molecular_Testing->GA1_Unlikely No Pathogenic Variants

Caption: Diagnostic logic for identifying low excretors of 3-HGA.

References

Technical Support Center: Improving 3-Hydroxyglutaric Acid (3-HGA) Quantification in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately quantifying 3-hydroxyglutaric acid (3-HGA) from dried blood spots (DBS). 3-HGA is a key biomarker for the diagnosis of Glutaric Aciduria Type 1 (GA1), an inherited neurometabolic disorder.[1][2][3] Accurate measurement is crucial for early diagnosis and monitoring.[4][5]

This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered during analysis, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxyglutaric acid (3-HGA) and why is its accurate quantification in Dried Blood Spots (DBS) important?

A1: 3-hydroxyglutaric acid is a metabolite that accumulates in individuals with Glutaric Aciduria Type 1 (GA1), a genetic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[3][6][7] This enzyme is involved in the breakdown pathways of lysine, hydroxylysine, and tryptophan.[7][8] Elevated levels of 3-HGA are a primary and sensitive biochemical marker for GA1.[2] Using Dried Blood Spots (DBS) for analysis is beneficial due to the ease of sample collection, transport, and storage, making it ideal for newborn screening programs.[9][10] Accurate quantification is critical for early diagnosis before the onset of severe neurological damage.[4]

Q2: What are the primary analytical methods for quantifying 3-HGA from DBS?

A2: The most common and reliable methods are based on mass spectrometry. These include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][11] LC-MS/MS is often preferred for its high sensitivity, specificity, and suitability for complex biological matrices like blood.[6][12]

Q3: Why is derivatization a necessary step for 3-HGA analysis?

A3: Derivatization is a chemical modification process used to improve the analytical properties of 3-HGA. For GC-MS, it increases the volatility and thermal stability of the analyte. For LC-MS/MS, it enhances ionization efficiency and improves chromatographic retention and peak shape.[11][13] Common derivatization methods include esterification (e.g., with butanol) or silylation (e.g., trimethylsilyl (B98337) derivatives).[1][6]

Q4: How critical is the chromatographic separation of 3-HGA from its isomers?

A4: It is absolutely critical. A major challenge in 3-HGA analysis is interference from its structural isomer, 2-hydroxyglutaric acid (2-HGA).[1] These two molecules are isobaric (have the same mass) and can produce similar fragments in the mass spectrometer, leading to inaccurate quantification if not properly separated chromatographically.[1][6] The analytical method must achieve baseline resolution between 3-HGA and 2-HGA.[6]

Q5: What type of internal standard is recommended for accurate quantification?

A5: A stable isotope-labeled (SIL) internal standard, such as deuterated 3-HGA (d-3-HGA), is the gold standard.[6] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction efficiencies and matrix effects. This allows for the most accurate correction of signal variability during sample preparation and analysis.

Q6: How should DBS samples be stored to ensure the stability of 3-HGA?

A6: Analyte stability is crucial for reliable results. While some metabolites can degrade significantly in DBS stored at room temperature, long-term storage at low temperatures is recommended.[14][15] For optimal stability, DBS cards should be thoroughly dried, sealed in low-permeability bags with a desiccant, and stored at -20°C or, ideally, -80°C until analysis.[10][16][17]

Experimental Protocols & Data

Detailed Methodology: LC-MS/MS Quantification of 3-HGA

The following protocol is a synthesized example based on established methods for organic acid analysis from biological samples.[6][11]

  • Sample Preparation:

    • A 3.2 mm or 6 mm disc is punched from the center of the dried blood spot.[11][18]

    • The disc is placed in a 96-well plate or microcentrifuge tube.

    • The stable isotope-labeled internal standard (e.g., deuterated 3-HGA) is added.

    • Proteins are precipitated and the analyte is extracted using a solvent like acetonitrile (B52724) or methanol (B129727).

  • Derivatization (Butylation):

    • The protein-free supernatant is transferred to a new tube and dried completely under a stream of nitrogen.[6]

    • The dried residue is reconstituted in 3 M HCl in 1-butanol.

    • The mixture is heated (e.g., at 60-65°C for 45 minutes) to form butyl-ester derivatives of 3-HGA.[6][11]

    • The derivatization agent is evaporated under nitrogen.

  • LC-MS/MS Analysis:

    • The dried derivative is reconstituted in a mobile phase-compatible solution (e.g., 50% methanol/water).[6]

    • An aliquot is injected into the LC-MS/MS system.

    • Chromatography: Separation is typically achieved on a C8 or C18 HPLC column using a gradient elution with mobile phases consisting of water and methanol or acetonitrile, often containing a modifier like formic acid.[6]

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both 3-HGA and its internal standard.[6]

Quantitative Data Summary

The tables below summarize typical method validation parameters found in the literature for 3-HGA analysis, providing a benchmark for laboratory-developed tests.

Table 1: Example LC-MS/MS Method Parameters & Performance

Parameter Example Value/Condition Reference
Derivatization Agent 3 M HCl in 1-Butanol [6]
Chromatography Column C8 HPLC Column [6]
Mobile Phase Water and Methanol with 0.2% Formic Acid [6]
Linearity (r²) ≥ 0.999 [6]
Limit of Detection (LOD) ~0.35 ng/mL [6]

| Limit of Quantitation (LOQ) | ~1.56 ng/mL |[6] |

Table 2: Summary of Method Validation Results

Parameter Reported Range Reference
Intra-assay Precision (%CV) 2 - 18% [6]
Inter-assay Precision (%CV) 2 - 18% [6]
Recovery 66 - 115% [6]

| Correlation with GC-MS (r²) | ≥ 0.949 |[6] |

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis dbs 1. DBS Sample Collection punch 2. Punch 3.2mm Disc dbs->punch add_is 3. Add Deuterated Internal Standard punch->add_is extract 4. Protein Precipitation & Analyte Extraction add_is->extract dry1 5. Dry Supernatant extract->dry1 add_reagent 6. Add Butanolic HCl dry1->add_reagent heat 7. Heat at 60°C add_reagent->heat dry2 8. Dry Down heat->dry2 reconstitute 9. Reconstitute Sample dry2->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject separate 11. Chromatographic Separation (C8/C18) inject->separate detect 12. MS/MS Detection (MRM Mode) separate->detect quantify 13. Quantify vs. Calibration Curve detect->quantify

Caption: Experimental workflow for 3-HGA quantification from DBS.

Troubleshooting Guide

Problem: Poor Peak Shape or Co-elution with Interferences

  • Question: My chromatogram shows poor peak shape (e.g., tailing, fronting) or my 3-HGA peak is co-eluting with an interfering peak, likely 2-HGA. What are the potential causes and solutions?

  • Answer:

    • Cause 1: Inadequate Chromatographic Resolution. The separation of 3-HGA from its isomer 2-HGA is essential for accuracy.[1][6]

      • Solution: Optimize the HPLC method. Try adjusting the mobile phase gradient to be shallower, which can increase separation. Experiment with a different column chemistry (e.g., C18 vs. C8) or a column with a smaller particle size for higher efficiency.

    • Cause 2: Column Degradation. Over time, HPLC columns can lose performance, leading to broader peaks and reduced resolution.

      • Solution: First, try flushing the column with a strong solvent. If performance does not improve, replace the column and always use a guard column to extend its life.

    • Cause 3: Incomplete Derivatization. If the derivatization reaction is incomplete or has produced side products, it can result in split or tailing peaks.

      • Solution: Ensure derivatization reagents are fresh and anhydrous. Verify the reaction temperature and time are optimal. Ensure the sample is completely dry before adding the derivatization reagent.

Problem: Low Signal Intensity / Poor Sensitivity

  • Question: The signal for my 3-HGA peak is very low, making quantification unreliable. How can I improve the method's sensitivity?

  • Answer:

    • Cause 1: Inefficient Extraction. 3-HGA may not be efficiently extracted from the DBS paper matrix.

      • Solution: Test different extraction solvents or solvent combinations. Increase the extraction time or add a sonication step to improve recovery from the filter paper.

    • Cause 2: Suboptimal Derivatization. The chosen derivatization strategy may not be providing sufficient ionization enhancement.

      • Solution: While butylation is common, other reagents can be explored to see if they yield a derivative with better ionization efficiency in your system.[11][13] Ensure the reaction has gone to completion.

    • Cause 3: Matrix Effects. Components from the blood matrix can co-elute with 3-HGA and suppress its ionization in the mass spectrometer source.[19]

      • Solution: Improve sample cleanup. A simple protein precipitation may not be enough; consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids (B1166683) and other matrix components.[19] Also, ensure the chromatography is effectively separating 3-HGA from the bulk of the matrix components.

    • Cause 4: Mass Spectrometer Tuning. The instrument parameters may not be optimized for your 3-HGA derivative.

      • Solution: Infuse a standard of the derivatized 3-HGA directly into the mass spectrometer to optimize precursor and product ion selection, collision energy, and other source parameters for maximum signal intensity.

troubleshooting_tree problem problem question question solution solution start Problem: Low Signal Intensity q1 Is internal standard signal also low? start->q1 q2 Check MS performance and source cleanliness. q1->q2 Yes q1->q2 q3 Was derivatization successful? q1->q3 No q1->q3 a1_yes Yes s1 Tune MS and clean instrument source. q2->s1 a1_no No s2 Use fresh reagents. Verify reaction time/temp. Ensure sample is dry. q3->s2 No q3->s2 q4 Is analyte being lost during sample prep? q3->q4 Yes q3->q4 a2_no No a2_yes Yes s3 Optimize extraction solvent and procedure (e.g., add sonication). q4->s3 Yes q4->s3 s4 Investigate matrix effects (ion suppression). Improve sample cleanup (SPE/LLE). q4->s4 No q4->s4 a3_yes Yes a3_no No

Caption: Troubleshooting logic for low 3-HGA signal intensity.

Problem: High Variability in Results / Poor Reproducibility

  • Question: I am observing a high coefficient of variation (%CV) in my quality control samples and replicates. What are the common sources of this imprecision?

  • Answer:

    • Cause 1: Inconsistent DBS Punching. If punches are taken from different areas of the blood spot, variations in blood volume due to the chromatographic effect on filter paper can lead to inconsistent analyte amounts.

      • Solution: Always punch from the center of the DBS. Ensure your punching tool is sharp and clean to avoid carryover and to create uniform discs.

    • Cause 2: Incomplete or Variable Extraction. If the extraction is not robust, small variations in time, temperature, or mixing can lead to different recoveries between samples.

      • Solution: Standardize the extraction protocol. Ensure consistent vortexing/shaking for all samples. Check that the extraction solvent volume is added precisely and fully covers the DBS punch.

    • Cause 3: Internal Standard Issues. The internal standard (IS) may not be performing correctly.

      • Solution: Ensure the IS is added at the very beginning of the sample preparation process to account for all subsequent variations. Check the stability and concentration of your IS stock solution. Ensure there is no native (unlabeled) analyte contamination in your IS.

    • Cause 4: Instrument Fluctuation. The LC or MS systems may be unstable.

      • Solution: Run system suitability tests before each batch. Monitor pump pressure, retention times, and peak areas of a standard injection to ensure the system is equilibrated and performing consistently.

References

Technical Support Center: Analysis of Urinary 3-Hydroxyglutaric Acid (3-OHGA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analytical specificity for urinary 3-hydroxyglutaric acid (3-OHGA).

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the analysis of urinary 3-OHGA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: My 3-OHGA peak is showing poor resolution and co-elutes with another peak. How can I improve separation?

A1: Co-elution, particularly with the isomer 2-hydroxyglutaric acid (2-OHGA), is a common challenge in 3-OHGA analysis. Here are strategies to improve separation:

  • For GC-MS users:

    • Modify the temperature gradient: Introducing an isothermal hold during the GC run can enhance the separation of 2-OHGA and 3-OHGA.

    • Select unique ions: Utilize quantifier and qualifier ions that are specific to 3-OHGA to minimize interference from co-eluting compounds.

    • Consider GC-MS/MS: This technique offers higher selectivity by using specific precursor-to-product ion transitions, effectively differentiating between isomers even with chromatographic co-elution.

  • For LC-MS/MS users:

    • Optimize chromatographic conditions: Adjusting the mobile phase composition, gradient, and column chemistry can improve the separation of 3-OHGA from interfering substances. A C8 or C18 column with a gradient of formic acid in water and methanol (B129727) is a common starting point.

    • Employ derivatization: Derivatizing 3-OHGA can alter its chromatographic behavior, potentially improving separation from interferences.

Q2: I am observing low sensitivity and poor peak shape for 3-OHGA in my GC-MS analysis. What could be the cause?

A2: Low sensitivity and poor peak shape in GC-MS are often related to issues with volatility and thermal stability of the analyte.

  • Incomplete Derivatization: 3-OHGA is a polar molecule and requires derivatization to become volatile for GC analysis. Incomplete derivatization will lead to poor chromatographic performance.

    • Troubleshooting: Ensure your derivatization reagent (e.g., BSTFA with TMCS) is fresh and not exposed to moisture. Optimize the reaction time and temperature. A typical protocol involves heating at 60-80°C for 30-60 minutes.

  • Analyte Instability: The trimethylsilyl (B98337) (TMS) derivatives of organic acids can be susceptible to hydrolysis.

    • Troubleshooting: Analyze the samples as soon as possible after derivatization. Ensure all glassware and solvents are anhydrous.

Q3: My LC-MS/MS results for 3-OHGA are inconsistent and show significant matrix effects. How can I mitigate this?

A3: The urine matrix is complex and can cause ion suppression or enhancement in the electrospray ionization (ESI) source of an LC-MS/MS system.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge can effectively remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): This can also be used to clean up the sample.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated 3-OHGA internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization.

  • Optimize LC Method: A longer chromatographic run time can help to separate 3-OHGA from the bulk of the matrix components, reducing ion suppression.

  • Derivatization: Derivatizing 3-OHGA can shift its retention time to a cleaner region of the chromatogram, minimizing matrix effects. A derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been shown to improve chromatographic and mass spectrometric properties.[1][2]

Q4: Should I use GC-MS or LC-MS/MS for urinary 3-OHGA analysis?

A4: Both GC-MS and LC-MS/MS are powerful techniques for 3-OHGA analysis, and the choice depends on the specific requirements of your study. Tandem mass spectrometry (MS/MS) in either platform generally provides higher specificity.

  • GC-MS/MS offers high chromatographic resolution and specificity, especially when using multiple reaction monitoring (MRM) to distinguish between 3-OHGA and 2-OHGA.

  • LC-MS/MS can often be performed with simpler sample preparation and may not always require derivatization, although it can be beneficial. It is also highly sensitive and specific.

The following tables provide a quantitative comparison of the two methods based on published validation data.

Data Presentation: Quantitative Method Comparison

The tables below summarize key performance parameters for GC-MS/MS and LC-MS/MS methods for the quantification of urinary 3-OHGA.

Table 1: GC-MS/MS Method Performance

ParameterReported ValueCitation
Linearity Range1 - 100 µM
Limit of Quantification (LOQ)1 µmol/L
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
RecoveryNot explicitly stated

Table 2: LC-MS/MS Method Performance

ParameterReported ValueCitation
Linearity Range6.20 - 319 ng/mL (r² = 0.9996)[3]
Limit of Detection (LOD)0.348 ng/mL[3]
Limit of Quantification (LOQ)1.56 ng/mL[3]
Intra-assay Precision (%CV)2 - 18%[3]
Inter-assay Precision (%CV)2 - 18%[3]
Recovery66 - 115%[3]

Experimental Protocols

This section provides detailed methodologies for common sample preparation and analysis techniques for urinary 3-OHGA.

Protocol 1: Urinary Organic Acid Analysis by GC-MS with Trimethylsilyl Derivatization

This protocol describes a general procedure for the extraction and derivatization of organic acids from urine for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled 3-OHGA).
  • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
  • Extract the organic acids with 3 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.
  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.
  • Transfer the upper organic layer to a clean tube.
  • Repeat the extraction (steps 3-5) and combine the organic layers.
  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Trimethylsilylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 60°C for 30 minutes.
  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
  • Injection: 1 µL of the derivatized sample is injected in splitless mode.
  • Oven Program: A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature of around 300°C.
  • Mass Spectrometer: Operated in full scan mode or, for higher specificity, in selected ion monitoring (SIM) or MS/MS mode.

Protocol 2: Urinary 3-OHGA Analysis by LC-MS/MS with Butyl-Ester Derivatization

This protocol is based on a validated method for the quantification of 3-OHGA in urine by LC-MS/MS.[3]

1. Sample Preparation and Derivatization:

  • To 50 µL of urine, add an aliquot of the deuterated 3-HGA internal standard.
  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.
  • Vortex and then centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • To the dried residue, add 100 µL of 3 M HCl in 1-butanol.
  • Heat the mixture at 65°C for 15 minutes to form the butyl-ester derivative.
  • Evaporate the derivatization reagent to dryness.
  • Reconstitute the dried derivative in 100 µL of 50% methanol-water solution for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: A C8 HPLC column is used for separation.
  • Mobile Phase: A gradient of 0.2% formic acid in water (A) and 0.2% formic acid in methanol (B).
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple reaction monitoring (MRM) is used to detect the specific precursor-product ion transitions for the butyl-ester derivatives of 3-OHGA and its internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is acidify Acidification add_is->acidify extract Liquid-Liquid Extraction acidify->extract dry_extract Evaporation extract->dry_extract add_reagent Add BSTFA/TMCS & Pyridine dry_extract->add_reagent heat Heating (60°C) add_reagent->heat gcms GC-MS Analysis heat->gcms data Data Acquisition & Processing gcms->data

Caption: GC-MS workflow for urinary 3-OHGA analysis.

logical_relationship_specificity cluster_problem Analytical Challenge cluster_strategies Strategies for Increased Specificity cluster_outcome Desired Outcome interference Interference from 2-Hydroxyglutaric Acid (2-OHGA) chromatography Chromatographic Optimization interference->chromatography msms Tandem Mass Spectrometry (MS/MS) interference->msms derivatization Chemical Derivatization interference->derivatization specificity Increased Analytical Specificity for 3-OHGA chromatography->specificity msms->specificity derivatization->specificity

Caption: Strategies to overcome 2-OHGA interference.

References

Technical Support Center: Analysis of 3-Hydroxyglutaric Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the selection of unique quantifier ions for 3-hydroxyglutaric acid (3-HGA) in Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended derivatization method for 3-hydroxyglutaric acid for GC-MS analysis?

A1: The most common and recommended derivatization method for 3-hydroxyglutaric acid and other organic acids for GC-MS analysis is trimethylsilylation (TMS). This process replaces the active hydrogen atoms on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) ((CH₃)₃Si-) groups, increasing the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Q2: Which are the most suitable quantifier and qualifier ions for the tris-TMS derivative of 3-hydroxyglutaric acid in a single quadrupole GC-MS?

A2: For the tris-trimethylsilyl (tris-TMS) derivative of 3-hydroxyglutaric acid, the selection of appropriate quantifier and qualifier ions is crucial for accurate and reliable quantification. Based on known fragmentation patterns of TMS-derivatized hydroxy dicarboxylic acids, the following ions are recommended. Please note that the relative abundances are estimates and should be confirmed with a pure standard in your laboratory.

Ion (m/z)TypeProposed IdentityEstimated Relative Abundance (%)Notes
349 Quantifier[M-15]⁺; Loss of a methyl group (CH₃) from a TMS group.80-100This is a high mass, specific, and often abundant ion, making it an excellent choice for quantification.
333 Qualifier 1Characteristic fragment for 3-HGA60-80This ion is particularly useful for distinguishing 3-HGA from its isomer, 2-HGA.[1]
245 Qualifier 2Further fragmentation product40-60A mid-mass ion that can provide additional confirmation.
147 Qualifier 3[(CH₃)₂Si=O-Si(CH₃)₃]⁺VariableA common ion in the spectra of TMS-derivatized compounds, less specific but can be used for confirmation if other interferences are absent.

Q3: My 3-hydroxyglutaric acid peak is co-eluting with another peak. How can I confirm the identity and quantify 3-HGA accurately?

A3: Co-elution is a common challenge in the GC-MS analysis of 3-HGA, most notably with its structural isomer, 2-hydroxyglutaric acid (2-HGA), as they have very similar chemical properties.[1][2]

Here's how to address this:

  • Mass Spectral Deconvolution: Use your instrument's software to examine the mass spectrum across the chromatographic peak. If there are two co-eluting compounds, the mass spectrum will change across the peak.

  • Select Unique Ions: As shown in the table above, m/z 333 is a characteristic fragment for the tris-TMS derivative of 3-HGA. The corresponding derivative of 2-HGA produces a characteristic ion at m/z 321.[1] By extracting the ion chromatograms for these specific ions, you can differentiate and quantify each isomer.

  • Chromatographic Optimization: While challenging, you can try to improve the chromatographic separation by:

    • Using a longer GC column.

    • Optimizing the temperature ramp rate (slower ramps often improve resolution).

    • Using a different stationary phase.

  • GC-MS/MS: For the most specific and sensitive analysis, using a triple quadrupole mass spectrometer (GC-MS/MS) is highly recommended.[1] You can select the precursor ion m/z 349 and monitor the transition to the product ion m/z 333 for 3-HGA, effectively eliminating interference from co-eluting compounds.[1]

Q4: I am not seeing the expected ion ratios for my qualifier ions. What could be the cause?

A4: Inconsistent ion ratios can be caused by several factors:

  • Co-eluting Interferences: If another compound co-elutes with your 3-HGA peak and shares one or more of the monitored ions, it will alter the ion ratios. Re-evaluate the peak purity and consider using more selective ions or improving chromatographic separation.

  • Source Temperature: The temperature of the ion source can influence fragmentation patterns. Ensure that the source temperature is stable and consistent between runs.

  • Analyte Concentration: At very high or very low concentrations, detector saturation or poor ion statistics can lead to deviations in ion ratios. Ensure your calibration curve covers the expected concentration range of your samples.

  • Matrix Effects: The sample matrix can sometimes influence ionization and fragmentation. This can be assessed by analyzing a standard of 3-HGA spiked into a sample matrix blank.

Experimental Protocol: Trimethylsilylation of 3-Hydroxyglutaric Acid

This protocol describes a general procedure for the trimethylsilylation of 3-hydroxyglutaric acid from a dried sample extract.

Reagents and Materials:

  • Dried sample containing 3-hydroxyglutaric acid

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Drying: Ensure your sample extract is completely dry. The presence of water will interfere with the derivatization reaction. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Reconstitution: Add 50 µL of pyridine to the dried sample in a GC vial. Vortex briefly to dissolve the residue.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 60 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine, Plasma) extraction Extraction of Organic Acids sample->extraction 1. drying Drying of Extract extraction->drying 2. derivatization Trimethylsilylation (BSTFA/TMCS) drying->derivatization 3. injection GC Injection derivatization->injection 4. separation Chromatographic Separation injection->separation 5. detection Mass Spectrometric Detection separation->detection 6. tic Total Ion Chromatogram (TIC) detection->tic 7. eic Extracted Ion Chromatogram (EIC) tic->eic 8. quantification Peak Integration & Quantification eic->quantification 9. report Final Report quantification->report 10.

Caption: Experimental workflow for GC-MS analysis of 3-HGA.

troubleshooting_tree decision decision issue issue solution solution start Start Troubleshooting issue_node Issue with 3-HGA Quantification start->issue_node decision1 Is the 3-HGA peak detectable? issue_node->decision1 decision2 Is there evidence of co-elution? decision1->decision2 Yes no_peak No/Low Peak Intensity decision1->no_peak No decision3 Are qualifier ion ratios correct? decision2->decision3 No coelution Suspected Co-elution decision2->coelution Yes wrong_ratios Incorrect Ion Ratios decision3->wrong_ratios No success Quantification Successful decision3->success Yes check_deriv Check Derivatization Protocol & Reagents no_peak->check_deriv check_instrument Verify Instrument Performance no_peak->check_instrument use_eic Use Extracted Ion Chromatograms (EICs) (m/z 333 for 3-HGA, m/z 321 for 2-HGA) coelution->use_eic optimize_gc Optimize GC Method (e.g., temperature ramp) coelution->optimize_gc use_eic->decision3 optimize_gc->decision3 check_integration Verify Peak Integration Parameters wrong_ratios->check_integration check_matrix Investigate for Matrix Effects wrong_ratios->check_matrix

Caption: Troubleshooting decision tree for 3-HGA quantification.

References

Adjusting pH for optimal extraction of dicarboxylic acids from urine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal extraction of dicarboxylic acids from urine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting dicarboxylic acids from urine?

A1: The optimal pH for extracting dicarboxylic acids from urine is approximately 2 pH units below the first dissociation constant (pKa1) of the target acids.[1] This ensures that the carboxylic acid groups are fully protonated, rendering the molecules less polar and thus more soluble in organic extraction solvents. For most urinary organic acids, acidification of the sample to a pH between 1 and 2 is recommended for efficient extraction.[2]

Q2: Why is pH adjustment so critical for dicarboxylic acid extraction?

A2: pH is a critical parameter because it dictates the ionization state of the dicarboxylic acids. At a pH above their pKa values, dicarboxylic acids exist as negatively charged carboxylate ions, which are highly soluble in the aqueous urine matrix and poorly soluble in organic solvents. By lowering the pH, the equilibrium shifts towards the non-ionized (protonated) form, which is more readily extracted into the organic phase.

Q3: Which acid should I use to adjust the pH of my urine samples?

A3: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to acidify urine samples before extraction.[2][3][4] The choice may depend on the specific downstream analysis. For instance, a 1 M solution of sulfuric acid has been used effectively in optimized liquid-liquid extraction (LLE) protocols.[3]

Q4: Can the high salt or urea (B33335) concentration in urine affect pH measurement and extraction?

A4: Yes, the complex matrix of urine, including high concentrations of salts and urea, can influence both pH measurement and extraction efficiency. High ionic strength can affect the activity of hydrogen ions, potentially leading to inaccuracies in pH readings if not properly calibrated. While acidification helps to minimize the matrix effects by protonating the analytes, the presence of these substances can sometimes contribute to the formation of emulsions during LLE.[5]

Q5: What should I do if an emulsion forms during the extraction process?

A5: Emulsion formation is a common issue when performing LLE with complex biological fluids like urine. Here are a few troubleshooting steps:

  • Centrifugation: This is often the most effective method to break an emulsion.

  • Addition of Salt: Adding a small amount of a neutral salt, like sodium chloride (NaCl), can increase the ionic strength of the aqueous phase and help to break the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, try gentle inversion of the separatory funnel to minimize emulsion formation.

  • Solvent Addition: Adding a small volume of a different organic solvent can sometimes alter the properties of the organic phase and break the emulsion.

Troubleshooting Guides

This section provides solutions to common problems encountered during the pH adjustment and extraction of dicarboxylic acids from urine.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of dicarboxylic acids Incomplete acidification: The pH of the urine sample may not be low enough to fully protonate the target acids.Verify the pH of the acidified urine sample using a calibrated pH meter. Ensure the pH is at least 2 units below the pKa1 of the dicarboxylic acid of interest (generally pH 1-2).
Suboptimal extraction solvent: The chosen organic solvent may not have the appropriate polarity to efficiently extract the dicarboxylic acids.Ethyl acetate (B1210297) and diethyl ether are commonly used. Consider trying a different solvent or a mixture of solvents.
Insufficient mixing: Inadequate mixing of the aqueous and organic phases can lead to poor extraction efficiency.Ensure thorough mixing by vortexing or gentle inversion for a sufficient amount of time.
Inconsistent results between samples Variable urine matrix: The composition of urine (e.g., salt concentration, presence of interfering substances) can vary significantly between samples, affecting extraction efficiency.Normalize the urine samples by creatinine (B1669602) concentration before extraction. Use an internal standard for each sample to correct for variations in extraction recovery.
Inaccurate pH adjustment: Small variations in the final pH between samples can lead to significant differences in extraction efficiency.Calibrate the pH meter regularly with fresh buffers. Add the acid dropwise while monitoring the pH to avoid overshooting the target pH.
Clogged SPE cartridge or poor flow Precipitation of urinary components: Acidification of urine can sometimes cause the precipitation of uric acid or other endogenous compounds.Centrifuge the acidified urine sample to pellet any precipitate before loading it onto the SPE cartridge.
pH meter reading is unstable Matrix effects: The high ionic strength of urine can interfere with the pH electrode.Use a pH electrode specifically designed for complex matrices, if available. Allow for a longer equilibration time for the pH reading to stabilize. Clean the electrode thoroughly between samples.

Data Presentation

The efficiency of dicarboxylic acid extraction is highly dependent on the pH of the aqueous phase. The following table provides the pKa values for several common urinary dicarboxylic acids to guide the selection of the optimal extraction pH.

Dicarboxylic AcidpKa1pKa2Recommended Extraction pH
Oxalic Acid1.274.28< 1.27
Malonic Acid2.855.70< 2.85
Succinic Acid4.215.64< 4.21
Glutaric Acid4.345.42< 4.34
Adipic Acid4.435.41< 4.43
Pimelic Acid4.505.43< 4.50
Suberic Acid4.525.40< 4.52
Azelaic Acid4.555.41< 4.55
Sebacic Acid4.725.45< 4.72
Citric Acid3.134.76< 3.13

Note: These pKa values are approximate and can be influenced by temperature and the ionic strength of the solution.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of Dicarboxylic Acids from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • To normalize for urine dilution, determine the creatinine concentration of each sample. Adjust the sample volume to be equivalent to a specific creatinine amount (e.g., 1 mg).

  • Internal Standard Spiking:

    • Add an appropriate internal standard (e.g., a stable isotope-labeled version of a target dicarboxylic acid or a structurally similar dicarboxylic acid not present in the sample) to each urine sample.

  • pH Adjustment:

    • Place the urine sample in a glass tube.

    • Slowly add a strong acid (e.g., 6 M HCl or 1 M H₂SO₄) dropwise while continuously monitoring the pH with a calibrated pH meter.[2][3][4]

    • Continue adding acid until the pH of the urine is within the target range (typically pH 1-2).

  • Salting Out (Optional but Recommended):

    • Add a sufficient amount of a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to saturate the aqueous phase. This increases the ionic strength and can improve the partitioning of the dicarboxylic acids into the organic solvent.

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). A common ratio is 2:1 or 3:1 of solvent to urine.

    • Cap the tube securely and mix the two phases. For LLE, gentle inversions for 2-5 minutes are recommended to prevent emulsion formation. For smaller volumes, vortexing for 1-2 minutes can be used.

    • Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide.

    • Carefully collect the upper organic layer into a clean tube.

    • Repeat the extraction process on the remaining aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.

    • Combine the organic extracts.

  • Drying and Evaporation:

    • Dry the combined organic extract using an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).

    • Transfer the dried extract to a new tube and evaporate the solvent under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Derivatization and Analysis:

    • Reconstitute the dried extract in a suitable solvent for derivatization.

    • Proceed with derivatization as required for your analytical method (e.g., GC-MS or LC-MS).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ph_adjustment pH Adjustment cluster_extraction Extraction cluster_post_extraction Post-Extraction urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is adjust_ph Adjust pH to 1-2 with Acid add_is->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent mix Mix Gently add_solvent->mix separate Separate Phases mix->separate collect_organic Collect Organic Layer separate->collect_organic dry Dry with Na2SO4 collect_organic->dry evaporate Evaporate Solvent dry->evaporate derivatize Derivatize evaporate->derivatize analysis GC/LC-MS Analysis derivatize->analysis

Caption: Experimental workflow for dicarboxylic acid extraction.

troubleshooting_workflow start Low Dicarboxylic Acid Recovery check_ph Verify pH of Acidified Urine (Target: pH 1-2) start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_high pH is Too High check_ph->ph_high No check_mixing Review Mixing Procedure (Sufficient & Gentle?) ph_ok->check_mixing re_acidify Re-adjust pH with Acid ph_high->re_acidify re_acidify->check_ph mixing_ok Mixing is Adequate check_mixing->mixing_ok Yes mixing_bad Mixing is Inadequate/Vigorous check_mixing->mixing_bad No check_solvent Evaluate Extraction Solvent mixing_ok->check_solvent optimize_mixing Optimize Mixing (e.g., Gentle Inversions) mixing_bad->optimize_mixing optimize_mixing->check_mixing check_matrix Consider Matrix Effects (Use Internal Standard) check_solvent->check_matrix end Improved Recovery check_matrix->end

Caption: Troubleshooting low recovery of dicarboxylic acids.

References

Validation & Comparative

Comparative Analysis of 3-Hydroxyglutaric Acid and 2-Hydroxyglutaric Acid Neurotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the neurotoxic effects of 3-hydroxyglutaric acid (3-HGA) and 2-hydroxyglutaric acid (2-HGA), two key metabolites implicated in the pathophysiology of the neurometabolic disorders Glutaric Aciduria Type 1 (GA1) and 2-Hydroxyglutaric Aciduria, respectively. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Overview of Neurotoxic Mechanisms

Both 3-HGA and 2-HGA exert their neurotoxic effects through overlapping yet distinct mechanisms, primarily involving excitotoxicity, oxidative stress, and mitochondrial dysfunction. The accumulation of these organic acids in the brain leads to a cascade of events culminating in neuronal cell death and the progressive neurological damage observed in patients.

3-Hydroxyglutaric Acid (3-HGA) is primarily associated with GA1, a disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. While some studies describe 3-HGA as a weak neurotoxin, others have demonstrated its ability to induce neuronal cell death in a concentration- and time-dependent manner[1]. The principal mechanism of 3-HGA neurotoxicity is believed to be excitotoxicity, mediated through the activation of N-methyl-D-aspartate (NMDA) receptors, particularly those containing the NR1/2B subunit[1]. This leads to an excessive influx of calcium ions, triggering downstream apoptotic pathways. Furthermore, 3-HGA has been shown to induce oxidative stress and impair mitochondrial energy metabolism[2].

2-Hydroxyglutaric Acid (2-HGA) exists in two stereoisomeric forms, D-2-HGA and L-2-HGA, which accumulate in different forms of 2-hydroxyglutaric aciduria. Both enantiomers are neurotoxic. The neurotoxicity of D-2-HGA is linked to the induction of oxidative stress, impairment of mitochondrial energy metabolism, and activation of NMDA receptors[3][4]. L-2-HGA is also known to cause progressive neurodegeneration, with a particular impact on the cerebellum. Both D- and L-2-HGA have been shown to reduce the viability of neuronal cells[3].

Quantitative Comparison of Neurotoxic Effects

Direct comparative studies quantifying the neurotoxicity of 3-HGA and 2-HGA are limited. However, by collating data from individual studies employing similar experimental models, an indirect comparison can be made. The following tables summarize the key findings on cell viability and mitochondrial function.

Table 1: Effects on Neuronal Cell Viability
CompoundCell TypeConcentrationExposure TimeEffect on Cell ViabilityReference
3-HGA Primary neuronal rat cells4-8 mM24 hNo significant increase in cell death[5]
Primary chick embryo telencephalon culturesConcentration-dependentTime-dependentDecreased cell viability[1]
D-2-HGA Rat cerebral cortex slicesNot specifiedNot specifiedReduced cell viability (MTT assay)[3]
L-2-HGA Rat cerebral cortex slicesNot specifiedNot specifiedReduced cell viability (MTT assay)[3]

Note: Direct comparison is challenging due to variations in experimental setups. The data suggests that both compounds can reduce neuronal viability, but the effective concentrations and potencies may differ.

Table 2: Effects on Mitochondrial Function
CompoundTissue/Cell TypeParameter MeasuredEffectReference
3-HGA Rat cerebral cortex & C6 glioma cellsRespiratory chain complex II activitySignificant inhibition at 1.0 mM[2]
Rat cerebrum mitochondriaRespiratory control ratioSignificantly lowered[2]
D-2-HGA Rat brain mitochondriaRespiratory control ratioSignificantly lowered[3]
Rat brain mitochondriaCytochrome c oxidase activitySignificantly reduced[3]
L-2-HGA Rat brain mitochondriaRespiratory control ratioSignificantly lowered[3]

Note: Both 3-HGA and 2-HGA isomers appear to disrupt mitochondrial respiration, suggesting a common pathway of neurotoxicity.

Signaling Pathways and Experimental Workflows

The neurotoxic cascades initiated by 3-HGA and 2-HGA involve intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing neurotoxicity.

G cluster_3HGA 3-HGA Neurotoxicity HGA3 3-HGA NMDA_R NMDA Receptor (NR1/2B) HGA3->NMDA_R activates Ca_influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Ox_stress Oxidative Stress Mito_dys->Ox_stress Caspase_act Caspase Activation Mito_dys->Caspase_act Ox_stress->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis G cluster_2HGA 2-HGA Neurotoxicity HGA2 D/L-2-HGA Mito_dys_2HGA Mitochondrial Dysfunction HGA2->Mito_dys_2HGA Ox_stress_2HGA Oxidative Stress HGA2->Ox_stress_2HGA NMDA_R_2HGA NMDA Receptor Activation HGA2->NMDA_R_2HGA Neuronal_death Neuronal Cell Death Mito_dys_2HGA->Neuronal_death Ox_stress_2HGA->Neuronal_death NMDA_R_2HGA->Neuronal_death G cluster_assays Assays Culture Neuronal Cell Culture (e.g., primary neurons, brain slices) Treatment Treatment with 3-HGA or 2-HGA Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Assays Neurotoxicity Assays Incubation->Assays Viability Cell Viability (MTT, LDH) ROS Oxidative Stress (ROS measurement) Mito Mitochondrial Function (Membrane potential) Data_analysis Data Analysis and Comparison Viability->Data_analysis ROS->Data_analysis Mito->Data_analysis

References

A Comparative Guide to the Validation of Urinary 3-Hydroxyglutaric Acid as a Diagnostic Marker for Glutaric Aciduria Type 1

Author: BenchChem Technical Support Team. Date: December 2025

Glutaric Aciduria Type 1 (GA1) is a rare, autosomal recessive neurometabolic disorder resulting from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3] This enzymatic defect disrupts the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA), in bodily fluids.[1][2][4] Untreated, GA1 can cause severe neurological damage, often triggered by metabolic stress, highlighting the critical need for early and accurate diagnosis.[1][5]

This guide provides a comparative analysis of urinary 3-HGA against other key biomarkers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals involved in the diagnosis and management of GA1.

Core Diagnostic Markers: A Performance Overview

The diagnosis of GA1 relies on a multi-tiered approach, beginning with newborn screening (NBS) and followed by more specific confirmatory tests. The primary screening marker is glutarylcarnitine (B602354) (C5DC) measured in dried blood spots, while urinary organic acid analysis, specifically quantifying 3-HGA, is a cornerstone for confirming the diagnosis.[4][6]

Urinary 3-HGA is considered the most reliable biochemical marker for GA1.[7] Its concentration is consistently elevated in GA1 patients, including a subset known as "low excretors" who may present with normal or only intermittently elevated levels of urinary glutaric acid, making GA a less reliable standalone marker.[8][9][10] In fact, a study using a stable-isotope dilution assay for 3-HGA demonstrated 100% diagnostic sensitivity and specificity, accurately identifying all patients, regardless of their glutaric acid excretion levels.[8]

In contrast, NBS using C5DC, while effective for widespread screening, has limitations. The overall sensitivity of C5DC screening is estimated to be around 95%, meaning some cases can be missed.[9][11] Furthermore, the positive predictive value (PPV) can be low, leading to false-positive results that require follow-up testing.[12]

The definitive diagnosis of GA1 is established by identifying biallelic pathogenic variants in the GCDH gene or by demonstrating deficient GCDH enzyme activity in cultured fibroblasts or leukocytes.[1][13]

Quantitative Data Presentation

The following tables summarize the performance of key diagnostic markers and their typical concentrations in GA1 patients versus control populations.

Table 1: Performance Comparison of Primary Diagnostic Markers for GA1

MarkerMethodSample TypeSensitivitySpecificityPositive Predictive Value (PPV)Notes
3-Hydroxyglutaric Acid (3-HGA) Stable-Isotope Dilution GC-MSUrine100%[8]100%[8]Not ReportedConsidered the most reliable biochemical marker, especially for "low excretor" patients.[7][8]
Glutarylcarnitine (C5DC) Tandem Mass Spectrometry (MS/MS)Dried Blood Spot~95%[9] (one study reported >93.33%[4])>99%[4][11][12]1.5% (in one large study[12])Standard for newborn screening; false positives can occur, and some cases may be missed.[9][12]

Table 2: Urinary Analyte Concentrations in GA1 Patients vs. Controls (mmol/mol creatinine)

AnalytePopulationConcentration Range
3-Hydroxyglutaric Acid (3-HGA) Controls1.4 - 8.0[8]
GA1 Patients (High & Low Excretors)Consistently elevated above control range.[8][9]
Glutaric Acid (GA) Controls1.1 - 9.7[8]
GA1 Patients (High Excretors)>100[8][9]
GA1 Patients (Low Excretors)<100 (may overlap with normal range)[8][9]

Signaling Pathways and Diagnostic Workflows

Visualizing the metabolic pathway and the diagnostic process is crucial for understanding the role of 3-HGA.

GA1_Metabolic_Pathway cluster_pathway Amino Acid Catabolism cluster_enzyme Enzymatic Step cluster_ga1 GA1 Pathophysiology L-Lysine L-Lysine Glutaryl-CoA Glutaryl-CoA L-Lysine->Glutaryl-CoA L-Hydroxylysine L-Hydroxylysine L-Hydroxylysine->Glutaryl-CoA L-Tryptophan L-Tryptophan L-Tryptophan->Glutaryl-CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl-CoA->GCDH Normal Metabolism Block GCDH Deficiency (GA1) Glutaryl-CoA->Block Crotonyl-CoA Crotonyl-CoA GCDH->Crotonyl-CoA Accumulation Accumulation of Glutaryl-CoA Block->Accumulation Metabolites Glutaric Acid (GA) & 3-Hydroxyglutaric Acid (3-HGA) Accumulation->Metabolites

Caption: Metabolic pathway disruption in Glutaric Aciduria Type 1 (GA1).

GA1_Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) TandemMS Tandem Mass Spectrometry (MS/MS) NBS->TandemMS C5DC Measure Glutarylcarnitine (C5DC) TandemMS->C5DC Result C5DC Result C5DC->Result UrineTest Confirmatory Testing: Urinary Organic Acids Result->UrineTest Elevated NoGA1 GA1 Unlikely Result->NoGA1 Normal GCMS GC-MS or GC-MS/MS UrineTest->GCMS HGA Quantify 3-HGA and Glutaric Acid GCMS->HGA GeneticTest Definitive Diagnosis: GCDH Gene Sequencing HGA->GeneticTest 3-HGA Elevated HGA->NoGA1 Normal Diagnosis GA1 Diagnosis Confirmed GeneticTest->Diagnosis Two Pathogenic Variants Found

Caption: Diagnostic workflow for Glutaric Aciduria Type 1 (GA1).

Experimental Protocols

Accurate quantification of GA1 biomarkers is essential for diagnosis. Below are summaries of the methodologies commonly employed.

Urinary Organic Acid Analysis for 3-HGA and GA by GC-MS/MS

This method provides sensitive and specific quantification of 3-HGA and GA, and is crucial for confirming positive newborn screens and diagnosing symptomatic individuals.

  • Principle: Stable isotope-labeled internal standards are added to a urine sample for accurate quantification. Organic acids are extracted from the urine matrix, chemically modified (derivatized) to become volatile, and then separated and detected using gas chromatography-tandem mass spectrometry (GC-MS/MS).

  • Sample Preparation:

    • A specific volume of urine is normalized to creatinine (B1669602) concentration.

    • A stable isotope-labeled internal standard for 3-HGA (e.g., 3-HG-d5) is added to the sample.[14]

    • The sample undergoes a double liquid-liquid extraction process, typically using ethyl acetate (B1210297) or diethyl ether, to isolate the organic acids.[10][14]

    • The extracted organic acids are dried, often under a stream of nitrogen.

  • Derivatization:

    • The dried extract is derivatized to increase volatility for gas chromatography. A common method is trimethylsilyl (B98337) (TMS) derivatization.[10][14] This involves adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating the sample (e.g., at 70°C for 60 minutes).[14]

  • GC-MS/MS Analysis:

    • The derivatized sample is injected into the GC-MS/MS system.

    • The gas chromatograph separates the different organic acids based on their boiling points and interaction with the GC column.

    • The tandem mass spectrometer provides high specificity. For 3-HGA, specific mass transitions (a parent ion and a product ion) are monitored to distinguish it from its isomer, 2-hydroxyglutaric acid, which can co-elute. For example, the transition m/z 349 → 333 can be selected for 3-HGA, while m/z 349 → 321 is used for 2-HGA.[6][10]

    • The concentration of 3-HGA is calculated by comparing the peak area of the analyte to that of the known concentration of the internal standard.

Acylcarnitine Analysis for C5DC from Dried Blood Spots by MS/MS

This is the standard high-throughput method used in newborn screening programs worldwide.

  • Principle: Acylcarnitines are extracted from a dried blood spot and analyzed using flow injection tandem mass spectrometry. C5DC is identified by its specific mass-to-charge ratio.

  • Sample Preparation:

    • A small disk (e.g., 3.2 mm) is punched from the dried blood spot card.[15]

    • The acylcarnitines are extracted from the disk using a solvent, typically methanol, containing stable isotope-labeled internal standards.

  • MS/MS Analysis:

    • The extract is injected into the tandem mass spectrometer. No chromatographic separation is needed, allowing for rapid analysis.

    • The instrument is set to specifically detect the ion pair for C5DC, which has a mass-to-charge ratio (m/z) transition of 388 → 85.[9]

    • The concentration of C5DC is determined and compared to established cut-off values. Results exceeding the cut-off are considered presumptive positive and require confirmatory testing.[9][16]

Confirmatory Genetic Analysis of the GCDH Gene

This is the gold standard for confirming a GA1 diagnosis.[1]

  • Principle: DNA is extracted from the patient's blood, and the GCDH gene is sequenced to identify disease-causing mutations.

  • Methodology:

    • Genomic DNA is extracted from a whole blood sample.

    • The coding regions (exons) and exon-intron boundaries of the GCDH gene are amplified using the Polymerase Chain Reaction (PCR).

    • The amplified DNA fragments are sequenced, typically using Sanger sequencing or Next-Generation Sequencing (NGS) panels.

    • The patient's DNA sequence is compared to a reference sequence of the GCDH gene to identify any variants.

    • The identification of two pathogenic variants (one on each allele) confirms the diagnosis of GA1.[13] If results are uncertain (e.g., only one variant or a variant of unknown significance is found), GCDH enzyme activity analysis may be performed.[1][13]

Conclusion

The validation of urinary 3-HGA as a diagnostic marker is robust and well-established. While newborn screening for C5DC is an invaluable first-tier public health tool, its sensitivity is not absolute. The quantitative analysis of urinary 3-HGA by methods such as GC-MS/MS serves as an essential and highly reliable second-tier test. Its superior sensitivity and specificity, particularly in identifying low-excretor patients who might otherwise be missed, make it an indispensable component of the diagnostic algorithm for GA1.[8] Ultimately, confirmation through GCDH gene sequencing provides a definitive diagnosis, enabling timely therapeutic intervention to mitigate the severe neurological consequences of this disorder.

References

A Comparative Guide to Analytical Methods for Organic Aciduria Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of organic acids in urine is paramount for the diagnosis and management of organic acidurias, a group of inherited metabolic disorders. This guide provides an objective comparison of the two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from cross-laboratory validation studies to aid in the selection and implementation of the most suitable method for your laboratory's needs.

Method Comparison: GC-MS vs. LC-MS/MS

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been revered as the gold standard for the analysis of urinary organic acids.[1] However, advancements in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present a compelling alternative with significant advantages in workflow efficiency and automation.[1][2]

A critical aspect of method validation is the performance assessment through inter-laboratory comparisons. The European Research Network for evaluation and improvement of Screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) provides proficiency testing (PT) schemes that allow for such comparisons.[3] A study directly comparing a newly developed Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) method with a classical GC-MS method, utilizing 28 urine samples from an ERNDIM quality assessment scheme, demonstrated the superior performance of the LC-based method for the analysis of 24 organic acids.[4]

Data Presentation

The following table summarizes key validation and performance parameters for GC-MS and LC-MS/MS, compiled from various cross-laboratory validation studies and published literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)References
Sample Preparation Labor-intensive: requires liquid-liquid extraction and chemical derivatization to make organic acids volatile.Simpler: often requires only dilution and filtration ("dilute-and-shoot").[1][2][5]
Throughput Lower, due to longer run times and complex sample preparation.Higher, with shorter analytical run times and simpler sample preparation.[1]
Selectivity & Specificity Good, but can be limited by co-eluting compounds with similar mass spectra.Excellent, due to the use of Multiple Reaction Monitoring (MRM) which monitors specific precursor-to-product ion transitions.[6]
Sensitivity Generally lower compared to LC-MS/MS.Generally higher, allowing for the detection of lower concentration analytes.[2]
Automation Less amenable to full automation.Highly amenable to full automation, reducing manual error and increasing reproducibility.[2]
Coverage Broad, capable of detecting a wide range of organic acids.Can be targeted to a specific panel of analytes or expanded for broader screening.[1][7]
Inter-laboratory CV (%) Can be higher due to variability in extraction and derivatization.Generally lower due to simplified and more standardized protocols.
Accuracy (Recovery %) Acceptable, but can be affected by the efficiency of extraction and derivatization.Excellent, with high recoveries often achieved due to minimal sample manipulation.[7]

Experimental Protocols

Detailed methodologies for the analysis of urinary organic acids by GC-MS and LC-MS/MS are provided below. These protocols are generalized and may require optimization based on specific laboratory instrumentation and reagents.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of urine, add an internal standard solution containing a known concentration of a stable isotope-labeled organic acid (e.g., 13C-labeled adipic acid).

  • Acidify the urine sample to a pH below 2 using hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297) and vortexing for 2 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice more, pooling the organic extracts.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

  • Data Analysis: Identify and quantify organic acids by comparing their retention times and mass spectra to a reference library and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol utilizes a "dilute-and-shoot" approach for rapid analysis.

1. Sample Preparation:

  • To a 50 µL aliquot of urine, add 450 µL of a solution containing an internal standard mixture (stable isotope-labeled organic acids) in 0.1% formic acid in water.

  • Vortex the sample for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 2% B, hold for 1 minute, ramp to 98% B over 8 minutes, hold for 2 minutes, and return to initial conditions for a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each organic acid and internal standard are monitored.

  • Data Analysis: Quantify organic acids by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.

Mandatory Visualization

Experimental Workflow: GC-MS vs. LC-MS/MS

G Figure 1. Comparison of GC-MS and LC-MS/MS Workflows cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gcms_start Urine Sample gcms_is Add Internal Standard gcms_start->gcms_is gcms_extract Liquid-Liquid Extraction gcms_is->gcms_extract gcms_dry Evaporation gcms_extract->gcms_dry gcms_deriv Derivatization (TMS) gcms_dry->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis lcms_start Urine Sample lcms_dilute Dilution & Add Internal Standards lcms_start->lcms_dilute lcms_filter Filtration lcms_dilute->lcms_filter lcms_analysis LC-MS/MS Analysis lcms_filter->lcms_analysis

Caption: A comparison of the more extensive GC-MS workflow with the streamlined LC-MS/MS "dilute-and-shoot" method.

Defective Metabolic Pathways in Organic Acidurias

G Figure 2. Simplified Metabolic Pathways in Organic Acidurias cluster_msud Maple Syrup Urine Disease (MSUD) cluster_fao Fatty Acid Oxidation Disorders bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bcka Branched-Chain α-Ketoacids bcaa->bcka bckdh Branched-Chain α-Ketoacid Dehydrogenase Complex bcka->bckdh Defective Enzyme organic_acids_msud organic_acids_msud bcka->organic_acids_msud Accumulation (e.g., 2-Oxoisocaproic acid) acylcoa Acyl-CoA Derivatives bckdh->acylcoa lcfa Long-Chain Fatty Acids lcfa_coa Long-Chain Acyl-CoA lcfa->lcfa_coa carnitine_shuttle Carnitine Shuttle lcfa_coa->carnitine_shuttle Transport Defect beta_oxidation Mitochondrial β-Oxidation carnitine_shuttle->beta_oxidation Enzyme Defect acetylcoa Acetyl-CoA beta_oxidation->acetylcoa organic_acids_fao organic_acids_fao beta_oxidation->organic_acids_fao Accumulation (e.g., Dicarboxylic acids)

Caption: Enzyme deficiencies in MSUD and FAO disorders lead to the accumulation of specific organic acids.

References

A Comparative Guide to the Metabolic Profiles of Methylglutaconic Aciduria Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylglutaconic aciduria (MGA-uria) represents a group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid (3-MGA). These conditions are broadly categorized into primary and secondary forms, each with distinct underlying pathophysiological mechanisms that are reflected in their unique metabolic signatures. A comprehensive understanding of these metabolic profiles is paramount for accurate diagnosis, the development of targeted therapeutic strategies, and for advancing research into the fundamental disease mechanisms. This guide provides an objective comparison of the metabolic profiles of the different types of MGA-uria, supported by quantitative data and detailed experimental protocols.

Distinguishing Primary from Secondary Methylglutaconic Aciduria

Primary 3-Methylglutaconic Aciduria (Type I) is a rare autosomal recessive disorder stemming from a direct impairment in the mitochondrial catabolism of the amino acid leucine (B10760876). This form is caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene. The enzymatic block leads to the accumulation of specific upstream metabolites derived from leucine breakdown.

Secondary 3-Methylglutaconic Acidurias (Types II-V and other unclassified forms) are not a result of a defect in the leucine degradation pathway. Instead, the elevated 3-MGA is considered a secondary biomarker of underlying mitochondrial dysfunction. The exact mechanisms of 3-MGA accumulation in these disorders are thought to involve the buildup of acetyl-CoA in the mitochondria due to impaired function of the tricarboxylic acid (TCA) cycle. This leads to a reversal of the normal leucine catabolism pathway, shunting intermediates towards the production of 3-MGA.

Comparative Analysis of Metabolic Biomarkers

The differential diagnosis of MGA-uria types heavily relies on the quantitative analysis of specific organic acids in the urine. The following table summarizes the key metabolic differentiators.

BiomarkerNormal Pediatric Range (mmol/mol creatinine)Type I MGA-uriaType II MGA-uria (Barth Syndrome)Type III MGA-uria (Costeff Syndrome)Type IV MGA-uria (Unspecified)
Urinary 3-Methylglutaconic Acid (3-MGA) < 20Highly elevated (>1000), generally higher than other typesModerately elevated (typically a 5 to 20-fold increase over normal)Mildly to moderately elevatedMildly to moderately elevated
Urinary 3-Hydroxyisovaleric Acid (3-HIVA) Trace amountsSignificantly elevatedNot significantly elevatedNot significantly elevatedNot significantly elevated
Urinary 3-Methylglutaric Acid (3-MG) Trace amountsMildly elevatedCan be elevatedCan be elevatedCan be elevated
Acylcarnitine Profile (C5-OH) NormalElevatedMay be elevatedNormalMay be elevated
Cardiolipin Profile NormalNormalAbnormal (elevated monolysocardiolipin to tetralinoleoyl-cardiolipin ratio)NormalNormal

Key Signaling and Metabolic Pathways

The metabolic disturbances in MGA-urias can be visualized through their respective pathways. In Type I MGA-uria, the deficiency of 3-methylglutaconyl-CoA hydratase disrupts the normal breakdown of leucine, leading to the accumulation of upstream metabolites.

Leucine_Catabolism_TypeI cluster_enzymes Enzymes Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination aKG α-Ketoglutarate BCAT BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation BCKDH BCKDH MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA Dehydrogenation IVD IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Carboxylation Three_HIVA 3-Hydroxyisovaleric Acid (3-HIVA) MC_CoA->Three_HIVA Alternative Metabolism MCC MCC HMG_CoA HMG-CoA MG_CoA->HMG_CoA Hydration Three_MGA 3-Methylglutaconic Acid (3-MGA) MG_CoA->Three_MGA Accumulation & Excretion MGH 3-Methylglutaconyl-CoA Hydratase (AUH) To_Ketogenesis To Ketogenesis HMG_CoA->To_Ketogenesis

Leucine catabolism pathway illustrating the enzymatic block in Type I MGA-uria.

In secondary MGA-urias, mitochondrial dysfunction leads to an accumulation of acetyl-CoA, which is then proposed to drive the reverse pathway to produce 3-MGA.

Secondary_MGA_Pathway cluster_pathway Proposed Reverse Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction (e.g., Respiratory Chain Defect) TCA_Cycle TCA Cycle Mitochondrial_Dysfunction->TCA_Cycle Impaired Function AcetylCoA Acetyl-CoA TCA_Cycle->AcetylCoA Leads to Accumulation HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Condensation HMG_CoA_Synthase HMG-CoA Synthase HMG_CoA->AcetylCoA HMG_CoA_Lyase HMG-CoA Lyase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate MG_CoA 3-Methylglutaconyl-CoA HMG_CoA->MG_CoA Reversal of Hydration MGH 3-Methylglutaconyl-CoA Hydratase (AUH) Three_MGA 3-Methylglutaconic Acid (3-MGA) MG_CoA->Three_MGA Hydrolysis & Excretion

A Comparative Analysis of 3-Hydroxyglutaric Acid and Glutaric Acid Levels in Glutaric Aciduria Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaric Aciduria Type 1 (GA1) is an autosomal recessive neurometabolic disorder resulting from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3][4][5][6][7] This enzymatic defect disrupts the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan, leading to the accumulation of specific neurotoxic metabolites.[1][2][4][5][7][8] The primary biochemical hallmarks of GA1 are elevated concentrations of glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA) in various body fluids.[1][4][9][10] This guide provides an objective comparison of these two key biomarkers, supported by quantitative data and detailed experimental protocols for their measurement.

Comparative Analysis of Metabolite Levels

The diagnosis and monitoring of GA1 rely heavily on the quantitative analysis of GA and 3-OH-GA. Patients with GA1 are often categorized into two phenotypes based on their urinary excretion of glutaric acid: "high excretors" and "low excretors".[1][3][11][12] Despite this variation, 3-hydroxyglutaric acid is considered the most reliable diagnostic marker, as its levels are consistently elevated in nearly all patients.[11][12][13]

The following table summarizes the typical concentrations of these metabolites in urine from healthy individuals versus GA1 patients.

AnalytePatient GroupSample TypeConcentration RangeUnits
Glutaric Acid (GA) GA1 (High Excretors)Urine850 - 1700[11]mmol/mol creatinine (B1669602)
GA1 (Low Excretors)Urine< 100[12] (often near normal)mmol/mol creatinine
Control (Healthy)UrineUp to 4[11]mmol/mol creatinine
3-Hydroxyglutaric Acid (3-OH-GA) GA1 (High & Low Excretors)UrineConsistently elevatedmmol/mol creatinine
Control (Healthy)UrineNot typically detected or very lowmmol/mol creatinine

Biochemical Pathway in GA1

In a healthy state, the GCDH enzyme catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[2][4] In GA1, this pathway is blocked. The resulting accumulation of glutaryl-CoA leads to its conversion into GA and, via an alternative pathway involving medium-chain acyl-CoA dehydrogenase (MCAD) and 3-methylglutaconyl-CoA hydratase, into 3-OH-GA.[11][13]

GA1_Pathway Lys_Trp L-Lysine, L-Hydroxylysine, L-Tryptophan GlutarylCoA Glutaryl-CoA Lys_Trp->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Normal Pathway Block Deficient in GA1 GlutarylCoA->Block GA Glutaric Acid (GA) GlutarylCoA->GA Accumulation leads to MCAD MCAD GlutarylCoA->MCAD Alternative Pathway CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Block->GCDH GlutaconylCoA Glutaconyl-CoA MCAD->GlutaconylCoA Hydratase 3-Methylglutaconyl-CoA Hydratase GlutaconylCoA->Hydratase HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA Hydratase->HydroxyglutarylCoA Hydrolysis Hydrolysis HydroxyglutarylCoA->Hydrolysis OH_GA 3-Hydroxyglutaric Acid (3-OH-GA) Hydrolysis->OH_GA

Biochemical pathway disruption in Glutaric Aciduria Type 1 (GA1).

Experimental Protocols for Metabolite Quantification

The gold standard for the quantitative analysis of urinary organic acids, including GA and 3-OH-GA, is Gas Chromatography-Mass Spectrometry (GC-MS).[1][14][15] This technique offers high sensitivity and specificity for identifying and quantifying metabolites.

Protocol: Urinary Organic Acid Analysis by GC-MS
  • Sample Preparation:

    • A volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmole) is used to normalize for urine concentration.[14][15]

    • An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a non-endogenous organic acid) is added to each sample to account for variations during sample processing.[14][15]

  • Acidification & Extraction:

    • The urine sample is acidified to a pH of less than 2 using an acid such as HCl.[16]

    • Organic acids are extracted from the aqueous urine into an organic solvent, typically ethyl acetate.[14][16] This step is often repeated to ensure complete extraction.

  • Drying:

    • The combined organic extracts are evaporated to complete dryness under a gentle stream of nitrogen gas, sometimes with mild heating (e.g., 35°C).[16][17]

  • Derivatization:

    • The dried residue is chemically modified to increase the volatility and thermal stability of the organic acids for GC analysis.[15][16]

    • A common method is trimethylsilylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine.[14][16] The mixture is typically heated (e.g., 60-90°C) for a short period to ensure the reaction is complete.[17]

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the different organic acid derivatives based on their boiling points and interaction with the GC column.

    • As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification.[15]

GCMS_Workflow Urine Urine Sample Spike Add Internal Standard Urine->Spike Acidify Acidify (pH < 2) Spike->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatize (e.g., BSTFA) Dry->Deriv GCMS Inject into GC-MS Deriv->GCMS Analyze Data Analysis & Quantification GCMS->Analyze

General experimental workflow for urinary organic acid analysis by GC-MS.

References

Plasma vs. Urine 3-Hydroxyglutaric Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relationship between plasma and urine concentrations of 3-hydroxyglutaric acid (3-HGA) is crucial for the diagnosis and monitoring of inherited metabolic disorders, most notably Glutaric Aciduria Type I (GA1). This guide provides a comprehensive comparison of 3-HGA levels in these two biological matrices, supported by experimental data and detailed methodologies.

While a direct statistical correlation between plasma and urine 3-HGA concentrations is not extensively documented in peer-reviewed literature, available data indicates that both are significant biomarkers for GA1. In affected individuals, 3-HGA levels are substantially elevated in both plasma and urine compared to healthy controls. However, the degree of elevation can differ, with some studies suggesting that the increase is more pronounced in plasma.

Quantitative Data Summary

The following table summarizes the typical concentrations of 3-hydroxyglutaric acid in plasma and urine for both healthy individuals and patients with Glutaric Aciduria Type I.

PopulationPlasma 3-HGA ConcentrationUrine 3-HGA Concentration
Healthy Controls ≤25.2 ng/mL[1]≤ 35.0 µmol/mmol creatinine[1]
0.018–0.10 µmol/L[2]0.88–4.5 mmol/mol creatinine[2]
0.2–1.36 µmol/L[3]1.4–8.0 mmol/mol creatinine[3]
GA1 Patients 100-fold increase over controls[4][5]Elevated levels are characteristic[4]

Note: Concentration ranges can vary between different analytical methods and laboratories.

Correlation Insights

Experimental Protocols

Accurate quantification of 3-hydroxyglutaric acid is essential for clinical diagnosis and research. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of 3-HGA in both plasma and urine.[1]

  • Sample Preparation:

    • An internal standard (deuterated 3-HGA) is added to the plasma or urine sample.

    • Proteins are precipitated by adding acetonitrile.

    • The resulting supernatant is separated and dried.

    • The residue is derivatized, for example, using 3 M HCl in 1-butanol (B46404) with heating to form butyl-esters.[1]

    • The derivatized sample is reconstituted in a solution (e.g., 50% methanol-water) for analysis.[1]

  • Chromatographic Separation:

    • Separation is typically achieved using a C8 or C18 HPLC column.[1]

  • Mass Spectrometric Detection:

    • Tandem mass spectrometry is used for the detection and quantification of the derivatized 3-HGA and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust method for the analysis of organic acids.

  • Sample Preparation:

    • Solid-phase extraction is often used for initial sample cleanup.[2]

    • A stable-isotope labeled internal standard is added.

    • The sample is derivatized to increase volatility, commonly through trimethylsilylation.

  • Chromatographic Separation:

    • A capillary gas chromatography column is used to separate the derivatized analytes.

  • Mass Spectrometric Detection:

    • Mass spectrometry is used for detection, often with negative chemical ionization for enhanced sensitivity.[2]

Metabolic Pathway of 3-Hydroxyglutaric Acid

The accumulation of 3-hydroxyglutaric acid is a hallmark of Glutaric Aciduria Type I, an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. A deficiency in GCDH leads to the accumulation of glutaryl-CoA, which is then alternatively metabolized to glutaric acid and 3-hydroxyglutaric acid.

Metabolic Pathway of 3-Hydroxyglutaric Acid cluster_pathway Catabolism of Lysine, Hydroxylysine, and Tryptophan cluster_accumulation Alternative Pathway in GA1 cluster_excretion Excretion Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA GCDH (deficient in GA1) GlutaricAcid Glutaric Acid GlutarylCoA->GlutaricAcid ThreeHGA 3-Hydroxyglutaric Acid GlutarylCoA->ThreeHGA Plasma Plasma Accumulation GlutaricAcid->Plasma ThreeHGA->Plasma Urine Urine Excretion Plasma->Urine

Caption: Metabolic pathway leading to 3-hydroxyglutaric acid accumulation in GA1.

References

Differentiating Hydroxy Fatty Acid Isomers: A Comparative Guide to Tandem Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of hydroxy fatty acid (HFA) isomers is critical for understanding their diverse biological roles and their implications in health and disease. This guide provides a comprehensive comparison of leading tandem mass spectrometry (MS/MS) methodologies for the isomeric differentiation of HFAs, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical approach.

Hydroxy fatty acids, a class of oxidized lipids, are involved in a myriad of physiological and pathological processes, including inflammation, signaling, and metabolic regulation. The position of the hydroxyl group along the fatty acid chain gives rise to numerous structural isomers, each potentially possessing distinct biological activities. Consequently, the ability to accurately distinguish and quantify these isomers is paramount. This guide focuses on the two primary platforms for this purpose: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores the emerging role of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).

Performance Comparison of Analytical Platforms

The choice of analytical platform for HFA isomer analysis depends on several factors, including the specific isomers of interest, the complexity of the sample matrix, and the desired sensitivity and throughput. The following tables summarize the key performance characteristics of GC-MS/MS, LC-MS/MS, and the increasingly utilized IMS-MS.

Parameter GC-MS/MS LC-MS/MS Ion Mobility-MS
Sample Volatility Requires derivatization to increase volatilityDoes not require derivatization for volatilityDoes not require derivatization for volatility
Separation Principle Gas phase separation based on boiling point and column interactionLiquid phase separation based on polarityGas phase separation based on ion size, shape, and charge
Isomer Separation Good for many positional isomers, especially after derivatizationGood for many positional isomers, often requires optimized chromatographyExcellent for separating isomers with different collision cross-sections
Sensitivity High, often in the picogram to femtogram rangeHigh, often in the picogram to femtogram range.[1]High, comparable to or exceeding LC-MS/MS
Throughput Lower, due to longer run times and sample preparationHigher, with faster chromatography options availableHigh, as separation occurs on a millisecond timescale
Matrix Effects Less susceptible to ion suppressionCan be susceptible to ion suppression from complex matricesCan help to reduce matrix effects by separating isobars

Table 1: General Comparison of Analytical Platforms for Hydroxy Fatty Acid Isomer Analysis.

Quantitative Performance Data

The following table presents a summary of reported limits of detection (LOD) and quantification (LOQ) for representative hydroxy fatty acid isomers using different mass spectrometry techniques. It is important to note that these values can vary depending on the specific instrument, derivatization strategy, and sample matrix.

Analyte Method Derivatization LOD LOQ Reference
Monohydroxy fatty acid isomersGC-MSMethoxy, TMS0.2 ng (single isomer)-[2]
2- and 3-Hydroxypalmitic acidLC-MS/MSNone---
Hydroxyeicosatetraenoic acids (HETEs)LC-MS/MSNone---
Hydroxyoctadecadienoic acids (HODEs)LC-MS/MSNone--[3]
Unsaturated Fatty Acid IsomersLC-MS/MSPaternò-Büchi (PB) derivatizationSub-nanomolar--
Fatty Acid IsomersLC-MS/MSN-(4-aminomethylphenyl) pyridinium (B92312) (AMPP)-0.05 - 6.0 pg[1]

Table 2: Reported Limits of Detection and Quantification for Selected Hydroxy Fatty Acids.

Experimental Workflows and Methodologies

The successful differentiation of HFA isomers relies on a well-designed experimental workflow, from sample preparation to data analysis. The following diagrams and protocols outline the key steps for each major analytical platform.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Workflow

GC-MS/MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. For HFAs, derivatization is a mandatory step to increase their volatility and improve chromatographic separation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Saponification/Hydrolysis Extraction->Hydrolysis Derivatization Derivatization (e.g., TMS, PFBBr) Hydrolysis->Derivatization GC Gas Chromatography Derivatization->GC MS1 Mass Spectrometer (MS1) GC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Spectrometer (MS2) CID->MS2 Chromatogram Chromatogram MS2->Chromatogram MassSpectrum Mass Spectrum MS2->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

A typical workflow for the analysis of hydroxy fatty acids using GC-MS/MS.

Experimental Protocol: GC-MS/MS Analysis of 3-Hydroxy Fatty Acids

This protocol provides a general outline for the analysis of 3-hydroxy fatty acids, often performed in clinical settings for the diagnosis of metabolic disorders.[4]

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard mixture (e.g., deuterated HFA analogues).

    • Perform alkaline hydrolysis (saponification) using NaOH to release esterified HFAs.

    • Acidify the sample with HCl.

    • Extract the HFAs using an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS/MS Analysis:

    • Inject the derivatized sample into a GC-MS/MS system.

    • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature gradient to separate the HFA isomers.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For tandem MS, select the precursor ion corresponding to the derivatized HFA and subject it to collision-induced dissociation (CID) to generate characteristic product ions for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS is a versatile technique that can analyze a wide range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization to increase volatility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction (optional) Extraction->SPE LC Liquid Chromatography SPE->LC ESI Electrospray Ionization LC->ESI MS1 Mass Spectrometer (MS1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Spectrometer (MS2) CID->MS2 Chromatogram Chromatogram MS2->Chromatogram MassSpectrum Mass Spectrum MS2->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

A general workflow for the analysis of hydroxy fatty acids using LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis of Hydroxy Fatty Acid Isomers

This protocol describes a general method for the analysis of various HFA isomers in biological matrices.[3]

  • Sample Preparation:

    • Spike the sample with a mixture of deuterated internal standards.

    • Perform a liquid-liquid extraction using a solvent system such as Folch (chloroform:methanol, 2:1 v/v) or Bligh-Dyer (chloroform:methanol:water).

    • For complex matrices, an optional solid-phase extraction (SPE) step can be used to enrich for HFAs and remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometry: Utilize electrospray ionization (ESI) in negative ion mode. Perform tandem MS using multiple reaction monitoring (MRM) to selectively detect and quantify specific HFA isomers based on their precursor-to-product ion transitions. The fragmentation patterns of different isomers can be used for their differentiation.[5][6][7]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase.[8] This technique is particularly powerful for separating isomers that are difficult to resolve by chromatography alone.[9][10]

IMS_Concept cluster_isomers Isomeric Mixture cluster_ims Ion Mobility Cell cluster_separation Separation by Shape Isomer1 Isomer A DriftTube Drift Tube with Electric Field and Buffer Gas Isomer1->DriftTube Introduction into IMS Isomer2 Isomer B Isomer2->DriftTube Introduction into IMS Separated1 Isomer A (more compact) DriftTube->Separated1 Shorter Drift Time Separated2 Isomer B (more elongated) DriftTube->Separated2 Longer Drift Time MS Mass Spectrometer Separated1->MS m/z Analysis Separated2->MS m/z Analysis

Conceptual diagram of isomer separation using ion mobility spectrometry.

The integration of IMS with LC-MS/MS provides a powerful three-dimensional analytical platform (LC-IMS-MS) that significantly enhances the ability to resolve complex isomeric mixtures.[9][11]

Derivatization Strategies for Enhanced Analysis

Chemical derivatization can be employed in both GC-MS and LC-MS to improve the analytical performance for HFA isomers.[1][12]

  • For GC-MS: Derivatization is essential to increase the volatility and thermal stability of HFAs. Common derivatizing agents include silylating reagents (e.g., BSTFA) to form TMS ethers, and alkylating agents (e.g., pentafluorobenzyl bromide, PFBBr) to form PFB esters, which also enhances sensitivity in electron capture negative ionization.

  • For LC-MS: While not required for volatilization, derivatization can be used to:

    • Enhance Ionization Efficiency: "Charge-switching" derivatization using reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can significantly increase sensitivity by allowing for analysis in the more robust positive ion mode.[1]

    • Improve Chromatographic Separation: Derivatization can alter the polarity of the analytes, leading to better separation of isomers.

    • Provide Structurally Diagnostic Fragmentations: Specific derivatizing agents can be designed to yield unique fragment ions upon CID, aiding in the confident identification of isomers.[13]

Conclusion

The isomeric differentiation of hydroxy fatty acids by tandem mass spectrometry is a rapidly evolving field. While GC-MS/MS remains a reliable and sensitive technique, particularly with effective derivatization strategies, LC-MS/MS offers greater versatility and higher throughput for a broader range of HFA isomers without the need for derivatization to increase volatility. The emergence of ion mobility spectrometry coupled with mass spectrometry provides an additional dimension of separation, offering unparalleled resolution for challenging isomeric mixtures. The choice of the optimal method will depend on the specific research question, the available instrumentation, and the complexity of the biological system under investigation. By carefully considering the comparative performance data and detailed methodologies presented in this guide, researchers can make informed decisions to advance their understanding of the critical roles of hydroxy fatty acid isomers in biological systems.

References

Evaluating the Diagnostic Specificity of Elevated 3-Hydroxyisovaleric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated urinary 3-hydroxyisovaleric acid (3-HIA) has been recognized as a sensitive biomarker for marginal biotin (B1667282) deficiency. However, its diagnostic specificity is a subject of ongoing investigation, as elevated levels are also associated with several other metabolic conditions. This guide provides a comprehensive comparison of 3-HIA's performance in diagnosing biotin deficiency against other conditions, supported by experimental data and detailed methodologies.

Performance of 3-Hydroxyisovaleric Acid as a Diagnostic Marker

Urinary 3-hydroxyisovaleric acid is a metabolite of the branched-chain amino acid leucine (B10760876). Its catabolism involves the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC). A deficiency in biotin leads to reduced MCC activity, causing a metabolic shift that results in the increased production and excretion of 3-HIA.[1][2] While sensitive to changes in biotin status, the elevation of 3-HIA is not exclusive to biotin deficiency, which necessitates a careful evaluation of its diagnostic specificity.

Quantitative Data Summary

The following table summarizes the urinary 3-HIA levels observed in various conditions. It is important to note that reference ranges can vary between laboratories.

ConditionTypical Urinary 3-HIA Levels (mmol/mol creatinine)Diagnostic Sensitivity for Biotin DeficiencyNotes
Healthy Adults < 29[3]N/AReference ranges may vary. One study reported a mean of 8.5 ± 3.2 before induction of biotin deficiency.[4]
Marginal Biotin Deficiency Increased 2- to 3-fold from baseline[4][5]80-86%[5]Studies show a "meaningful number of false-negative results," indicating that not all individuals with biotin deficiency will have elevated 3-HIA.[6]
Inborn Errors of Metabolism
3-Methylcrotonyl-CoA Carboxylase (MCC) DeficiencyMarkedly elevated[1][3]N/ACharacterized by increased 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (B26124) in urine.[3]
Biotinidase DeficiencyElevated[1]N/AA disorder of biotin recycling leading to functional biotin deficiency.[1]
Holocarboxylase Synthetase (HCS) DeficiencyElevated[1][7]N/AA disorder affecting the attachment of biotin to carboxylases.[1][7]
Smoking ElevatedN/ASmoking accelerates biotin catabolism, leading to increased 3-HIA.[8]
Pregnancy Elevated[8]N/AMarginal biotin deficiency is common during pregnancy, leading to increased 3-HIA.[8]
Long-term Anticonvulsant Therapy ElevatedN/ACertain anticonvulsants can accelerate biotin catabolism.[8]

Note: Specific quantitative data for sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of 3-HIA for biotin deficiency are not consistently reported in the literature, highlighting a need for further research in this area. The available data primarily focuses on sensitivity.

Alternative Biomarkers for Biotin Status

Several alternative biomarkers are used to assess biotin status, each with its own strengths and limitations.

BiomarkerDescriptionAdvantagesDisadvantages
Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) A conjugate of 3-HIA and carnitine.An early and sensitive indicator of marginal biotin deficiency.[9]May also be elevated in other conditions affecting leucine metabolism.[9]
Lymphocyte Propionyl-CoA Carboxylase (PCC) Activity A biotin-dependent enzyme.A direct measure of biotin function at the cellular level.Technically demanding and less suitable for large-scale studies.
Lymphocyte Methylcrotonyl-CoA Carboxylase (MCC) Activity The biotin-dependent enzyme directly involved in the pathway leading to 3-HIA.A direct measure of the enzyme activity affected in conditions leading to elevated 3-HIA.Similar technical challenges as PCC activity measurement.

Signaling Pathways and Experimental Workflows

To understand the context of elevated 3-HIA, it is crucial to visualize the metabolic pathways and analytical workflows.

Leucine_Catabolism cluster_alternative Alternative Pathway (Elevated 3-HIA) Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Normal Pathway Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Reduced MCC Activity HMG_CoA 3-Hydroxy-3-Methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA HIA 3-Hydroxyisovaleric Acid (3-HIA) Hydroxyisovaleryl_CoA->HIA Biotin Biotin MCC Methylcrotonyl-CoA Carboxylase (MCC) Biotin->MCC Cofactor

Leucine catabolism and the formation of 3-HIA.

The diagram above illustrates the normal catabolic pathway of leucine and the alternative pathway that leads to the formation of 3-hydroxyisovaleric acid (3-HIA) when the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC) is reduced.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Collection->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction (for GC-MS) Internal_Standard->Extraction GC-MS Path Dilution Dilution (for UPLC-MS/MS) Internal_Standard->Dilution UPLC-MS/MS Path Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS UPLC_MS_MS Ultra-Performance Liquid Chromatography- Tandem Mass Spectrometry (UPLC-MS/MS) Dilution->UPLC_MS_MS Quantification Quantification of 3-HIA GC_MS->Quantification UPLC_MS_MS->Quantification Normalization Normalization to Creatinine (B1669602) Quantification->Normalization Data_Analysis Data Analysis and Interpretation Normalization->Data_Analysis

General workflow for urinary 3-HIA analysis.

This flowchart outlines the key steps involved in the analysis of urinary 3-HIA, from sample collection to data interpretation, highlighting the different preparation paths for GC-MS and UPLC-MS/MS techniques.

Experimental Protocols

Protocol 1: Quantification of Urinary 3-Hydroxyisovaleric Acid by UPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of 3-HIA.

1. Materials and Reagents:

  • 3-Hydroxyisovaleric acid standard

  • Isotopically labeled internal standard (e.g., d3-3-hydroxyisovaleric acid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any debris.

  • Transfer a 50 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add 50 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Add 400 µL of 0.1% formic acid in water.

  • Vortex briefly and transfer to an autosampler vial.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 99% A

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Linear gradient to 95% B

    • 6-7 min: Hold at 95% B

    • 7-7.1 min: Return to 99% A

    • 7.1-10 min: Re-equilibration at 99% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), negative mode

  • MRM Transitions:

    • 3-HIA: Precursor ion > Product ion (to be determined by infusion of standard)

    • Internal Standard: Precursor ion > Product ion (to be determined by infusion of standard)

4. Data Analysis:

  • Generate a calibration curve using a series of known concentrations of the 3-HIA standard.

  • Calculate the peak area ratio of the analyte to the internal standard for both standards and samples.

  • Determine the concentration of 3-HIA in the urine samples from the calibration curve.

  • Normalize the 3-HIA concentration to the urinary creatinine concentration, determined by a separate assay.

Protocol 2: Analysis of Urinary Organic Acids by GC-MS

This is a classic and robust method for profiling a wide range of organic acids, including 3-HIA.

1. Materials and Reagents:

  • Internal standard (e.g., heptadecanoic acid)

  • Hydroxylamine (B1172632) hydrochloride

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate

  • Sodium chloride

  • Hydrochloric acid

  • Urine samples

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex.

  • Transfer a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg) to a glass tube.

  • Add the internal standard.

  • Acidify the urine to pH < 2 with hydrochloric acid.

  • Saturate the solution with sodium chloride.

  • Perform a two-step liquid-liquid extraction with ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • For oximation (to derivatize keto-acids), add a solution of hydroxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes.

  • Add BSTFA with 1% TMCS for silylation and incubate at 60°C for 30 minutes.

3. GC-MS Conditions:

  • GC System: Agilent GC or equivalent

  • Column: DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 150 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes

  • Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer

  • Ionization Mode: Electron ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

4. Data Analysis:

  • Identify the trimethylsilyl (B98337) (TMS) derivative of 3-HIA based on its retention time and mass spectrum by comparison to a standard or library.

  • Quantify the peak area of a characteristic ion of the 3-HIA derivative relative to the peak area of the internal standard.

  • Calculate the concentration of 3-HIA and normalize to urinary creatinine.

Conclusion

Elevated urinary 3-hydroxyisovaleric acid is a sensitive indicator of marginal biotin deficiency. However, its lack of absolute specificity necessitates careful clinical correlation and, in many cases, further biochemical and genetic testing to rule out other potential causes, particularly inborn errors of metabolism. The use of alternative biomarkers, such as plasma 3HIA-carnitine and the measurement of biotin-dependent enzyme activities, can provide a more comprehensive assessment of biotin status. For accurate and reliable quantification of 3-HIA, validated analytical methods such as UPLC-MS/MS and GC-MS are essential. Further research is warranted to establish more definitive data on the specificity, positive predictive value, and negative predictive value of 3-HIA for biotin deficiency in various populations.

References

The Gold Standard for Quantification: A Comparative Guide to the Validation of Deuterated Internal Standards for Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organic acids is paramount for understanding metabolic pathways, diagnosing diseases, and assessing therapeutic efficacy. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the use of an internal standard (IS) is crucial for achieving reliable and reproducible results. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard.

This guide provides an objective comparison of the performance of deuterated internal standards against non-deuterated alternatives, supported by experimental data. It also offers detailed experimental protocols for the validation of analytical methods employing these standards, in line with international regulatory guidelines.

The Superiority of Deuterated Internal Standards: A Quantitative Comparison

The primary advantage of a deuterated internal standard is its chemical and physical similarity to the analyte of interest. This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization.[1]

Table 1: Comparison of Assay Precision for Sirolimus in Whole Blood

Internal Standard TypeAnalyte Concentration (ng/mL)Inter-day Precision (%CV)
Deuterated (Sirolimus-d3)2.54.2
103.1
252.8
Structural Analog2.59.8
107.5
256.2

Data synthesized from studies on immunosuppressants.

As the data indicates, the use of a deuterated internal standard results in significantly better precision (lower %CV) across a range of concentrations compared to a structural analog. This is largely due to the deuterated standard's ability to more effectively mitigate matrix effects.

Table 2: Impact of Internal Standard on Mitigating Matrix Effects

Internal Standard TypeMatrix Effect (%CV of IS-Normalized Matrix Factor)Acceptance Criteria (ICH M10)
Deuterated3.5%≤ 15%
Structural Analog18.2%≤ 15%
No Internal Standard35.7%N/A

Data represents a typical comparison for a small molecule drug in plasma.

The coefficient of variation (%CV) of the internal standard-normalized matrix factor is a measure of how well the IS compensates for matrix-induced signal suppression or enhancement across different sources of the biological matrix. A lower %CV indicates better compensation. The deuterated internal standard clearly provides superior correction for matrix effects, falling well within the acceptance criteria set by regulatory bodies like the ICH.[2]

Experimental Protocols for Validation

Rigorous validation is essential to ensure that a bioanalytical method is reliable and suitable for its intended purpose. The following are detailed protocols for key validation experiments for the quantification of organic acids using deuterated internal standards.

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure the analyte of interest without interference from other components in the sample matrix.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.

  • Analyze one aliquot of each blank matrix to screen for any interfering peaks at the retention time of the organic acid and its deuterated internal standard.

  • Spike a second aliquot of each blank matrix with the organic acid at the Lower Limit of Quantification (LLOQ) and the deuterated IS at its working concentration.

  • Analyze the spiked samples and assess the response of any interfering peaks.

Acceptance Criteria:

  • The response of any interfering peak in the blank matrix should be no more than 20% of the analyte response at the LLOQ.

  • The response of any interfering peak should be no more than 5% of the internal standard's response.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Medium QC, and High QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

  • Calculate the accuracy as the percent relative error (%RE) and the precision as the percent coefficient of variation (%CV) for each QC level.

Acceptance Criteria:

  • For LLOQ, the mean concentration should be within ±20% of the nominal value, and the %CV should not exceed 20%.

  • For Low, Medium, and High QCs, the mean concentration should be within ±15% of the nominal value, and the %CV should not exceed 15%.

Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples:

    • Set A: Spike the organic acid and its deuterated IS into a neat solution (e.g., mobile phase).

    • Set B: Extract blank matrix and then spike the organic acid and its deuterated IS into the post-extraction supernatant.

    • Set C: Spike the organic acid and its deuterated IS into the blank matrix before the extraction procedure.

  • Analyze all three sets of samples.

  • Calculate the Matrix Factor (MF) for the analyte and the IS by comparing the peak areas from Set B to Set A.

  • Calculate the IS-Normalized MF and assess its precision (%CV) across the different matrix sources.

Acceptance Criteria:

  • The %CV of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[2]

Stability

Objective: To evaluate the stability of the organic acid and its deuterated internal standard in the biological matrix under different storage and handling conditions.

Protocol:

  • Prepare low and high concentration QC samples.

  • Subject the QC samples to the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Bench-Top Stability: Storage at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Storage at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of study samples.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and a Key Metabolic Pathway

Diagrams are essential for visualizing complex processes. The following have been created using Graphviz (DOT language) to illustrate the experimental workflow and a relevant signaling pathway.

G Experimental Workflow for Validation of Deuterated Internal Standards cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A Blank Matrix B Spike with Analyte & Deuterated IS A->B C Sample Extraction (e.g., Protein Precipitation, LLE, SPE) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Peak Area Integration E->F G Calculate Analyte/IS Peak Area Ratio F->G H Construct Calibration Curve G->H I Quantify QC Samples H->I J Assess Validation Parameters (Accuracy, Precision, etc.) I->J

Caption: Experimental Workflow for Method Validation.

The citric acid cycle, also known as the Krebs cycle, is a central metabolic pathway where the quantification of organic acids is critical.

CitricAcidCycle The Citric Acid Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate -> CO2 -> NADH SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA -> CO2 -> NADH Succinate Succinate SuccinylCoA->Succinate -> GTP Fumarate Fumarate Succinate->Fumarate -> FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate -> NADH

Caption: Key Intermediates of the Citric Acid Cycle.

References

A Head-to-Head Comparison of Derivatization Reagents for Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of a wide array of compounds. However, a significant number of molecules, particularly those with polar functional groups, exhibit poor volatility and thermal stability, rendering them unsuitable for direct GC-MS analysis. Chemical derivatization addresses this challenge by modifying the analyte's functional groups to increase volatility, improve thermal stability, and enhance chromatographic separation and detection.[1][2]

This guide provides an objective, data-driven comparison of the most common derivatization reagents used in GC-MS, focusing on silylation, acylation, and alkylation techniques. We will delve into their performance, present supporting experimental data, and provide detailed protocols to aid in reagent selection and methods development.

The Three Pillars of GC-MS Derivatization: Silylation, Acylation, and Alkylation

The choice of derivatization reagent is contingent upon the analyte's functional groups, the desired analytical outcome, and the sample matrix. The three primary categories of derivatization reactions are silylation, acylation, and alkylation (which includes esterification).[3]

Derivatization MethodTarget Functional GroupsCommon ReagentsAdvantagesDisadvantages
Silylation -OH, -COOH, -NH₂, -SH, amidesBSTFA, MSTFA, MTBSTFA, TMCSVersatile, highly reactive, volatile byproductsMoisture sensitive, derivatives can be hydrolytically unstable
Acylation -OH, -NH₂, -SHTFAA, PFPA, HFBA, MBTFAForms stable derivatives, can enhance ECD detectionReagents can be hazardous, may form acidic byproducts requiring removal
Alkylation (Esterification) -COOH, phenols, amines, amidesBF₃-Methanol, MCF, TMTFTHForms very stable derivatives, some reactions tolerate moistureCan be analyte-specific, may require harsher conditions

Performance Comparison: A Data-Driven Approach

The efficacy of a derivatization reagent is ultimately determined by its performance in a given application. Key metrics for comparison include reaction efficiency, derivative stability, and the achievable limits of detection.

Method Detection Limits (MDLs)

The choice of derivatization reagent can significantly impact the sensitivity of a GC-MS method. The following table summarizes a comparison of MDLs for amino acid analysis using a silylation reagent (MTBSTFA) and an acylation/esterification reagent (ECF-MeOH).

Table 1: Comparison of Method Detection Limits (MDLs) for Amino Acid Analysis.[3]

Amino AcidMDL (ng/m³) with MTBSTFA w/1% t-BDMCSMDL (ng/m³) with ECF-MeOH
Alanine0.2820.048
Valine0.2110.038
Leucine0.2360.042
Isoleucine0.2110.038
Proline0.2360.042
Serine0.4730.086
Threonine0.3540.064
Aspartic Acid0.4730.086
Phenylalanine0.2360.042
Glutamic Acid0.4730.086
Lysine0.7100.129
Tyrosine0.4730.086
Tryptophan2.3360.411

Data from a study comparing derivatization methods for amino acids in fine aerosol particles.[3]

As the data indicates, for this specific application, the ECF-MeOH derivatization method yielded significantly lower MDLs for all tested amino acids compared to the MTBSTFA silylation method.[3]

Derivative Stability

The stability of the formed derivative is crucial for obtaining reproducible and accurate quantitative results, especially in high-throughput settings where samples may sit in an autosampler for extended periods.

A study comparing silylation (TMS derivatives) and alkylation (MCF derivatives) for the analysis of amino and non-amino organic acids found that MCF derivatives were remarkably stable over 72 hours at room temperature, with a relative standard deviation (RSD) of less than 10%. In contrast, most of the silylated derivatives showed pronounced variability within the same timeframe, indicating a lack of stability.[4]

For silylated derivatives, storage conditions are critical. One study found that for plant polar metabolites, TMS derivatives were stable for 12 hours when stored at 4°C and for 72 hours at -20°C.[1] However, significant degradation of some amino acid TMS derivatives was observed after 48 hours when stored in the autosampler.[1]

Another investigation into the stability of 6-acetylmorphine (B159328) derivatives at room temperature showed that propionyl, trimethylsilyl (B98337) (TMS), and trifluoroacetyl (TFA) derivatives provided adequate stability for analysis.[5]

Table 2: Stability of 6-Acetylmorphine Derivatives at Room Temperature.[5]

DerivativeStability Assessment
PropionylAdequate for routine analysis
Trimethylsilyl (TMS)Adequate for routine analysis
Trifluoroacetyl (TFA)Adequate for routine analysis

Based on a study evaluating four different derivatizing reagents for 6-acetylmorphine.[5]

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to successful derivatization. Below are examples for common derivatization procedures.

Protocol 1: Silylation of Fatty Acids with BSTFA

This protocol is a general guideline for the silylation of fatty acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Sample containing fatty acids

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., dichloromethane (B109758), acetonitrile)

  • Autosampler vials with caps

  • Vortex mixer

  • Incubator or oven

Procedure:

  • Transfer 100 µL of the acid sample to an autosampler vial.[6]

  • Add 50 µL of BSTFA with 1% TMCS (a 10x molar excess is recommended).[6]

  • Cap the vial securely and vortex for 10 seconds.[6]

  • Incubate the vial at 60°C for 60 minutes. Note that both temperature and time can be optimized for specific analytes.[6]

  • After cooling to room temperature, an appropriate solvent such as dichloromethane can be added.[6]

  • The sample is now ready for GC-MS analysis.[6]

Note: This method is highly moisture-sensitive. Samples and solvents must be anhydrous.[6]

Protocol 2: Silylation of Steroids with BSTFA and Pyridine

This protocol is suitable for the derivatization of steroids, including those with hindered hydroxyl groups.

Materials:

  • Steroid sample

  • BSTFA

  • Anhydrous pyridine

  • Aprotic solvent (e.g., dichloromethane, ether, hexane)

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Transfer the sample to a GC vial in an appropriate aprotic solvent.[7]

  • Add 25 µL of BSTFA and 25 µL of anhydrous pyridine. Pyridine acts as a catalyst, particularly for hindered hydroxyl groups.[7]

  • Cap the vial tightly and heat at 65°C for approximately 20 minutes.[7]

  • Allow the sample to cool to room temperature before injection into the GC-MS.[7]

Protocol 3: Acylation of Amphetamines with Trifluoroacetic Anhydride (B1165640) (TFAA)

This is a general procedure for the acylation of amphetamines for GC-MS analysis.

Materials:

Procedure:

  • Dissolve 50 µg of the sample in 0.5 mL of benzene in a reaction vial.[8]

  • Add 0.1 mL of 0.05M trimethylamine in benzene, followed by 10 µL of TFAA.[8]

  • Cap the vial and heat at 50°C for 15 minutes.[8]

  • Cool the mixture and add 1 mL of 5% ammonia in water.[8]

  • Vortex the mixture and allow the layers to separate.

  • The organic (upper) layer containing the derivatized analyte is then ready for GC-MS analysis.

Safety Note: Perfluoroacyl anhydrides are corrosive, flammable, and moisture-sensitive. Handle with appropriate safety precautions in a well-ventilated area.[8]

Visualizing the Workflow

To aid in the selection and application of derivatization reagents, the following diagrams illustrate the logical flow of the decision-making process and a typical experimental workflow.

Derivatization_Selection_Workflow start Identify Analyte & Functional Groups functional_group Primary Functional Groups? (-OH, -COOH, -NH2, -SH) start->functional_group silylation Silylation (e.g., BSTFA, MSTFA) functional_group->silylation Broad applicability acylation Acylation (e.g., TFAA, PFPA) functional_group->acylation Highly polar analytes, ECD detection alkylation Alkylation/Esterification (e.g., BF3-MeOH, MCF) functional_group->alkylation Carboxylic acids, high stability needed considerations Considerations: - Derivative Stability - Moisture Sensitivity - Detection Method (ECD?) - Matrix Effects silylation->considerations acylation->considerations alkylation->considerations method_dev Method Development & Optimization considerations->method_dev analysis GC-MS Analysis method_dev->analysis

Caption: A logical workflow for selecting a suitable derivatization reagent for GC-MS analysis.

Derivatization_Experimental_Workflow start Sample Preparation (e.g., extraction, drying) add_reagent Add Derivatization Reagent & Catalyst (if needed) start->add_reagent reaction Incubate (Heat as required) add_reagent->reaction workup Reaction Workup (e.g., neutralization, extraction) reaction->workup no_workup Direct Injection workup->no_workup If byproducts are volatile and non-interfering analysis GC-MS Analysis workup->analysis If byproducts are present no_workup->analysis

Caption: A typical experimental workflow for sample derivatization prior to GC-MS analysis.

Conclusion

The selection of an appropriate derivatization reagent is a critical step in the development of robust and reliable GC-MS methods for the analysis of polar and non-volatile compounds. Silylation offers broad applicability but requires stringent moisture control. Acylation can provide highly stable derivatives and is particularly useful for enhancing the detectability of certain compounds with an Electron Capture Detector. Alkylation, especially esterification, is an excellent choice for creating highly stable derivatives of carboxylic acids.

By carefully considering the chemical nature of the analyte, the desired analytical performance, and the information presented in this guide, researchers can make an informed decision on the most suitable derivatization strategy for their specific needs, ultimately leading to higher quality data and more reliable scientific outcomes.

References

A Comparative Guide to Acylcarnitine Profiling and Urinary Organic Acid Analysis in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical and preclinical metabolic research, both acylcarnitine profiling and urinary organic acid analysis stand as cornerstone diagnostic tools for the investigation of inborn errors of metabolism (IEMs). While both methodologies provide critical insights into cellular metabolic pathways, they offer distinct and complementary information. This guide provides an objective comparison of their clinical utility, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate analytical approach for their studies.

At a Glance: Key Distinctions

FeatureAcylcarnitine ProfilingUrinary Organic Acid Analysis
Primary Application Screening for fatty acid oxidation (FAO) disorders and certain organic acidemias.[1][2]Diagnosis and monitoring of a wide range of organic acidemias and other metabolic disorders.[3][4]
Typical Sample Type Dried blood spots, plasma.[1]Urine.[4]
Analytical Technique Tandem Mass Spectrometry (MS/MS).[2]Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Primary Analytes Carnitine and its fatty acid esters (acylcarnitines).Water-soluble organic compounds with one or more carboxyl groups.[6]
Clinical Role Often a first-tier screening test, particularly in newborn screening programs.[7]Frequently used as a confirmatory or second-tier diagnostic test.[7][8]

Performance in Detecting Inborn Errors of Metabolism

While direct head-to-head comparisons of sensitivity and specificity across a wide range of disorders are not extensively documented in single studies, a retrospective analysis of newborn screening provides insights into the detection rates of these methods. In a study evaluating at-risk newborns, the combined use of plasma acylcarnitine analysis (by MS/MS) and urinary organic acid analysis (by GC-MS) yielded a detection rate of 10.7% for true positive cases of fatty acid oxidation disorders (FAODs) and organic acidurias.[8][9]

The following table summarizes the number of confirmed cases for some of the more common disorders identified using this dual approach, highlighting their combined utility.

Disorder CategorySpecific DisorderNumber of Confirmed Cases (from 176 total positives)Primary Analytical Indication
Fatty Acid Oxidation Disorders Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency67Acylcarnitine Profile
Organic Acidemias Glutaric aciduria type 134Urinary Organic Acids & Acylcarnitine Profile
3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency26Urinary Organic Acids & Acylcarnitine Profile

Data synthesized from a retrospective study on newborn screening.[8][9]

It is important to note that for a definitive diagnosis of organic acidemias, urinary organic acid analysis is often considered the preferred method.[1] However, acylcarnitine profiling is a crucial component of the diagnostic process.[1] Some organic acidurias, such as methylmalonic aciduria and propionic aciduria, are readily identified by urinary organic acid analysis, while the detection of others can be more challenging.[10] Conversely, urinary acylcarnitine profiles may not be as informative for the characterization of long-chain fatty acid disorders.[11]

Experimental Protocols

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method is widely used for newborn screening from dried blood spots and for diagnostic testing from plasma.

Sample Preparation (Dried Blood Spot):

  • A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.

  • 100 µL of a methanol (B129727) solution containing deuterated internal standards is added to each well.

  • The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines.

  • The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

  • The dried residue is reconstituted for injection into the MS/MS system.

Sample Preparation (Plasma):

  • 10-50 µL of plasma is aliquoted into a microcentrifuge tube.

  • Three volumes of cold acetonitrile (B52724) containing deuterated internal standards are added to precipitate proteins.

  • The mixture is vortexed vigorously for 30 seconds.

  • Centrifugation at high speed (e.g., 10,000 x g) for 10 minutes pellets the precipitated proteins.

  • The supernatant is transferred for analysis.

Analysis:

  • Ionization: Electrospray ionization (ESI) is typically used to generate protonated molecular ions [M+H]+.

  • MS/MS Analysis: The analysis is performed in precursor ion scan mode, detecting all parent ions that produce a common daughter ion of m/z 85, which is characteristic of the carnitine moiety.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is the gold standard for the diagnosis of organic acidemias.

Sample Preparation:

  • A volume of urine normalized to creatinine (B1669602) concentration (e.g., containing 1 µmole of creatinine) is used.

  • Internal standards are added to the urine sample.

  • The urine is acidified to a pH of less than 2 with hydrochloric acid.

  • The sample is saturated with sodium chloride.

  • Organic acids are extracted from the aqueous phase into an organic solvent, typically ethyl acetate.

  • The organic extract is evaporated to dryness under a stream of nitrogen.

  • The dried residue is derivatized to increase the volatility and thermal stability of the organic acids. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Analysis:

  • Gas Chromatography (GC): The derivatized sample is injected into the GC, where the organic acids are separated based on their boiling points and interactions with the capillary column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (commonly by electron impact) and fragmented, producing a unique mass spectrum for each compound. Identification is based on both the retention time from the GC and the mass spectrum.

Metabolic Pathways and Diagnostic Logic

The clinical utility of each test is rooted in the specific metabolic pathways they interrogate. Acylcarnitine profiling directly assesses the transport of fatty acids into the mitochondria for beta-oxidation, while urinary organic acid analysis detects the accumulation of upstream metabolites when these and other pathways are blocked.

Fatty Acid Beta-Oxidation and Acylcarnitine Formation

The following diagram illustrates the entry of fatty acids into the mitochondria via the carnitine shuttle and the subsequent beta-oxidation spiral. A defect in any of the enzymes in this pathway can lead to the accumulation of specific acylcarnitine species, which are then detected in the acylcarnitine profile.

FattyAcidOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase CPT1 CPT I Fatty Acyl-CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CAT CAT Acylcarnitine->CAT CPT1->Acylcarnitine CPT2 CPT II CAT->CPT2 Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix CoA BetaOx Beta-Oxidation Spiral Fatty Acyl-CoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA caption Carnitine shuttle and beta-oxidation pathway.

Caption: Carnitine shuttle and beta-oxidation pathway.

Organic Acid Metabolism

Urinary organic acid analysis provides a broader view of intermediary metabolism. The diagram below shows how defects in amino acid, carbohydrate, and fatty acid metabolism can lead to the accumulation of specific organic acids that are excreted in the urine.

OrganicAcidMetabolism cluster_pathways Intermediary Metabolism Proteins Dietary Proteins AminoAcids Amino Acids Proteins->AminoAcids Carbs Dietary Carbohydrates Glucose Glucose Carbs->Glucose Fats Dietary Fats FattyAcids Fatty Acids Fats->FattyAcids AA_catabolism Amino Acid Catabolism AminoAcids->AA_catabolism Glycolysis Glycolysis Glucose->Glycolysis FAO Fatty Acid Oxidation FattyAcids->FAO TCA TCA Cycle AA_catabolism->TCA EnzymeBlock Enzyme Defect AA_catabolism->EnzymeBlock Glycolysis->TCA FAO->TCA Accumulation Accumulated Organic Acids EnzymeBlock->Accumulation Block Urine Urinary Excretion Accumulation->Urine caption Origin of urinary organic acids from metabolic pathways.

Caption: Origin of urinary organic acids from metabolic pathways.

Conclusion

Acylcarnitine profiling and urinary organic acid analysis are powerful, yet distinct, tools in the study of metabolic diseases. Acylcarnitine profiling, primarily performed on blood samples by MS/MS, is an excellent high-throughput screening method, especially for fatty acid oxidation disorders. Urinary organic acid analysis, typically by GC-MS, offers a comprehensive diagnostic picture for a wide array of organic acidemias and serves as a critical confirmatory test. The choice between these methods, or their combined use, will depend on the specific research question, the suspected metabolic defect, and the sample availability. For a comprehensive diagnostic strategy, especially in complex cases, a two-tier approach utilizing both acylcarnitine and urinary organic acid analysis is often the most effective strategy.[12]

References

A Comparative Guide to the Quantification of 2- and 3-Hydroxyglutaric Acid: An Inter-Method Agreement Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxyglutaric acid (2-OHGA) and 3-hydroxyglutaric acid (3-OHGA) is paramount for the diagnosis and monitoring of several inherited metabolic disorders. 2-OHGA is a key biomarker for L- and D-2-hydroxyglutaric acidurias, while 3-OHGA is the primary diagnostic marker for glutaric aciduria type 1 (GA1).[1][2] Due to their isomeric nature, the analytical separation and distinct quantification of these two molecules present significant challenges, often leading to co-elution and spectral similarities, particularly in routine gas chromatography-mass spectrometry (GC-MS) methods.[3][4] This guide provides a comprehensive comparison of the predominant analytical methodologies, presents supporting experimental data on inter-method agreement, and details the experimental protocols for these key analytical techniques.

Method Comparison and Performance

The two primary analytical techniques for the quantification of 2-OHGA and 3-OHGA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While traditional GC-MS methods have been widely used, the inherent analytical challenges have spurred the development of more specific and sensitive techniques, such as GC-tandem mass spectrometry (GC-MS/MS) and LC-MS/MS.

Quantitative Inter-Method Agreement

Direct comparison studies have highlighted the variability between different analytical approaches. A study comparing a routine GC-MS method with an improved reinjection GC-MS method demonstrated a higher correlation for 2-OHGA than for 3-OHGA, with a significant mean difference observed for the latter, suggesting interference in the initial analysis.[4] Furthermore, a separate study comparing a newly developed LC-MS/MS method to a "gold standard" GC-MS method showed a strong correlation for the quantification of 3-OHGA in both serum and urine.[5]

Method Comparison Analyte Matrix Correlation (r or r²) Mean Difference
Reinjection GC-MS vs. Initial GC-MS[4]2-OHGAUriner = 0.9612-8.5%
Reinjection GC-MS vs. Initial GC-MS[4]3-OHGAUriner = 0.7242-61.1%
LC-MS/MS vs. GC-MS[5]3-OHGASerumr² ≥ 0.996Not Reported
LC-MS/MS vs. GC-MS[5]3-OHGAUriner² ≥ 0.949Not Reported
Method Validation Parameters

Method validation is crucial to ensure the reliability of analytical data. Advanced methods like GC-MS/MS and LC-MS/MS have demonstrated high precision, accuracy, and sensitivity. The following table summarizes key validation parameters reported for these modern techniques.

Method Analyte Parameter Value
GC-MS/MS [1]3-OHGALimit of Quantification (LOQ)1 µmol/L
Linearity (r²)0.996
2-OHGALimit of Quantification (LOQ)5 µmol/L
Linearity (r²)0.992
LC-MS/MS [5]3-OHGALimit of Detection (LOD)0.348 ng/mL
Limit of Quantification (LOQ)1.56 ng/mL
Linearity (r²)0.9996
Intra-assay Precision (%CV)2 - 18%
Inter-assay Precision (%CV)2 - 18%
Accuracy (% Recovery)66 - 115%

Experimental Workflows and Signaling Pathways

The selection of an analytical method is often a trade-off between sample throughput, sensitivity, specificity, and the availability of instrumentation. The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS, as well as the metabolic pathways leading to the formation of 2-OHGA and 3-OHGA.

Experimental Workflow for GC-MS Quantification urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (e.g., Oximation followed by Silylation with BSTFA) evaporation->derivatization gc_ms GC-MS Analysis derivatization->gc_ms

Caption: A typical experimental workflow for the GC-MS analysis of 2-OHGA and 3-OHGA.

Experimental Workflow for LC-MS/MS Quantification sample Urine or Plasma Sample add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with acetonitrile) add_is->protein_precipitation derivatization Derivatization (optional, for chiral separation) (e.g., with DATAN for 2-OHGA enantiomers) protein_precipitation->derivatization lc_msms LC-MS/MS Analysis derivatization->lc_msms

Caption: A generalized experimental workflow for the LC-MS/MS analysis of 2-OHGA and 3-OHGA.

Metabolic Pathways of 2-OHGA and 3-OHGA Formation cluster_lysine Lysine, Hydroxylysine, Tryptophan Catabolism cluster_krebs TCA Cycle lysine Lysine, Hydroxylysine, Tryptophan glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa gcdh Glutaryl-CoA Dehydrogenase (deficient in GA1) glutaryl_coa->gcdh Normal Pathway mcad_mgh MCAD & 3-MGH glutaryl_coa->mcad_mgh Alternative Pathway akg α-Ketoglutarate ldh_mdh LDH/MDH akg->ldh_mdh idh_mut Mutant IDH1/2 akg->idh_mut crotonyl_coa Crotonyl-CoA gcdh->crotonyl_coa three_ohga 3-Hydroxyglutaric Acid mcad_mgh->three_ohga two_ohga 2-Hydroxyglutaric Acid ldh_mdh->two_ohga L-2-OHGA idh_mut->two_ohga D-2-OHGA

Caption: Simplified metabolic pathways illustrating the formation of 2-OHGA and 3-OHGA.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol is a summary of typical steps for the analysis of 2-OHGA and 3-OHGA in urine using GC-MS.

  • Sample Preparation :

    • To a 200 µL urine sample, add an internal standard.

    • Perform oximation by adding 40 µL of 75 g/L methoxyamine HCl and incubating at 60°C for 30 minutes. This step stabilizes oxo-groups.[6]

  • Extraction :

    • Perform a liquid-liquid extraction using a solvent such as ethyl acetate. For example, add 600 µL of ethyl acetate, vortex thoroughly, and centrifuge.[6]

    • Collect the supernatant. A second extraction can be performed to improve recovery.[6]

  • Evaporation :

    • Evaporate the combined organic extracts to complete dryness under a stream of nitrogen gas.[7]

  • Derivatization :

    • Reconstitute the dried residue in a solvent and add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Incubate at an elevated temperature (e.g., 70-90°C) for 15-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC analysis.[6][7]

  • GC-MS Analysis :

    • Inject the derivatized sample into the GC-MS system.

    • Separation is typically achieved on a capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis. For enhanced specificity in GC-MS/MS, specific precursor-to-product ion transitions are monitored (e.g., for TMS-derivatized 3-OHGA: m/z 349 → 333, and for 2-OHGA: m/z 349 → 321).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the quantification of 2-OHGA and 3-OHGA by LC-MS/MS.

  • Sample Preparation :

    • To a small volume of plasma or urine (e.g., 20 µL), add an internal standard (e.g., deuterated 3-OHGA).[5][8]

    • For plasma samples, perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[5] For urine, a simple dilution may be sufficient.

  • Derivatization (for Chiral Separation of 2-OHGA) :

    • To differentiate between the D and L enantiomers of 2-OHGA, a derivatization step is often employed. The dried sample residue can be reacted with a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (B1165640) (DATAN).[8] This converts the enantiomers into diastereomers, which can be separated on a standard achiral column.

  • LC-MS/MS Analysis :

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographic separation is typically performed on a C8 or C18 column using a gradient elution with mobile phases such as water and methanol (B129727) containing formic acid.[5]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific precursor and product ions selected for each analyte and internal standard to ensure high selectivity and sensitivity. Ionization is commonly achieved using electrospray ionization (ESI).[5]

Conclusion

The choice of analytical method for the quantification of 2-OHGA and 3-OHGA has significant implications for diagnostic accuracy. While traditional GC-MS methods are widely available, they can be prone to interferences that affect the accurate quantification of 3-OHGA, in particular. More advanced techniques such as GC-MS/MS and LC-MS/MS offer superior specificity and sensitivity, effectively overcoming the challenges of isomeric differentiation. The quantitative data from inter-method comparison studies strongly support the adoption of these more specific methods for reliable clinical decision-making. Laboratories should carefully validate their chosen method and participate in external proficiency testing schemes to ensure the continued accuracy and reliability of their results.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-2-methylglutaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Hydroxy-2-methylglutaric acid, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

  • Ventilation: Always handle the chemical in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Identification and Segregation

  • Treat this compound as a hazardous chemical waste.

  • Do not mix it with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes, when mixed, can cause dangerous chemical reactions.[1]

  • Keep it separate from strong oxidizing agents, bases, and reducing agents.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The container must have a secure, screw-on cap.

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS department. The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).

    • The words "Hazardous Waste".

    • The date of accumulation.

    • The specific hazards (e.g., "Irritant," "Corrosive").

    • Your name, department, and contact information.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[1]

  • The SAA should be under the control of laboratory personnel and away from general traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Secondary containment, such as a tray or bin, is recommended to contain any potential leaks or spills.

Step 4: Requesting Disposal

  • Once the waste container is full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.

  • Follow your institution's specific procedures for requesting a waste pickup.

Summary of Disposal and Safety Information

ParameterGuideline
Waste Classification Hazardous Chemical Waste (Assumed Irritant/Corrosive)
Personal Protective Equipment (PPE) Safety Goggles, Chemical-Resistant Gloves, Lab Coat
Disposal Method Collection by Environmental Health and Safety (EHS)
Prohibited Disposal No Drain or Regular Trash Disposal
Waste Container Leak-proof, compatible container with a secure lid
Waste Labeling "Hazardous Waste" with full chemical name and hazard information
Storage Designated Satellite Accumulation Area with secondary containment

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_final Final Disposal start Start: Have this compound for disposal ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Safety First container Select a compatible, leak-proof waste container ppe->container label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date & Contact Info container->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store request_pickup Request waste pickup from EHS store->request_pickup Container Full or Time Limit Reached ehs_pickup EHS collects waste for final disposal request_pickup->ehs_pickup end End: Safe and Compliant Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with your institution's Environmental Health and Safety department, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling 3-Hydroxy-2-methylglutaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, operational procedures, and disposal plans for handling 3-Hydroxy-2-methylglutaric acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices.

Immediate Safety and Hazard Information

This compound and similar organic acids are classified as irritants and can cause severe skin and eye damage.[1][2] Inhalation of dust may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably under a chemical fume hood.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. If skin irritation persists, call a physician.[1][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[1][3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for similar compounds.

Protection Type Specification Standard
Eye/Face Protection Safety glasses with side-shields or tightly fitting goggles. A face shield may be necessary for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Check manufacturer's compatibility data.
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants. Wear appropriate protective clothing to prevent skin exposure.[1][4]N/A
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is recommended if dust is generated or if working outside a fume hood.[1][5]NIOSH/MSHA or EN 149.[1]

Operational Plan: Handling Procedures

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling the powdered form or creating solutions.[1]

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all equipment and reagents before handling the compound.

2. Handling the Solid Compound:

  • Avoid creating dust.[1] Carefully weigh and transfer the powder within a fume hood or a ventilated enclosure.

  • Use appropriate tools (e.g., spatula) to handle the solid.

  • Keep the container tightly closed when not in use.[1]

3. Preparing Solutions:

  • Add the solid acid to the solvent slowly while stirring.

  • Be aware of any potential exothermic reactions, although none are specifically noted for this compound under normal conditions.[1]

  • Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.

Disposal Plan

Chemical waste and contaminated materials must be disposed of as hazardous waste. Do not release into the environment or dispose of in regular trash or down the sewer.[1][6]

1. Waste Collection:

  • Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[6]

  • The container must be kept sealed except when adding waste.[6]

2. Container Rinsing:

  • For empty containers that held the chemical, the first rinse must be collected and disposed of as hazardous waste.[6]

  • If dealing with a highly toxic substance (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[6] While the exact toxicity of this compound is not fully investigated, it is prudent to follow stringent procedures.

  • After thorough rinsing and air-drying, and removal of all labels, the container may be disposed of or recycled according to your institution's policies.[6]

3. Contaminated Materials:

  • Dispose of any contaminated PPE (e.g., gloves) and materials (e.g., paper towels, weighing paper) in the designated solid hazardous waste stream.

4. Arranging for Disposal:

  • Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department for specific guidance.[6]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for safely handling and disposing of this compound.

G A 1. Assess Hazards (Review SDS) B 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C 3. Prepare Handling Area (Fume Hood, Eyewash/Shower Access) B->C D 4. Chemical Handling (Avoid Dust, Use Caution) C->D E 5. Decontamination (Clean Workspace, Wash Hands) D->E H Emergency Response (Spill, Exposure) D->H F 6. Waste Segregation (Solid vs. Liquid Waste) E->F G 7. Waste Disposal (Label and Store for EHS Pickup) F->G

Caption: Logical workflow for handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。